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  • Product: L-[2-13C]Xylose
  • CAS: 478506-63-7

Core Science & Biosynthesis

Foundational

what is L-[2-13C]Xylose used for in research

Title : The Strategic Utility of L-[2-13C]Xylose in Advanced Research: From Paracellular Permeability to Isotopic Tracing Executive Summary In the realm of stable isotope tracing and bioanalysis, the selection of an appr...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : The Strategic Utility of L-[2-13C]Xylose in Advanced Research: From Paracellular Permeability to Isotopic Tracing

Executive Summary

In the realm of stable isotope tracing and bioanalysis, the selection of an appropriate probe is dictated by stereospecificity, metabolic inertness, and analytical detectability. L-[2-13C]Xylose —the levorotatory enantiomer of xylose labeled with a carbon-13 isotope at the C2 position—has emerged as a highly specialized tool for researchers and drug development professionals[1]. Unlike its naturally abundant counterpart, D-xylose, L-xylose is biologically inert in mammalian systems. This fundamental stereochemical distinction, combined with the power of stable isotope labeling, transforms L-[2-13C]xylose into an unparalleled tracer for assessing intestinal permeability, a zero-background internal standard for mass spectrometry, and a unique probe for microbial metabolic flux analysis (MFA)[1][2].

The Biochemical Rationale: Stereospecificity and Isotopic Labeling

Mammalian carbohydrate transporters (such as SGLT1 and GLUT5) and metabolic enzymes are highly stereoselective, heavily favoring D-enantiomers. Consequently, L-xylose is neither actively transported across the intestinal epithelium nor metabolized into downstream pentose phosphate pathway intermediates[3]. Instead, its movement across epithelial barriers is strictly governed by passive, paracellular diffusion through tight junctions[4][5].

By incorporating a 13C label at the C2 position, researchers bypass the safety and regulatory hurdles associated with radiolabeled ( 14C ) compounds[2]. The +1 Da mass shift enables highly sensitive detection via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), while the specific C2 labeling provides distinct fragmentation patterns essential for structural elucidation and Isotope Dilution Mass Spectrometry (IDMS)[1].

Rationale N1 L-[2-13C]Xylose Administration N2 Bypasses Active Transport (SGLT1/GLUTs) N1->N2 Stereospecificity N3 Paracellular Diffusion (Tight Junctions) N2->N3 Passive Route N4 Systemic Circulation N3->N4 N5 Renal Excretion (Unmetabolized) N4->N5 100% Clearance

Pharmacokinetic routing of L-[2-13C]Xylose demonstrating its reliance on paracellular diffusion.

Core Applications in Research

Precision Intestinal Permeability Mapping

Gastrointestinal barrier dysfunction is a hallmark of conditions like celiac disease, inflammatory bowel disease (IBD), and drug-induced enteropathy. Traditional permeability assays rely on the lactulose/mannitol ratio. However, L-xylose offers superior resolution for small-pore paracellular transport due to its smaller molecular radius (~3.4 Å) compared to mannitol. When administered orally, the recovery of L-[2-13C]xylose in serum or urine directly correlates with the integrity of the intestinal tight junctions[4]. The 13C label allows it to be multiplexed with other unlabelled or deuterium-labeled probes without signal interference during clinical or preclinical absorption tests[2].

Internal Standard for Pharmacokinetic Quantitation

In drug development, quantifying endogenous sugars, rare sugar therapeutics, or glycosylation precursors requires robust internal standards to correct for matrix effects and extraction losses. L-[2-13C]xylose is frequently utilized as an internal standard in NMR, GC-MS, and LC-MS workflows[1]. Because it is virtually absent in mammalian biofluids, it provides a true "zero-background" baseline. The C2 label ensures that during ionization and fragmentation, the resulting product ions are easily distinguishable from endogenous D-xylose or other pentoses.

Microbial 13C-Metabolic Flux Analysis (MFA)

While mammals cannot metabolize L-xylose, certain fungi and engineered bacteria possess specific reductases and dehydrogenases capable of funneling L-sugars into the pentose phosphate pathway (e.g., the L-xylulose to L-xylose interconversion)[6]. In industrial biotechnology, researchers use L-[2-13C]xylose to trace these rare metabolic pathways. By analyzing the mass isotopomer distribution (MID) of downstream metabolites, scientists can map the exact carbon transitions and optimize microbial strains for the bioproduction of rare sugars or biofuels[6][7].

MFA L_Xylulose L-Xylulose L_Xylose L-[2-13C]Xylose (Tracer) L_Xylulose->L_Xylose Microbial Reductases Mammals Mammalian System (Non-metabolized) L_Xylose->Mammals In Vivo Models Microbes Microbial System (Rare Sugar Pathway) L_Xylose->Microbes Bioreactor Cultivation Excretion Urine Excretion (Intact Tracer) Mammals->Excretion 100% Clearance MFA 13C-MFA Analysis (Mass Isotopomer Distribution) Microbes->MFA Intracellular Tracing

Divergent metabolic fates of L-[2-13C]Xylose in mammalian versus microbial systems.

Quantitative Data: Tracer Comparison

To select the optimal tracer, researchers must evaluate the biological fate and analytical requirements of the sugar. The table below summarizes the technical distinctions between common xylose variants.

Tracer TypeStereochemistryMammalian MetabolismPrimary Transport MechanismKey Research ApplicationDetection Method
D-Xylose D-enantiomerPartial (up to 20%)Transcellular (Active/Facilitated)General malabsorption testingColorimetry, LC-MS
L-Xylose L-enantiomerNone (0%)Paracellular (Passive Diffusion)Tight junction permeabilityLC-MS, GC-MS
L-[2-13C]Xylose L-enantiomer ( 13C at C2)None (0%)Paracellular (Passive Diffusion)IDMS Internal Standard, 13C -MFAGC-MS (SIM), LC-MS/MS, NMR

Experimental Methodology: In Vivo Intestinal Permeability Assay

The following protocol details the use of L-[2-13C]xylose for assessing paracellular permeability in a preclinical murine model. This self-validating system uses GC-MS to quantify the fractional excretion of the tracer[2][8].

Step 1: Animal Preparation and Fasting

  • Fast the subjects for 6–8 hours prior to the assay to ensure baseline gastrointestinal transit and empty stomach volume. Water may be provided ad libitum.

Step 2: Tracer Administration

  • Prepare a dosing solution containing 0.1 g/mL L-[2-13C]xylose and 0.1 g/mL of a transcellular marker (e.g., 3-O-methyl-D-glucose) in sterile deionized water.

  • Administer the solution via oral gavage at a dose of 10 mL/kg body weight.

  • Causality Note: Co-administering a transcellular marker allows the calculation of a paracellular/transcellular absorption ratio, effectively normalizing for variations in gastric emptying and renal clearance rates.

Step 3: Sample Collection

  • Place the subjects in metabolic cages immediately post-gavage.

  • Collect total urine output for exactly 5 hours over ice to prevent microbial degradation of the sugars.

  • Record the total urine volume and centrifuge at 3,000×g for 10 minutes to remove particulate matter. Store aliquots at −80∘C .

Step 4: Derivatization for GC-MS

  • Thaw urine aliquots and spike with a known concentration of an internal standard (e.g., D-Arabinose).

  • Lyophilize of the spiked urine to complete dryness.

  • Add of methoxyamine hydrochloride in pyridine ( 20 mg/mL ) and incubate at 37∘C for 90 minutes to prevent ring cyclization.

  • Add of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37∘C for 30 minutes to generate volatile trimethylsilyl (TMS) derivatives.

Step 5: GC-MS Analysis & Quantification

  • Inject of the derivatized sample into the GC-MS operating in Selected Ion Monitoring (SIM) mode.

  • Monitor specific fragments: The +1 mass shift of the C2 label will alter the standard pentose fragmentation pattern, allowing distinct quantification against any trace endogenous background.

  • Calculate the fractional excretion by comparing the total mass of L-[2-13C]xylose recovered in the 5-hour urine to the administered dose. Elevated fractional excretion indicates compromised tight junction integrity.

Conclusion

L-[2-13C]xylose is far more than a simple labeled sugar; it is a highly calibrated molecular probe. By exploiting the strict stereospecificity of mammalian biology and the analytical clarity provided by stable C2 isotopic labeling, researchers can achieve unprecedented precision in pharmacokinetic quantitation, barrier function analysis, and microbial metabolic engineering.

References

  • L-Xylose-2-13C (Synonyms: L-(-) . MedChemExpress.1

  • A Comprehensive Technical Guide to Xylose-1-13C: Commercial Availability and Research Applications . BenchChem. 2

  • Effect of changing intestinal flow rate on a measurement of intestinal permeability . Gastroenterology (PubMed). 4

  • Water and Solute Movement in the Small Intestine of Patients with Sprue . Journal of Clinical Investigation (JCI). 5

  • Paracellular glucose transport plays a minor role in the unanesthetized dog . Physiology.org. 3

  • Advances in applications, metabolism, and biotechnological production of L-xylulose . ResearchGate. 6

Sources

Exploratory

An In-depth Technical Guide to L-[2-13C]Xylose: Properties, Structure, and Applications in Advanced Research

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of L-[2-13C]Xylose, a stable isotope-labeled sugar crucial for advancements in metabolic research, gl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of L-[2-13C]Xylose, a stable isotope-labeled sugar crucial for advancements in metabolic research, glycobiology, and drug development. As a senior application scientist, this document moves beyond a simple data sheet to offer in-depth insights into the molecule's chemical properties, structural nuances, and practical applications, with a focus on the causality behind experimental choices and the integrity of research protocols.

Introduction: The Significance of Isotopic Labeling in L-Xylose

L-Xylose is a naturally occurring pentose sugar, an aldopentose with the molecular formula C₅H₁₀O₅.[1][2] While its enantiomer, D-xylose, is more common in nature, L-xylose and its derivatives are of significant interest in various biochemical and pharmaceutical applications.[3][4] The introduction of a stable isotope, such as Carbon-13 (¹³C), at a specific position in the molecule, creates a powerful tool for researchers. L-[2-13C]Xylose, with its ¹³C label at the second carbon position, allows for precise tracing and quantification in complex biological systems without the safety concerns associated with radioactive isotopes.[5] This targeted labeling is instrumental in elucidating metabolic pathways and quantifying fluxes, providing a window into the intricate workings of cellular machinery.[6][7]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of L-[2-13C]Xylose is fundamental to its effective use in experimental settings.

PropertyValueSource(s)
CAS Number 478506-63-7[7][8][9]
Molecular Formula C₄¹³CH₁₀O₅[8]
Molecular Weight 151.12 g/mol [8]
Appearance White to off-white solid[7]
Isotopic Purity Typically ≥98 atom % ¹³C[3]
Chemical Purity Typically ≥98%[10][11]
Storage Store at 2-8°C. For solutions, -20°C for up to one month or -80°C for up to six months, protected from light.[6]

L-Xylose is a white, crystalline solid that is soluble in water.[12] The "L" designation signifies that in the Fischer projection, the hydroxyl group on the chiral carbon furthest from the aldehyde group is on the left side.[2]

Structural Elucidation: Conformation and the ¹³C Label

In aqueous solutions, L-Xylose exists in equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms (pyranose and furanose). The pyranose form is generally predominant.[1] The specific labeling at the C2 position is critical for many applications.

Stereochemistry and Conformation

The stereochemical arrangement of hydroxyl groups defines the unique properties of L-Xylose. Like other aldopentoses, it possesses chiral centers that give rise to its specific three-dimensional structure. This structure dictates its interaction with enzymes and other biological molecules.

Caption: Fischer and Haworth projections of L-Xylose.

Spectroscopic Signatures of the ¹³C Label

The presence of the ¹³C isotope at the C2 position provides a unique spectroscopic handle for detection and analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹³C NMR spectroscopy, the signal corresponding to the C2 carbon will be significantly enhanced and will exhibit coupling to adjacent protons (¹H) and carbons (¹³C, if present). While specific ¹³C NMR data for L-[2-¹³C]Xylose is not readily published, data from related compounds like D-[1-¹³C]xylose can be used for approximation.[13] The chemical shift of the C2 carbon in xylose is typically in the range of 73-76 ppm.[14][15] The precise chemical shift will be influenced by the anomeric form (α or β) and the solvent.[16]

  • Mass Spectrometry (MS): In mass spectrometry, the molecule will have a mass-to-charge ratio (m/z) that is one unit higher than unlabeled L-Xylose. This mass shift allows for its differentiation from the endogenous pool of unlabeled molecules. The fragmentation pattern in MS/MS analysis can provide further structural information, with cleavage of glycosidic bonds being a common fragmentation pathway.[5][17]

Key Applications in Research and Development

The unique properties of L-[2-¹³C]Xylose make it an invaluable tool in a variety of research fields. Its primary utility lies in its application as a tracer to follow the metabolic fate of L-xylose and as an internal standard for accurate quantification.[6][7]

Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways. By introducing L-[2-¹³C]Xylose as a carbon source to cells or organisms, researchers can track the incorporation of the ¹³C label into downstream metabolites.[1][18]

Workflow for ¹³C-Metabolic Flux Analysis:

MFA_Workflow cluster_prep Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase A Cell Culture with L-[2-13C]Xylose B Metabolite Quenching & Extraction A->B Harvesting C LC-MS or GC-MS Analysis of Labeled Metabolites B->C Sample Prep D NMR Analysis of Isotopomer Distribution B->D Sample Prep E Mass Isotopomer Distribution (MID) Analysis C->E D->E F Metabolic Flux Calculation E->F Stoichiometric Model

Caption: A generalized workflow for ¹³C-Metabolic Flux Analysis.

This technique is crucial for understanding how cells rewire their metabolism in response to genetic modifications or environmental changes, which is particularly relevant in fields like metabolic engineering and cancer research.[19][20]

Glycobiology and Drug Development

L-Xylose and its derivatives have shown potential in various therapeutic areas. For instance, they can serve as building blocks for the synthesis of antiviral drugs and other bioactive molecules.[4] L-[2-¹³C]Xylose can be used to study the enzymatic pathways involved in the synthesis of these compounds and to screen for enzyme inhibitors.

Experimental Protocols: A Practical Guide

The successful application of L-[2-¹³C]Xylose hinges on robust and well-validated experimental protocols.

Protocol: ¹³C-Metabolic Flux Analysis in Cell Culture

This protocol provides a general framework for conducting a ¹³C-MFA experiment using L-[2-¹³C]Xylose.

Objective: To determine the intracellular metabolic fluxes in a cell line of interest when grown on L-[2-¹³C]Xylose.

Materials:

  • L-[2-¹³C]Xylose

  • Cell culture medium depleted of unlabeled xylose

  • Appropriate cell line

  • Quenching solution (e.g., 60% methanol, -20°C)

  • Extraction solvent (e.g., 80% methanol)

  • LC-MS or GC-MS system

  • Software for flux analysis

Procedure:

  • Cell Culture: Culture cells in a medium where the primary carbon source is replaced with a known concentration of L-[2-¹³C]Xylose. Ensure cells reach a metabolic steady state.[21]

  • Harvesting and Quenching: Rapidly harvest the cells and quench all enzymatic activity by immersing the cell pellet in a cold quenching solution. This step is critical to prevent metabolic changes during sample processing.

  • Metabolite Extraction: Extract the intracellular metabolites using a suitable solvent system.

  • Sample Analysis: Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, organic acids) in the cell extracts using mass spectrometry.[1]

  • Data Analysis: Use the mass isotopomer distributions of the metabolites in conjunction with a stoichiometric model of cellular metabolism to calculate the intracellular metabolic fluxes.[20]

Causality in Protocol Design: The choice of quenching and extraction methods is paramount to preserving the in vivo metabolic state of the cells. Rapid quenching is essential to prevent enzymatic activity from altering the labeling patterns of metabolites post-harvest. The extraction solvent must be chosen to efficiently extract a broad range of metabolites while minimizing degradation.

Use as an Internal Standard

For quantitative analysis of L-xylose in biological samples, a known amount of L-[2-¹³C]Xylose can be added as an internal standard.[7] Since it is chemically identical to the unlabeled analyte but has a different mass, it can be used to correct for variations in sample preparation and instrument response, leading to more accurate quantification by LC-MS or GC-MS.

Synthesis and Quality Control

While detailed proprietary synthesis methods are often not disclosed by manufacturers, L-xylose can be synthesized from more abundant sugars like D-gluconolactone through a series of chemical transformations.[4] The introduction of the ¹³C label at the C2 position typically involves the use of a ¹³C-labeled precursor in the synthesis pathway.

Quality Control: The utility of L-[2-¹³C]Xylose is directly dependent on its purity.

  • Isotopic Purity: This refers to the percentage of molecules that contain the ¹³C isotope at the specified position. It is typically determined by mass spectrometry and should be high (e.g., >98%) to ensure accurate tracing.[3]

  • Chemical Purity: This refers to the absence of other chemical contaminants and is often assessed by techniques like HPLC or NMR.

Conclusion and Future Perspectives

L-[2-¹³C]Xylose is a sophisticated and powerful tool for researchers in the life sciences. Its ability to act as a precise tracer in metabolic studies provides unparalleled insights into the complexities of cellular metabolism. As analytical technologies continue to advance, the applications of stable isotope-labeled compounds like L-[2-¹³C]Xylose are expected to expand, furthering our understanding of biological systems and paving the way for the development of novel therapeutics and biotechnological processes. The continued exploration of the metabolism of less common sugars like L-xylose, facilitated by tools such as L-[2-¹³C]Xylose, holds the promise of uncovering new biological pathways and therapeutic targets.

References

  • SpectraBase. Xylose - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • Fiveable. L-Xylose: Organic Chemistry Study Guide. Available at: [Link]

  • Georganics. L-Xylose - preparation and application. Available at: [Link]

  • Eurisotop. Xylose. Available at: [Link]

  • Eurisotop. D-XYLOSE. Available at: [Link]

  • Feng, X., & Zhao, H. (2013). Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis. Microbial Cell Factories, 12, 114.
  • Serianni, A. S., & Barker, R. (1987). Carbon-13 NMR studies of [1-13C]aldoses. Journal of the American Chemical Society, 109(12), 3687-3694.
  • Kováč, P., Hirsch, J., Shashkov, A. S., Usov, A. I., & Yarotsky, S. V. (1980). 13C-N.m.r. spectra of xylo-oligosaccharides and their application to the elucidation of xylan structures.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Antoniewicz, M. R. (2018). A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Experimental & Molecular Medicine, 50(5), 1-13.
  • de Falco, B., Giannino, F., Carteni, F., Mazzoleni, S., & Kim, D. H. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. Analytical Methods, 14(36), 3466-3481.
  • Megazyme. D-XYLOSE Assay Kit. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry Class overview. (2013). Available at: [Link]

  • Bonner, T. G., Bourne, E. J., & Harwood, S. E. (1965). The synthesis of L-xylose from D-gluconolactone. Journal of the Chemical Society (Resumed), 121-125.
  • MDPI. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Available at: [Link]

  • Google Patents. US5340403A - Process for the production of xylose.

Sources

Foundational

Synthesis of L-[2-¹³C]Xylose for Metabolic Studies: Chemical and Chemoenzymatic Pathways

Executive Summary L-Xylose, the rare levorotatory enantiomer of the abundant wood sugar D-xylose, has emerged as a critical precursor in the synthesis of bioactive molecules, including selective sodium-dependent glucose...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

L-Xylose, the rare levorotatory enantiomer of the abundant wood sugar D-xylose, has emerged as a critical precursor in the synthesis of bioactive molecules, including selective sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors, and as a specialized tracer in metabolic flux analysis (MFA). Introducing a stable ¹³C isotope at the C2 position—yielding L-[2-¹³C]Xylose —provides researchers with a highly specific NMR and mass spectrometry probe for tracking pentose phosphate pathway dynamics and bacterial overgrowth diagnostics.

This technical guide details the self-validating methodologies required to synthesize L-[2-¹³C]Xylose. We contrast the gold-standard Serianni-Barker Homologation (a chemical cyanohydrin reduction) with emerging biocatalytic aldolase cascades , providing step-by-step protocols, causality behind experimental choices, and analytical validation frameworks.

Mechanistic Rationale: Achieving Site-Specific Isotopic Precision

When synthesizing isotopically labeled carbohydrates, the primary challenge is preventing isotopic scrambling. Traditional degradation methods (e.g., Ruff degradation of labeled hexoses) or syntheses from D-gluconolactone often suffer from low atom economy and complex protection/deprotection steps.

To achieve absolute site-specific labeling at the C2 position, the Serianni-Barker Homologation remains the most robust method . This modified Kiliani-Fischer synthesis builds the carbon chain one atom at a time. By strategically staging the introduction of the ¹³C label, we can dictate its exact final position:

  • Phase 1: Unlabeled L-glyceraldehyde is reacted with K¹³CN to form [1-¹³C]L-threose.

  • Phase 2: The isolated[1-¹³C]L-threose is reacted with unlabeled KCN . The newly added carbon becomes C1, shifting the ¹³C label perfectly to the C2 position of the resulting L-xylose.

G L_Glyceraldehyde L-Glyceraldehyde (Unlabeled) Cyanohydrins1 [1-¹³C]Cyanohydrins L_Glyceraldehyde->Cyanohydrins1 K13CN K¹³CN (pH 7.5) K13CN->Cyanohydrins1 Reduction1 H₂ / Pd-BaSO₄ (pH 4.0) Cyanohydrins1->Reduction1 Tetroses [1-¹³C]L-Threose + [1-¹³C]L-Erythrose Reduction1->Tetroses Separation1 Dowex 50W-X8 (Ba²⁺) Tetroses->Separation1 L_Threose [1-¹³C]L-Threose Separation1->L_Threose Cyanohydrins2 [2-¹³C]Cyanohydrins L_Threose->Cyanohydrins2 KCN KCN (Unlabeled) KCN->Cyanohydrins2 Reduction2 H₂ / Pd-BaSO₄ (pH 4.0) Cyanohydrins2->Reduction2 Pentoses L-[2-¹³C]Xylose + L-[2-¹³C]Lyxose Reduction2->Pentoses Separation2 Dowex 50W-X8 (Ba²⁺) Pentoses->Separation2 L_Xylose L-[2-¹³C]Xylose (Target) Separation2->L_Xylose

Workflow of the two-stage Serianni-Barker homologation for site-specific C2 labeling.

Experimental Protocol: The Serianni-Barker Homologation

This protocol is a self-validating system. The success of the final product relies heavily on the precise control of pH during hydrogenation and the exploitation of stereochemistry during chromatographic resolution.

Phase 1: Synthesis of[1-¹³C]L-Threose
  • Causality of pH 7.5: Cyanohydrin formation requires a slightly alkaline environment to ensure the cyanide exists as the nucleophilic CN⁻ ion rather than volatile HCN gas.

  • Causality of Pd/BaSO₄ & pH 4.0: Palladium on barium sulfate is a poisoned catalyst. During hydrogenation, it reduces the nitrile to an imine. Maintaining the pH strictly at 4.0 ensures the imine is rapidly hydrolyzed by water into an aldehyde before it can be over-reduced into a primary amine. The aldehyde is resistant to further reduction under these mild conditions.

Step-by-Step Methodology:

  • Cyanohydrin Formation: Dissolve 10 mmol of L-glyceraldehyde in 20 mL of distilled water. Adjust to pH 7.5 using 0.1 M NaOH. Add 10.5 mmol of K¹³CN (99 atom % ¹³C). Stir at room temperature for 2 hours until the aldehyde is fully consumed (monitor via TLC or ¹³C-NMR).

  • Reduction: Transfer the solution to a Parr hydrogenation vessel. Add 1.5 g of 5% Pd/BaSO₄ catalyst.

  • Hydrogenation: Pressurize the vessel with H₂ to 50 psi. Begin agitation. Crucially, use an auto-titrator to maintain the reaction at pH 4.0 ± 0.2 by dropwise addition of 1 M H₂SO₄.

  • Hydrolysis & Filtration: Once H₂ uptake ceases (typically 4-6 hours), filter the mixture through a Celite pad to remove the catalyst. The solution now contains a mixture of [1-¹³C]L-threose and [1-¹³C]L-erythrose.

Phase 2: Chromatographic Resolution of Epimers
  • Causality of Ba²⁺ Cation Exchange: Barium ions (Ba²⁺) form strong coordination complexes with sugar molecules that possess cis-hydroxyl groups on adjacent carbons. L-Erythrose has cis-hydroxyls, causing it to complex strongly and be retained on the column. L-Threose lacks these cis-hydroxyls, allowing it to elute rapidly.

Step-by-Step Methodology:

  • Concentrate the filtrate from Phase 1 in vacuo.

  • Load the syrup onto a column (2.5 × 100 cm) of Dowex 50W-X8 cation-exchange resin strictly converted to the Ba²⁺ form.

  • Elute with deionized water at a flow rate of 1.0 mL/min.

  • Collect fractions and assay using the phenol-sulfuric acid method. [1-¹³C]L-Threose elutes first, followed by [1-¹³C]L-erythrose. Pool and lyophilize the threose fractions.

Phase 3: Homologation to L-[2-¹³C]Xylose
  • Repeat the exact procedures from Phase 1, but this time react the isolated [1-¹³C]L-threose with unlabeled KCN .

  • Hydrogenate at pH 4.0 using Pd/BaSO₄.

  • Final Separation: Load the resulting pentose mixture onto the Dowex 50W-X8 (Ba²⁺) column. L-Lyxose possesses cis-hydroxyls at C2 and C3, causing it to be retained. L-[2-¹³C]Xylose elutes first. Pool and lyophilize to obtain the pure target compound.

Quantitative Data & Yield Metrics

The addition of cyanide to the aldehyde carbonyl is governed by the Felkin-Anh model, but in aqueous media without bulky protecting groups, stereoselectivity is inherently low. This necessitates the chromatographic separation but guarantees access to both epimers if needed.

Table 1: Quantitative Reaction Metrics for Homologation
Reaction PhasePrecursorReagentsMajor Products (Epimers)Epimeric RatioIsolated Yield
Phase 1: Tetrose L-GlyceraldehydeK¹³CN, H₂, Pd/BaSO₄[1-¹³C]L-Threose : [1-¹³C]L-Erythrose1.0 : 1.245% (Threose)
Phase 2: Pentose [1-¹³C]L-ThreoseKCN, H₂, Pd/BaSO₄L-[2-¹³C]Xylose : L-[2-¹³C]Lyxose1.5 : 1.052% (Xylose)

Note: Isolated yields are calculated based on the limiting labeled reagent from the start of each respective phase.

Analytical Validation: NMR Spectroscopy

To validate the trustworthiness of the synthesis, the final product must be subjected to ¹³C-NMR spectroscopy. The presence of the ¹³C label at the C2 position alters both the chemical shift intensity and the spin-coupling constants ( JCC​ ) of the adjacent carbons .

  • Chemical Shift: In D₂O, the C2 resonance of L-xylose appears at approximately 72.5 ppm (α-pyranose) and 74.1 ppm (β-pyranose). In L-[2-¹³C]Xylose, this signal will be massively enhanced (by a factor of ~100) compared to natural abundance peaks.

  • Spin-Coupling ( JCC​ ): The adjacent carbons (C1 and C3) will split into doublets due to coupling with the enriched C2 nucleus. The one-bond coupling constant ( ¹JC1,C2​ ) for xylose is highly diagnostic, typically measuring ~46 Hz .

G Sample Isolated L-[2-¹³C]Xylose NMR ¹³C-NMR Spectroscopy (in D₂O) Sample->NMR Shift Enhanced C2 Peak (~72-74 ppm) NMR->Shift Coupling ¹J_C1-C2 Splitting (≈ 46 Hz) NMR->Coupling Validation Validated Tracer for Metabolic Flux Analysis Shift->Validation Coupling->Validation

Analytical validation workflow confirming site-specific isotopic enrichment.

Future Horizons: Biocatalytic Assembly

While the chemical homologation method provides unmatched site-specific precision, recent advances in biocatalysis offer greener alternatives for complex sugar assembly. In 2026, researchers demonstrated a one-pot enzymatic synthesis of L-xylose directly from formaldehyde (FALD) using an engineered benzoylformate decarboxylase (PnBFD) and a fructose-6-phosphate aldolase variant (FSA-TG) .

In this cascade, FALD is condensed to glycolaldehyde (GALD), which is then sequentially condensed to form L-glyceraldehyde and finally L-xylose. While this method achieves an impressive 78% yield, generating specifically the C2-labeled isotopomer via this route would require the precise introduction of [2-¹³C]glycolaldehyde during the final aldolase step. Until such biocatalytic isotopic staging is perfected, the Serianni-Barker method remains the authoritative standard for generating L-[2-¹³C]Xylose for rigorous metabolic studies.

References

  • Serianni, A. S., et al. "13C-labeled aldopentoses: detection and quantitation of cyclic and acyclic forms by heteronuclear 1D and 2D NMR spectroscopy." Carbohydrate Research 1998, 307(3-4), 199-209. URL:[Link]

  • King-Morris, M. J., Serianni, A. S. "Carbon-13 NMR studies of [1-13C]aldoses: empirical rules correlating pyranose ring configuration and conformation with carbon-13 chemical shifts and carbon-13/carbon-13 spin couplings." Journal of the American Chemical Society 1987, 109, 3501–3508. URL:[Link]

  • Zhou, J., Bourdeaux, F., Tan, T., Schwaneberg, U. "One pot synthesis of L-xylose from formaldehyde with an improved benzoylformate decarboxylase." RSC Advances 2026. URL:[Link]

  • Yang, W.-B., et al. "The synthesis of L-gulose and L-xylose from D-gluconolactone." Tetrahedron 2002, 58(2), 253-259. URL:[Link]

Exploratory

Unlocking Rare Sugars: An In-Depth Technical Guide to L-Xylose Metabolic Pathways in Bacteria

Executive Summary L-Xylose, the rare enantiomer of the abundant plant sugar D-xylose, is a highly sought-after pentose in the pharmaceutical industry. It serves as a critical chiral building block for antiviral therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

L-Xylose, the rare enantiomer of the abundant plant sugar D-xylose, is a highly sought-after pentose in the pharmaceutical industry. It serves as a critical chiral building block for antiviral therapeutics, anticancer agents, and next-generation α-glucosidase inhibitors designed to manage blood glucose levels (1)[1]. However, because organisms do not naturally require such rare monosaccharides for survival, dedicated L-xylose biosynthetic pathways and specific sugar isomerases (e.g., L-xylose isomerase) are virtually absent in wild-type bacterial genomes (2)[2]. This guide explores the engineered and promiscuous metabolic pathways utilized to achieve scalable bioproduction of L-xylose.

The Biochemical Landscape of L-Xylose

Unlike D-xylose, which is readily funneled into the Pentose Phosphate Pathway (PPP) via xylose isomerase and xylulokinase, L-xylose metabolism relies on alternative oxidoreductase and isomerase cascades.

The Xylitol-Mediated Route

The most efficient biotechnological route to L-xylose bypasses direct extraction and instead leverages xylitol as a meso-sugar intermediate. Xylitol is first oxidized to L-xylulose by xylitol-4-dehydrogenase (3)[3]. L-xylulose, a ketopentose, is then isomerized to the aldopentose L-xylose.

Promiscuous Isomerization

Because a dedicated L-xylose isomerase is elusive, researchers exploit the promiscuity of related enzymes. The Escherichia coli L-fucose isomerase has been identified as a robust, atypical catalyst capable of driving the conversion of L-xylulose to L-xylose (4)[4].

MetabolicPathway Xylitol Xylitol (Meso-Sugar) LXylulose L-Xylulose (Ketopentose) Xylitol->LXylulose Xylitol-4-dehydrogenase (NAD+) DXylulose D-Xylulose Xylitol->DXylulose Xylitol-2-dehydrogenase (NAD+) LXylose L-Xylose (Aldopentose) LXylulose->LXylose L-Fucose Isomerase (pH > 10.5) PPP Pentose Phosphate Pathway (PPP) LXylulose->PPP L-Xylulose Kinase DXylulose->PPP Xylulokinase

Metabolic network depicting the bioconversion of Xylitol to L-Xylose and alternative pathways.

Quantitative Enzyme Kinetics

Understanding the kinetic parameters of these engineered pathways is non-negotiable for scale-up. The table below summarizes the critical operational metrics for the terminal isomerization step catalyzed by recombinant E. coli L-fucose isomerase acting on L-xylulose (4)[4].

ParameterValueBiological & Engineering Significance
Enzyme E. coli L-fucose isomerasePromiscuous catalyst utilized for rare sugar isomerization.
Substrate L-XyluloseKetopentose intermediate derived from xylitol.
Km​ 41 mMIndicates moderate affinity, requiring high substrate loading in bioreactors.
Vmax​ 0.23 μmol/(mg min)Determines the maximum theoretical throughput of the biocatalytic process.
pH Optimum > 10.5Necessitates highly alkaline buffering systems (e.g., glycine-NaOH).
Half-life (35°C) 6 h 50 minProvides a sufficiently wide operational window for batch processing.
Half-life (45°C) 1 h 31 minDemonstrates rapid thermal denaturation, precluding high-temperature operations.
Reaction Equilibrium 15:85 (L-xylulose : L-xylose)Thermodynamically favors the final target product at 35°C.

Self-Validating Experimental Protocols

As an application scientist, it is critical to design workflows that inherently validate themselves through thermodynamic and metabolic checkpoints. The following protocols detail the two-stage biomanufacturing of L-xylose.

Protocol A: Whole-Cell Bioconversion of Xylitol to L-Xylulose

Causality Check: Why use whole resting cells instead of purified enzymes? The conversion of xylitol to L-xylulose via Pantoea ananatis xylitol-4-dehydrogenase requires NAD+ as a cofactor. Using purified enzymes in vitro would require the stoichiometric addition of highly expensive NAD+. By employing resting recombinant E. coli cells, we hijack the host's endogenous metabolism to continuously regenerate NAD+, driving the reaction to quantitative yields without prohibitive cofactor costs (3)[3].

Step-by-Step Methodology:

  • Clone the xylitol-4-dehydrogenase gene from Pantoea ananatis into an E. coli expression vector and induce expression.

  • Harvest cells via centrifugation and wash with a neutral phosphate buffer to arrest active growth while maintaining cellular integrity.

  • Resuspend the resting cells in a bioreactor containing a high-titer xylitol solution.

  • Monitor the biotransformation via HPLC until quantitative conversion to L-xylulose is achieved.

Protocol B: Enzymatic Isomerization of L-Xylulose to L-Xylose

Causality Check: Why run the reaction at a highly alkaline pH and a moderate 35°C? The E. coli L-fucose isomerase exhibits a strict alkaline pH optimum (>10.5) for L-xylulose (4)[4]. Furthermore, while higher temperatures generally accelerate kinetics, the enzyme's half-life drops precipitously from nearly 7 hours at 35°C to just 1.5 hours at 45°C. Thermodynamically, 35°C is ideal because the equilibrium strongly favors the target product, settling at a 15:85 ratio of L-xylulose to L-xylose (4)[4].

Step-by-Step Methodology:

  • Purify recombinant E. coli L-fucose isomerase using affinity chromatography.

  • Prepare the L-xylulose substrate in a glycine-NaOH buffer titrated to pH 10.5 to ensure optimal catalytic conformation.

  • Incubate the reaction mixture at exactly 35°C.

  • Monitor for the competitive inhibition effect of any residual xylitol; ensure the xylitol-to-L-xylulose ratio remains low enough to keep inhibition below 50% (4)[4].

  • Terminate the reaction once the 15:85 (L-xylulose:L-xylose) equilibrium is reached, and recover the L-xylose via simulated moving bed (SMB) chromatography.

Workflow Phase1 Phase 1: Bioconversion Resting E. coli cells expressing Xylitol-4-dehydrogenase (NAD+ regeneration) Phase2 Phase 2: Intermediate Recovery Centrifugation & Filtration to isolate L-Xylulose Phase1->Phase2 Quantitative Yield Phase3 Phase3 Phase2->Phase3 Substrate Feeding Phase4 Phase 4: Purification Cation/Anion Exchange & HPLC Quantification Phase3->Phase4 85% Conversion

Self-validating experimental workflow for the continuous bioproduction of L-Xylose.

Conclusion

By understanding the thermodynamic boundaries and cofactor dependencies of promiscuous enzymes, researchers can effectively bypass the natural scarcity of L-xylose metabolic pathways. The integration of whole-cell biocatalysis for NAD+ regeneration with precisely controlled, high-pH enzymatic isomerization provides a scalable, self-validating framework for rare sugar production in modern drug development.

References

  • Title: Advances in applications, metabolism, and biotechnological production of L-xylulose.
  • Title: Development of Novel Sugar Isomerases by Optimization of Active Sites in Phosphosugar Isomerases for Monosaccharides.
  • Title: Microbial production of xylitol, L-xylulose and L-xylose.
  • Title: Production of L-xylose from L-xylulose using Escherichia coli L-fucose isomerase.

Sources

Foundational

A Researcher's Guide to L-[2-13C]Xylose: Sourcing and Application in Advanced Metabolic Research

This technical guide provides an in-depth overview of L-[2-13C]Xylose, a stable isotope-labeled sugar crucial for sophisticated research in metabolism, drug development, and systems biology. We will explore the commercia...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth overview of L-[2-13C]Xylose, a stable isotope-labeled sugar crucial for sophisticated research in metabolism, drug development, and systems biology. We will explore the commercial landscape for sourcing this critical research material, delve into the scientific rationale for its use, and provide detailed protocols for its application in metabolic flux analysis and as an internal standard in mass spectrometry.

The Significance of L-[2-13C]Xylose in Modern Research

L-Xylose is a pentose sugar, and the incorporation of a stable, non-radioactive carbon-13 (¹³C) isotope at the second carbon position (C-2) transforms it into a powerful tool for tracing metabolic pathways. Unlike its more common enantiomer, D-xylose, L-xylose is not typically metabolized by many organisms, making it an interesting subject for studying xenobiotic metabolism and glycosylation processes. The precise placement of the ¹³C label at the C-2 position is critical. When L-[2-¹³C]Xylose is metabolized, the ¹³C atom is incorporated into downstream metabolites. By tracking the distribution of this label using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate the activity of specific metabolic pathways.

The choice of the C-2 position is strategic. In the pentose phosphate pathway (PPP), a key route for pentose metabolism, the C-1 carbon of a pentose can be lost as CO₂. Labeling at the C-2 position ensures that the isotope is retained through the initial steps of this pathway, allowing for a more detailed analysis of carbon shuffling in the non-oxidative phase of the PPP.

Commercial Suppliers of L-[2-13C]Xylose: A Comparative Overview

Acquiring high-quality L-[2-¹³C]Xylose is the first critical step for any research endeavor. Several reputable suppliers specialize in isotopically labeled compounds. Below is a comparative table of some key commercial sources. Researchers are advised to contact suppliers directly for the most up-to-date pricing and availability.

SupplierProduct NameCAS NumberIsotopic PurityChemical PurityAvailable Quantities
United States Biological L-[2-¹³C]Xylose478506-63-7Not specifiedHighly Purified[1][2]5mg[1][2]
Pharmaffiliates L-[2-¹³C]Xylose478506-63-7Not specifiedNot specifiedInquire
MedchemExpress L-Xylose-2-¹³C478506-63-799.0%[3]>99.0%1mg, 5mg, 10mg, 50mg, 100mg
Omicron Biochemicals, Inc. L-[2-¹³C]xylose478506-63-7Not specifiedNot specified0.25g, 0.50g, 1.0g
Hangzhou Leap Chem Co., Ltd. L-[2-¹³C]Xylose478506-63-7Not specifiedNot specifiedInquire[4]

Note: Isotopic and chemical purity are critical parameters. High isotopic purity ensures that the observed signal is from the labeled compound, while high chemical purity minimizes the presence of contaminants that could interfere with experiments.

Core Applications and Experimental Methodologies

The unique properties of L-[2-¹³C]Xylose lend it to several powerful research applications. Here, we detail two primary uses, providing the scientific rationale and step-by-step protocols.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a quantitative technique used to determine the rates (fluxes) of metabolic reactions within a biological system.[5][6] ¹³C-MFA, which utilizes ¹³C-labeled substrates like L-[2-¹³C]Xylose, is considered the gold standard for in vivo flux quantification.[5][6]

Causality of Experimental Choice: By introducing L-[2-¹³C]Xylose as a tracer, researchers can track the flow of the ¹³C atom through various metabolic pathways. The specific labeling patterns observed in downstream metabolites provide a set of constraints that can be used to solve a mathematical model of the metabolic network, yielding precise flux values. The C-2 label is particularly informative for dissecting the intricate rearrangements of carbon atoms in the pentose phosphate pathway and its connections to glycolysis.

MFA_Workflow cluster_prep Experimental Preparation cluster_exp Isotopic Labeling & Analysis cluster_analysis Data Analysis & Interpretation A 1. Cell Culture (Metabolic Steady State) B 2. Introduction of L-[2-13C]Xylose A->B C 3. Isotopic Steady State Labeling B->C D 4. Metabolite Extraction & Quenching C->D E 5. Analytical Measurement (MS or NMR) D->E F 6. Mass Isotopomer Distribution Analysis E->F G 7. Computational Flux Estimation F->G H 8. Flux Map Visualization G->H

Caption: A generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.

  • Strain Cultivation and Achieving Metabolic Steady State:

    • Culture the microbial strain of interest in a defined minimal medium with a non-labeled carbon source until the mid-exponential growth phase to ensure metabolic steady state.

    • Monitor cell growth by measuring optical density (e.g., OD600).

  • Isotopic Labeling:

    • Centrifuge the cells and resuspend them in a fresh, identical medium where the primary carbon source is replaced with a known concentration of L-[2-¹³C]Xylose.

    • For some experiments, a mixture of labeled and unlabeled xylose (e.g., 20% L-[2-¹³C]Xylose and 80% unlabeled L-Xylose) can be used to achieve isotopic steady state without excessive cost.

    • Continue the culture under the same conditions for a duration sufficient to reach isotopic steady state (typically several cell doublings).

  • Metabolite Quenching and Extraction:

    • Rapidly harvest the cells from the culture medium.

    • Immediately quench metabolic activity by, for example, rapidly filtering the cell culture and plunging the filter into a cold solvent mixture (e.g., -20°C 60% methanol).

    • Extract intracellular metabolites using a suitable cold solvent extraction method (e.g., a chloroform/methanol/water extraction).

  • Analytical Measurement:

    • Analyze the isotopic labeling patterns of intracellular metabolites (often proteinogenic amino acids, which reflect the labeling of their metabolic precursors) using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • For NMR analysis, larger sample quantities may be required.

  • Data Analysis and Flux Calculation:

    • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

    • Use specialized software (e.g., INCA, OpenFLUX) to fit the measured mass isotopomer distributions to a metabolic network model and estimate the intracellular fluxes.

Internal Standard for Quantitative Mass Spectrometry

In quantitative analytical chemistry, an internal standard is a substance that is added in a constant amount to all samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.

Causality of Experimental Choice: L-[2-¹³C]Xylose is an excellent internal standard for the quantification of unlabeled L-Xylose. Because it is chemically identical to the analyte of interest (L-Xylose), it behaves similarly during extraction, derivatization, and chromatographic separation. However, due to the presence of the ¹³C atom, it has a different mass-to-charge ratio (m/z) and can be distinguished from the unlabeled analyte by the mass spectrometer. This allows for accurate quantification of the analyte based on the ratio of its signal to that of the known amount of internal standard.

IS_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_quant Quantification A 1. Sample Collection (e.g., plasma, cell lysate) B 2. Addition of a known amount of L-[2-13C]Xylose (Internal Standard) A->B C 3. Metabolite Extraction & Protein Precipitation B->C D 4. LC-MS/MS Analysis C->D E 5. Signal Integration for L-Xylose and L-[2-13C]Xylose D->E F 6. Calculation of Signal Ratio (Analyte/Internal Standard) E->F G 7. Quantification using a Calibration Curve F->G Pentose_Phosphate_Pathway cluster_xylose_metabolism Xylose Metabolism cluster_ppp Pentose Phosphate Pathway (Non-oxidative) cluster_glycolysis Glycolysis Xylose L-Xylose Xylulose L-Xylulose Xylose->Xylulose Xylose Isomerase X5P L-Xylulose-5-Phosphate Xylulose->X5P Xylulokinase Ru5P Ribulose-5-P X5P->Ru5P Ribulose-5-P Epimerase G3P Glyceraldehyde-3-P X5P->G3P Transketolase R5P Ribose-5-P S7P Sedoheptulose-7-P R5P->S7P Transketolase Ru5P->R5P Ribose-5-P Isomerase E4P Erythrose-4-P S7P->E4P Transaldolase F6P Fructose-6-P S7P->F6P Transaldolase G3P->F6P Transaldolase

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Exploratory

The Definitive Guide to the Safety, Handling, and Application of Carbon-13 Labeled Compounds

Target Audience: Researchers, Analytical Scientists, and Drug Metabolism & Pharmacokinetics (DMPK) Professionals. The Fundamental Paradigm: Chemical vs.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Metabolism & Pharmacokinetics (DMPK) Professionals.

The Fundamental Paradigm: Chemical vs. Radiological Safety

A pervasive misconception during laboratory onboarding is the conflation of isotopic labeling with radioactivity. Carbon-13 (13C) is a naturally occurring, stable isotope of carbon, comprising approximately 1.07% of all terrestrial carbon[1]. It possesses a stable nucleus containing six protons and seven neutrons, and a non-zero spin quantum number of 1/2, making it highly valuable for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[1].

Unlike its radioactive counterpart, Carbon-14 (14C), 13C does not undergo radioactive decay and has no half-life[2]. Consequently, the safety protocols for 13C-labeled compounds are fundamentally different from those of radiotracers:

  • Zero Radiological Hazard: 13C compounds emit no ionizing radiation. Specialized radiological shielding, dosimetry badges, and radioactive waste disposal protocols are entirely inapplicable and unnecessary[1][2].

  • Chemical-Driven Safety Profiles: The hazard profile of a 13C-labeled compound is dictated entirely by the chemical properties of its unlabeled (12C) parent molecule. For instance, the Safety Data Sheet (SDS) for 13C-urea highlights standard chemical risks—such as potential eye or skin irritation upon direct contact with the concentrated powder—but explicitly confirms the absence of radiological toxicity or carcinogenicity[3].

  • Regulatory Handling: Personnel must handle these compounds in accordance with standard Globally Harmonized System (GHS) guidelines. Standard Personal Protective Equipment (PPE)—including nitrile gloves, safety goggles, and laboratory coats—is required, and volatile or aerosolizing powders should be handled within a chemical fume hood[3].

Handling and Storage: Preserving Isotopic and Chemical Integrity

While safety protocols focus on protecting the researcher from the chemical, handling protocols focus on protecting the reagent. 13C-labeled compounds are highly enriched (typically >99% 13C) and represent a significant financial investment. The primary risks during handling are isotopic dilution and chemical degradation.

The Causality of Freeze-Thaw Degradation

A critical failure point in quantitative metabolomics workflows is the repeated freezing and thawing of Stable Isotope-Labeled Internal Standard (SIL-IS) master mixes. While many heavy-labeled standards are stable, specific molecular classes exhibit rapid degradation under thermal stress. For example, carboxylic acids (e.g., fumarate), adenosine (which is highly prone to deamination), and glutathione (a redox-sensitive tripeptide susceptible to oxidation) degrade significantly when stored as mixed solutions at -20°C for over two weeks and subjected to multiple freeze-thaw cycles[4].

Mitigating Isotopic Exchange

For volatile compounds, standard waters used in Isotope Ratio Mass Spectrometry (IRMS), or gases (e.g., 13CO2), containers must be filled completely or with minimal headspace. This prevents isotopic exchange with atmospheric carbon dioxide and mitigates evaporation, both of which can induce unintended isotopic fractionation and alter the exact enrichment ratio[5].

Aliquoting as a Mandatory Practice

To establish a self-validating and reproducible system, bulk SIL-IS solutions must be immediately partitioned into single-use aliquots upon reconstitution. This ensures that the standard spiked into the final biological sample has undergone exactly one thaw cycle, preserving its structural and isotopic integrity[4].

SIL_Workflow Stock 13C Labeled Stock Powder Solvent Reconstitution (e.g., 80% MeOH) Stock->Solvent Weigh & Dissolve Aliquot Aliquoting (Single-use volumes) Solvent->Aliquot Prevent Freeze-Thaw Storage Cryogenic Storage (-20°C to -80°C) Aliquot->Storage Preserve Integrity Spike Spike into Biological Matrix Storage->Spike Thaw Once Extract Metabolite Extraction Spike->Extract Co-extraction LCMS LC-MS/MS Analysis Extract->LCMS Matrix Correction

Fig 1. Optimal workflow for 13C SIL-IS preparation to prevent isotopic degradation.

The Analytical Superiority of 13C over Deuterium in LC-MS/MS

When designing a quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay, researchers must select an appropriate internal standard to correct for matrix effects, extraction losses, and ion suppression[6].

The Deuterium Isotope Effect: Deuterium (2H) is frequently used due to its lower cost. However, carbon-deuterium bonds are slightly shorter and stronger than carbon-hydrogen bonds. This subtle difference alters the molecule's lipophilicity and pKa, frequently resulting in a chromatographic retention time shift. The deuterated standard elutes slightly before or after the endogenous 12C analyte[7].

The 13C Co-Elution Advantage: Because 13C and 12C have virtually identical physicochemical properties, a 13C-labeled standard perfectly co-elutes with the target analyte[7]. This absolute co-elution is the cornerstone of accurate quantification. It ensures that both the analyte and the internal standard enter the mass spectrometer's ionization source at the exact same millisecond, experiencing the exact same matrix suppression or enhancement. This allows the ratio of the analyte to the internal standard to perfectly correct for inter-laboratory and instrument-to-instrument variation[6].

Quantitative Storage and Stability Guidelines

To maintain the integrity of 13C-labeled compounds, adhere to the following empirically validated storage parameters:

Compound Class / StateRecommended Storage TempLight SensitivityHeadspace RulePrimary Degradation Risk
Dry Powders (Stable) Room Temp to 4°CLowSeal tightlyHygroscopic moisture absorption
Amino Acid Mixes (Solution) -20°C to -80°CModerateMinimalDeamination (e.g., Glutamine)[4]
Carboxylic Acids (Solution) -80°CModerateMinimalOxidation / Structural breakdown[4]
Redox-Sensitive (e.g., GSH) -80°CHighArgon purgedRapid oxidation to disulfide dimers[4]
IRMS Standard Waters 4°CHighZero headspaceIsotopic exchange with atmosphere[5]

Step-by-Step Protocol: Preparation of a Self-Validating 13C SIL-IS System

This methodology ensures the creation of a reliable internal standard system for high-throughput metabolomics.

Step 1: Gravimetric Reconstitution

  • Equilibrate the 13C-labeled stock powder to room temperature in a desiccator to prevent condensation.

  • Weigh the standard gravimetrically. Correct for chemical purity and salt forms (e.g., HCl salts) to determine the exact free-base concentration.

  • Dissolve in an appropriate LC-MS grade solvent (e.g., 80% Methanol) to create a high-concentration Stock Solution (e.g., 1 mM).

Step 2: Master Mix Generation & Aliquoting

  • Combine individual 13C stock solutions into a volumetric flask to create a Master Mix at 10x the intended working concentration[6].

  • Immediately dispense the Master Mix into amber, low-bind microcentrifuge tubes in single-use volumes (e.g., 100 µL).

  • Flash-freeze in liquid nitrogen and transfer to -80°C storage[4].

Step 3: Assay Integration and Self-Validation

  • Thaw one aliquot of the Master Mix on ice immediately prior to sample extraction.

  • Spike an identical volume of the SIL-IS into all biological samples, standard curve points, and Quality Control (QC) samples[8].

  • Self-Validation Step: Prepare a "Double Blank" (matrix with no analyte, no SIL-IS) and a "Single Blank" (matrix with SIL-IS only). Run the Single Blank immediately after the highest concentration standard curve point. If the 12C mass transition shows a signal in the Single Blank, it indicates isotopic impurity in the 13C standard or instrument carryover, invalidating the run.

Advanced Applications: In Vivo Metabolic Labeling (SILEC)

Beyond spiking synthetic standards into extracted samples, 13C is utilized to generate complex standards directly within living systems. The Stable Isotope Labeling by Essential nutrients in Cell culture (SILEC) protocol is a prime example.

By feeding mammalian cells a 13C-labeled precursor—such as [13C3, 15N1]-pantothenate (Vitamin B5)—the cells' native metabolic machinery synthesizes a comprehensive pool of highly complex 13C-labeled Coenzyme A (CoA) and short-chain acyl-CoA thioesters[9]. This biological synthesis elegantly bypasses the immense difficulty and cost of chemically synthesizing complex labeled macromolecules, yielding perfect internal standards for downstream LC-MS/MS analysis[9].

SILEC_Pathway Media [13C3, 15N1]-Pantothenate (Isotope Precursor) Cell Mammalian Cell Culture (Metabolic Incorporation) Media->Cell Cellular Uptake CoA 13C-Labeled Coenzyme A (SIL-IS Pool) Cell->CoA De Novo Synthesis AcylCoA 13C-Acyl-CoA Derivatives (e.g., Acetyl, Malonyl) CoA->AcylCoA Enzymatic Acylation Extract Cell Lysis & TCA Extraction AcylCoA->Extract Harvest Standards

Fig 2. SILEC metabolic pathway for in vivo generation of 13C-labeled acyl-CoA standards.

References

  • Carbon-13 - Wikipedia . Wikipedia. Available at:[Link]

  • Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards . National Institutes of Health (NIH / PMC). Available at:[Link]

  • Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis . National Institutes of Health (NIH / PMC). Available at:[Link]

  • SILEC: a protocol for generating and using isotopically labeled coenzyme A mass spectrometry standards . National Institutes of Health (NIH / PMC). Available at:[Link]

  • What are the safety precautions needed when working with carbon-13? . Quora. Available at:[Link]

  • Evaluation of a Common Internal Standard Material to Reduce Inter-Laboratory Variation... . MDPI. Available at: [Link]

  • 3M Environmental Laboratory Method Guidelines . 3M. Available at:[Link]

  • SAFETY DATA SHEET - Pranactin-Citric (13C-Urea) . Mayo Clinic Laboratories. Available at: [Link]

  • How Storage standard water for IRMS analysis? . ResearchGate. Available at:[Link]

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Protocols & Analytical Methods

Method

Advanced In Vivo 13C-NMR Spectroscopy Using L-[2-13C]Xylose: Protocols for Transport, Perfusion, and Metabolic Flux Analysis

Document Type: Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary The application of stable isotope-resolved metabolomics (SIRM) and in v...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

The application of stable isotope-resolved metabolomics (SIRM) and in vivo Magnetic Resonance Spectroscopy (MRS) relies heavily on the strategic selection of isotopic tracers. While D-glucose and D-xylose are standard metabolic probes, their rapid intracellular metabolism complicates the isolation of pure transport and perfusion kinetics. L-[2-13C]Xylose , the non-physiological enantiomer of D-xylose, offers a highly specialized solution. Because mammalian enzymes are strictly stereospecific, L-xylose is metabolically inert in wild-type mammalian tissues [3].

This application note provides a comprehensive guide to utilizing L-[2-13C]Xylose as a background-free in vivo NMR tracer for quantifying extracellular volume (ECV), assessing blood-brain barrier (BBB) integrity, and conducting 13C-Metabolic Flux Analysis (13C-MFA) in engineered microbial systems [4].

Mechanistic Rationale: Why L-[2-13C]Xylose?

The Stereochemical Advantage (L- vs. D-Isomer)

In mammalian systems, D-xylose is actively absorbed in the intestines and partially metabolized via the pentose phosphate pathway (PPP) or gut microbiota [1]. In contrast, L-xylose shares the same passive and facilitated diffusion pathways (e.g., via specific GLUT and SGLT transporters) but cannot be phosphorylated or isomerized by host kinases and isomerases [3]. This metabolic inertness ensures that any accumulation of the tracer in a target tissue (e.g., tumor microenvironment or brain parenchyma) is strictly a function of perfusion and transport, not metabolic trapping.

The Isotopic Advantage (C2 Labeling)

The selection of the C2 position for 13C enrichment is a deliberate spectroscopic choice.

  • Chemical Shift Separation: The C2 carbon of xylopyranose resonates at ~72–75 ppm [5]. This region is distinct from the highly variable C1 anomeric region (~92–98 ppm) and avoids the complex overlapping multiplets of endogenous lipid and protein background signals.

  • Spin-Spin Coupling: Labeling at C2 allows for highly sensitive 2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC) or Total Correlation Spectroscopy (TOCSY) experiments, as the C2 proton is strongly coupled to both C1 and C3 protons, enabling precise isotopomer mapping in microbial fermentation assays [2].

L_Xylose_Fate cluster_mammal Mammalian Tissue (In Vivo) cluster_microbe Engineered Microbe (In Vitro) Tracer L-[2-13C]Xylose Blood Plasma Compartment Tracer->Blood IV Infusion Uptake Cellular Uptake Tracer->Uptake Fermentation ECV Extracellular Space (No Metabolism) Blood->ECV Diffusion Urine Renal Clearance Blood->Urine Excretion ECV->Blood Equilibration Isomerization L-[2-13C]Xylulose Uptake->Isomerization L-Xylose Isomerase PPP Pentose Phosphate Pathway Isomerization->PPP Kinase

Biological fate of L-[2-13C]Xylose in mammalian vs. engineered microbial systems.

Quantitative Data & Tracer Properties

To ensure accurate spectral assignments and experimental design, the physicochemical and spectroscopic properties of L-[2-13C]Xylose are summarized below.

Table 1: 13C NMR Chemical Shifts of L-[2-13C]Xylose Anomers (in D2O, pH 7.0)

Anomer Form Equilibrium % C2 Chemical Shift (ppm) C1 Chemical Shift (ppm)* C3 Chemical Shift (ppm)*
β-L-xylopyranose ~65% 74.6 97.2 76.4
α-L-xylopyranose ~35% 72.1 92.8 73.5
L-xylofuranose < 1% ~82.0 ~103.0 ~77.0

*Note: C1 and C3 shifts are provided for reference; only C2 is 13C-enriched in this specific tracer.

Table 2: Comparative Advantages: L-Xylose vs. D-Xylose as In Vivo NMR Tracers

Parameter D-[2-13C]Xylose L-[2-13C]Xylose
Mammalian Metabolism Moderate (Gut/Liver) None (Inert) [3]
Primary Application Malabsorption Diagnostics ECV, Perfusion, BBB Transport
Microbial Fermentation Readily consumed (Wild-type) Requires engineered strains [4]

| Signal Confounding | High (Metabolite overlap) | Low (Remains intact) |

Experimental Protocols

Protocol A: In Vivo 13C-MRS for Mammalian Tissue Perfusion and ECV

This self-validating protocol utilizes L-[2-13C]Xylose to measure the extracellular volume fraction in solid tumors or brain tissue via preclinical MRI/MRS systems (e.g., 7T or 11.7T).

Phase 1: Tracer Formulation

  • Weigh 0.5 g of L-[2-13C]Xylose (99% isotopic enrichment).

  • Dissolve in 1.0 mL of sterile, endotoxin-free 0.9% NaCl.

  • Adjust the pH to 7.35–7.45 using dilute NaOH/HCl. Filter-sterilize through a 0.22 µm membrane.

Phase 2: Animal Preparation & Baseline Acquisition

  • Anesthetize the rodent model (e.g., using 1.5-2% Isoflurane).

  • Cannulate the jugular or tail vein for intravenous (IV) access.

  • Position the region of interest (ROI) inside a dual-tuned 1H/13C surface coil within the MRI scanner.

  • Acquire a baseline 1H-decoupled 13C-MRS spectrum (WALTZ-16 decoupling sequence, TR = 2.5 s, 128 averages) to establish the natural abundance background.

Phase 3: Dynamic Infusion & Data Acquisition

  • Administer a bolus injection of the tracer (0.5 g/kg body weight) over 30 seconds, followed immediately by a continuous infusion (0.02 g/kg/min) to achieve a steady-state plasma concentration.

  • Continuously acquire 13C spectra every 5 minutes for 60 minutes.

  • Causality Check: Monitor the emergence of the doublet peaks at 74.6 ppm (β-anomer) and 72.1 ppm (α-anomer). Because L-xylose is not metabolized, the absence of downstream 13C-labeled metabolite peaks (e.g., lactate or xylulose) validates the integrity of the transport measurement.

  • Calculate the ECV by taking the ratio of the steady-state tissue 13C signal to the steady-state plasma 13C signal (obtained via blood sampling).

NMR_Workflow Step1 1. Tracer Formulation Dissolve in 0.9% NaCl, pH 7.4 Step2 2. Animal Preparation Cannulation & Coil Placement Step1->Step2 Step3 3. Baseline NMR 1H-Decoupled 13C-MRS Step2->Step3 Step4 4. In Vivo Infusion Bolus + Continuous IV Step3->Step4 Step5 5. Dynamic Acquisition Monitor C2 Peak (~72-75 ppm) Step4->Step5 Step6 6. Kinetic Modeling Calculate ECV & Perfusion Step5->Step6

Step-by-step in vivo 13C-NMR workflow for L-[2-13C]Xylose infusion.

Protocol B: 13C-Metabolic Flux Analysis in Engineered Microbes

L-[2-13C]Xylose is an excellent tracer for elucidating flux in microbes engineered with L-xylose isomerase or L-xylulose reductase pathways [4].

Phase 1: Cultivation

  • Prepare minimal medium supplemented with 10 g/L L-[2-13C]Xylose as the sole carbon source.

  • Inoculate the engineered strain (e.g., Saccharomyces cerevisiae or E. coli) and cultivate in a bioreactor under controlled pH and aeration.

Phase 2: Metabolic Quenching & Extraction

  • At mid-logarithmic growth phase, rapidly extract 2 mL of the culture broth.

  • Inject the sample directly into 10 mL of pre-chilled (-40°C) 60% aqueous methanol to instantly halt enzymatic activity.

  • Centrifuge at 10,000 x g for 5 minutes at -20°C. Discard the supernatant.

  • Extract intracellular metabolites using a cold Chloroform/Methanol/Water (1:1:1) biphasic system. Collect and lyophilize the upper aqueous phase.

Phase 3: 2D NMR Spectroscopy

  • Resuspend the lyophilized extract in 600 µL of D2O containing 0.1 mM DSS (internal standard).

  • Acquire a 2D 1H-13C HSQC spectrum.

  • Analysis: Trace the 13C label from the C2 position of L-xylose into downstream metabolites. For example, the appearance of a 13C cross-peak corresponding to the C2 of L-xylulose confirms successful in vivo isomerization [2].

References

  • Taylor, K. B., Beck, M. J., Huang, D. H., & Sakai, T. T. (1989). "The fermentation of xylose: studies by carbon-13 nuclear magnetic resonance spectroscopy." FEMS Microbiology Letters. [Link]

  • Elliot, S. G., Jessen, B. M., Taarning, E., Madsen, R., & Meier, S. (2020). "Sensitive NMR Method for Detecting Carbohydrate Influx into Competing Chemocatalytic Pathways." Analytical Methods. [Link]

  • Antoniewicz, M. R., et al. (2015). "Co-utilization of glucose and xylose by evolved Thermus thermophilus LC113 strain elucidated by 13C metabolic flux analysis and whole genome sequencing." Metabolic Engineering. [Link]

  • Wang, T., et al. (2013). "Sensitivity-enhanced solid-state NMR detection of expansin's target in plant cell walls." Proceedings of the National Academy of Sciences (PNAS). [Link]

Application

Advanced Sample Preparation Protocol for GC-MS Analysis of L-[2-13C]Xylose Metabolites in Stable Isotope-Resolved Metabolomics (SIRM)

Metabolic Context & Analytical Significance Stable isotope-resolved metabolomics (SIRM) using 13C-labeled tracers is a gold-standard approach for elucidating intracellular metabolic fluxes. L-[2-13C]Xylose is frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Metabolic Context & Analytical Significance

Stable isotope-resolved metabolomics (SIRM) using 13C-labeled tracers is a gold-standard approach for elucidating intracellular metabolic fluxes. L-[2-13C]Xylose is frequently employed to interrogate pentose catabolism, the pentose phosphate pathway (PPP), and downstream carbon routing in both engineered microbial cell factories and mammalian models 1[1].

Gas chromatography-mass spectrometry (GC-MS) is highly preferred for the analysis of primary polar metabolites (sugars, sugar alcohols, and organic acids) due to its superior chromatographic resolution, reproducible fragmentation patterns, and the ability to distinguish positional isotopomers 2[2]. However, because xylose and its downstream metabolites are highly polar and non-volatile, they require rigorous sample extraction and a two-step chemical derivatization process to become amenable to GC-MS analysis.

MetabolicPathway Xyl L-[2-13C]Xylose Xylitol [13C]Xylitol Xyl->Xylitol Xylose Reductase Xylulose L-[13C]Xylulose Xylitol->Xylulose Xylitol Dehydrogenase Xyl5P D-[13C]Xylulose-5-P Xylulose->Xyl5P Xylulokinase PPP Pentose Phosphate Pathway Xyl5P->PPP Isomerase/Epimerase

Fig 1. Metabolic routing of L-[2-13C]Xylose into the Pentose Phosphate Pathway.

Scientific Principles of Sample Preparation (Causality)

As a Senior Application Scientist, it is critical to understand why each step in this protocol is performed. A protocol is only as robust as the chemical logic underpinning it.

  • Metabolic Quenching: Cellular metabolism operates on a timescale of milliseconds. Rapid quenching using ultra-cold (-80°C) organic solvents instantly denatures enzymes, arresting the metabolic snapshot and preventing the turnover of fast-pool intermediates like D-Xylulose-5-Phosphate.

  • Complete Lyophilization: Water is the enemy of silylation. Trace moisture aggressively hydrolyzes silylation reagents (e.g., MSTFA) into hexamethyldisiloxane, destroying the derivatization efficiency and rapidly degrading the GC column stationary phase.

  • Methoximation (MeOx): Reducing sugars like xylose exist in dynamic equilibrium between open-chain and multiple cyclic (furanose/pyranose) tautomers. Methoxyamine hydrochloride reacts with the free carbonyl (C=O) groups to form stable oximes (CH2ON) 3[3]. Causality: This locks the sugars in an open-chain conformation, preventing the formation of multiple tautomeric peaks in the chromatogram and concentrating the analyte signal into a single (or predictable syn/anti) peak 4[4].

  • Trimethylsilylation (TMS): MSTFA replaces the active hydrogens on hydroxyl (-OH), amine (-NH2), and thiol (-SH) groups with non-polar trimethylsilyl[-Si(CH3)3] groups. Causality: This drastically reduces the boiling point, neutralizes polarity, and increases the thermal stability of the metabolites, allowing them to vaporize intact in the GC inlet 3[3].

Experimental Workflow & Protocol

SamplePrep Q 1. Quench (-80°C MeOH) E 2. Extract (+ Ribitol IS) Q->E D 3. Dry (SpeedVac) E->D M 4. MeOx (90 min, 37°C) D->M S 5. TMS (30 min, 37°C) M->S G 6. GC-MS Analysis S->G

Fig 2. Step-by-step sample preparation workflow for GC-MS metabolomics.

Step-by-Step Methodology

Phase 1: Quenching and Extraction

  • Rapidly harvest the biological sample (e.g., 107 cells or 20 mg tissue) and immediately plunge into 1.0 mL of pre-chilled (-80°C) extraction solvent (Methanol:Water:Chloroform, 5:2:2 v/v/v).

  • Add 10 µL of Ribitol (2 mg/mL in LC-MS grade water) to act as the Internal Standard (IS).

  • Vortex vigorously for 30 seconds, then incubate on ice for 10 minutes to ensure complete cell lysis and metabolite partitioning.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Carefully transfer 500 µL of the upper aqueous/methanol phase (containing polar metabolites) to a fresh 1.5 mL microcentrifuge tube.

Phase 2: Lyophilization 6. Evaporate the extracted supernatant to complete dryness using a vacuum concentrator (SpeedVac) at room temperature (approximately 2-4 hours). Note: Store dried pellets at -80°C if derivatization is not performed immediately.

Phase 3: Two-Step Derivatization (MeOx + TMS) This method utilizes the globally accepted 90/30 minute incubation standard, which provides optimal Relative Standard Deviations (RSD) for primary metabolites [[3]](3]. 7. Methoximation: Resuspend the dried pellet in 20 µL of Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine). Vortex for 15 seconds. 8. Incubate in a thermal shaker at 37°C for 90 minutes at 1,200 rpm. 9. Silylation: Add 30 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% Trimethylchlorosilane (TMCS) directly to the reaction mixture 4[4]. 10. Incubate in a thermal shaker at 37°C for 30 minutes at 1,200 rpm. 11. Centrifuge at 10,000 × g for 3 minutes to pellet any insoluble particulates. Transfer the clear supernatant to a GC glass vial equipped with a 150 µL glass micro-insert.

Quality Control: A Self-Validating System

To ensure Trustworthiness and high data fidelity, the protocol must be self-validating. Implement the following controls to guarantee analytical integrity, targeting a Coefficient of Variation (CV) of < 30% across all biological replicates [[5]](5]:

  • Internal Standard (Ribitol): Because ribitol is largely absent in mammalian and microbial systems, its recovery validates extraction efficiency, while its peak area normalizes variations in GC injection volumes.

  • Process Blanks: Run an empty tube through the entire extraction and derivatization process. This identifies artifact peaks originating from siloxane column bleed, reagent impurities, or plasticizer leaching.

  • Pooled Quality Control (QC): Combine 10 µL of every extracted sample into a single QC pool. Inject this QC sample at the beginning, middle, and end of the GC-MS sequence. The RSD of the QC injections proves instrument stability over time.

Quantitative Data Interpretation

When analyzing L-[2-13C]Xylose metabolism, the mass shift (M+1) must be tracked across the derivatized fragments. The table below summarizes the expected characteristics for key pathway intermediates.

MetaboliteDerivatization FormFormula (Derivatized)Target Quantifier Ion (Unlabeled M+0)Target Quantifier Ion (13C-Labeled M+1)Approx. Retention Index
L-Xylose MeOx-4TMS C17​H43​NO5​Si4​ m/z 217m/z 2181520
Xylitol 5TMS C20​H52​O5​Si5​ m/z 319m/z 3201580
L-Xylulose MeOx-4TMS C17​H43​NO5​Si4​ m/z 217m/z 2181545
Ribitol (IS) 5TMS C20​H52​O5​Si5​ m/z 319N/A (Unlabeled)1560

(Note: The m/z 217 fragment is a characteristic [CH(OTMS)−CH(OTMS)]+ ion for carbohydrates. If the 13C label from the C2 position of xylose is retained within this specific fragment during electron ionization (EI), a +1 Da mass shift to m/z 218 is observed.)

References

  • Source: National Institutes of Health (NIH - PMC)
  • Source: National Institutes of Health (NIH - PMC)
  • Source: National Institutes of Health (NIH - PMC)
  • Source: National Institutes of Health (NIH - PubMed)
  • 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production Source: MDPI URL

Sources

Method

Application Note: High-Precision Assessment of Intestinal Permeability and Malabsorption Using L-[2-¹³C]Xylose

Executive Rationale & Mechanistic Context The integrity of the intestinal epithelial barrier is a critical parameter in the pathophysiology of gastrointestinal disorders, including celiac disease, inflammatory bowel dise...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale & Mechanistic Context

The integrity of the intestinal epithelial barrier is a critical parameter in the pathophysiology of gastrointestinal disorders, including celiac disease, inflammatory bowel disease (IBD), and small intestinal bacterial overgrowth (SIBO). Historically, sugar absorption tests have been employed to evaluate mucosal integrity. However, the choice of the carbohydrate probe dictates the specific physiological mechanism being interrogated.

While D-xylose is absorbed via carrier-mediated transcellular transport and is partially metabolized—making ¹³C-D-xylose an excellent candidate for[1] and [2]—its enantiomer, L-xylose , behaves entirely differently.

L-xylose is an unnatural sugar that is metabolically inert and[3]. Its absorption is highly dependent on the [4].

Why use the L-[2-¹³C]Xylose stable isotope?

  • Zero Dietary Background: Unlike mannitol or rhamnose, L-xylose is absent from the human diet, eliminating baseline interference.

  • Isotopic Resolution: The specific ¹³C label at the C2 position yields a distinct +1 Da mass shift (m/z 150.1 in ESI- negative mode), allowing highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) quantification without the radioactive hazards of ¹⁴C.

  • Pathway Specificity: When co-administered with a larger disaccharide like lactulose, the resulting fractional excretion ratio isolates tight junction integrity from confounding variables like gastric emptying and renal clearance.

Pharmacokinetic Pathways & Probe Dynamics

The diagram below illustrates the divergent pharmacokinetic fates of L-[2-¹³C]Xylose, D-Xylose, and Lactulose following oral administration.

G cluster_intestine Small Intestine Epithelium Admin Oral Administration Dual Sugar Probe Stomach Gastric Emptying Admin->Stomach L_Xylose L-[2-13C]Xylose (Small Paracellular Pores) Stomach->L_Xylose Lactulose Lactulose (Large Paracellular Pores) Stomach->Lactulose D_Xylose D-Xylose (Transcellular Carrier) Stomach->D_Xylose Blood Systemic Circulation L_Xylose->Blood Passive Diffusion (Villus Tips) Lactulose->Blood Passive Diffusion (Crypts/Damage) D_Xylose->Blood Active Transport Metabolism Hepatic Metabolism (D-Xylose Only) Blood->Metabolism D-Xylose Kidney Renal Filtration Blood->Kidney L-[2-13C]Xylose & Lactulose Breath 13CO2 Breath Test (Malabsorption) Metabolism->Breath Oxidation Urine Urine Collection (Permeability Ratio) Kidney->Urine Excretion Unchanged

Absorption and excretion pathways of L-[2-13C]Xylose versus D-Xylose and Lactulose.

Quantitative Probe Comparison

To design an effective permeability assay, researchers must select probes based on their molecular radius and absorption pathway.

ProbeMolecular Weight (Da)Molecular Radius (Å)Primary Absorption PathwayMetabolismTypical 5h Urinary Recovery (%)
L-[2-¹³C]Xylose 151.123.4Paracellular (Small Pores)None10 – 20%
D-Xylose 150.133.4Transcellular (Carrier-Mediated)Partial (Oxidized to CO₂)25 – 50%
Lactulose 342.305.2Paracellular (Large Pores)None (Fermented in Colon)< 1%
D-Mannitol 182.174.0Paracellular (Small Pores)Minimal15 – 20%

Protocol: In Vivo Dual-Sugar Permeability Assay

This protocol utilizes a Lactulose/L-[2-¹³C]Xylose ratio. Causality of Design: Lactulose (radius 5.2 Å) only crosses the epithelium through large pores associated with damaged tight junctions or crypts. L-[2-¹³C]Xylose (radius 3.4 Å) crosses through the smaller, abundant pores at the villus tips. By calculating the ratio of their urinary excretion, we inherently normalize for pre-epithelial (gastric emptying) and post-epithelial (renal clearance) variables, isolating mucosal permeability as a self-validating metric.

Phase 1: Subject Preparation & Dosing
  • Fasting: Subjects must fast for a minimum of 8 hours prior to the assay to standardize baseline gastric emptying and prevent competition from dietary carbohydrates.

  • Baseline Validation (Self-Validating Step): Collect a baseline urine sample (T=0). This is critical to confirm the absence of endogenous isobaric interferences at the specific m/z transitions used during mass spectrometry.

  • Probe Administration: Dissolve 5.0 g of Lactulose and 1.0 g of L-[2-¹³C]Xylose in 100 mL of sterile, deionized water. Administer orally, followed by 200 mL of plain water to ensure complete ingestion.

  • Collection: Collect all urine produced over the next 5.0 hours in a single container. Record the total 5-hour urine volume accurately.

Phase 2: Sample Processing for LC-MS/MS

Note: Sugars are highly polar and exhibit poor retention on standard C18 reverse-phase columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for proper chromatographic resolution.

  • Aliquoting: Transfer 1.0 mL of the pooled 5-hour urine into a microcentrifuge tube.

  • Internal Standard Addition: Spike the aliquot with 50 µL of a stable isotope internal standard (e.g., ¹³C₁₂-Sucrose, 1 mg/mL). Causality: This corrects for matrix-induced ion suppression during Electrospray Ionization (ESI).

  • Deproteinization: Add 4.0 mL of ice-cold Acetonitrile (ACN) to precipitate proteins. Vortex vigorously for 60 seconds.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

Phase 3: LC-MS/MS Quantification
  • Chromatography: Inject 5 µL onto a HILIC column (e.g., Waters BEH Amide, 1.7 µm, 2.1 × 100 mm).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate in Water (pH 9.0 with NH₄OH).

    • Solvent B: 100% Acetonitrile.

    • Run a gradient from 80% B down to 30% B over 10 minutes.

  • Mass Spectrometry (ESI- Negative Mode):

    • L-[2-¹³C]Xylose: Precursor m/z 150.1 → Product m/z 89.0

    • Lactulose: Precursor m/z 341.1 → Product m/z 161.0

    • ¹³C₁₂-Sucrose (IS): Precursor m/z 353.1 → Product m/z 167.0

Phase 4: Data Interpretation

Calculate the total mass of each probe excreted in the 5-hour window: Total Excreted (mg) = Concentration (mg/mL) × Total Urine Volume (mL)

Calculate the Fractional Excretion (FE) for each probe: FE (%) = (Total Excreted / Administered Dose) × 100

Diagnostic Ratio: FE Lactulose / FE L-[2-¹³C]Xylose

  • Healthy Baseline: Ratio < 0.05.

  • Compromised Barrier (Leaky Gut): Ratio > 0.05 (Indicates tight junction degradation, villous atrophy, or mucosal inflammation).

References

  • Fine, K. D., Santa Ana, C. A., Porter, J. L., & Fordtran, J. S. (1993). Effect of D-glucose on intestinal permeability and its passive absorption in human small intestine in vivo. Gastroenterology, 105(4), 1117-1125.[Link]

  • Fine, K. D., Santa Ana, C. A., Porter, J. L., & Fordtran, J. S. (1995). Effect of changing intestinal flow rate on a measurement of intestinal permeability. Gastroenterology, 108(4), 983-989.[Link]

  • Tveito, K., et al. (2008). 13C-xylose and 14C-xylose breath tests for the diagnosis of coeliac disease. Scandinavian Journal of Gastroenterology, 43(2), 166-173.[Link]

  • Hope, H., Skar, V., & Sandstad, O. (2012). Small intestinal malabsorption in chronic alcoholism determined by 13C-D-xylose breath test and microscopic examination of the duodenal mucosa. Scandinavian Journal of Gastroenterology, 47(4), 428-434.[Link]

Sources

Application

Application Note: Quantifying Xylose Uptake and Central Carbon Flux in Engineered Saccharomyces cerevisiae via 13C-Isotope Labeling

Target Audience: Metabolic Engineers, Systems Biologists, and Biopharmaceutical Researchers Application: Strain optimization for lignocellulosic biomanufacturing and biofuel production. Introduction & Mechanistic Insight...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Metabolic Engineers, Systems Biologists, and Biopharmaceutical Researchers Application: Strain optimization for lignocellulosic biomanufacturing and biofuel production.

Introduction & Mechanistic Insights

The bioconversion of lignocellulosic biomass into high-value chemicals and biofuels relies heavily on the efficient co-fermentation of hexose and pentose sugars. While Saccharomyces cerevisiae is a robust industrial workhorse, wild-type strains cannot naturally assimilate xylose. To overcome this, strains are typically engineered with either the fungal xylose reductase/xylitol dehydrogenase (XR/XDH) pathway or the bacterial xylose isomerase (XI) pathway[1].

However, engineered strains frequently exhibit suboptimal ethanol productivities on xylose compared to glucose. The underlying causes are complex network-level phenomena: the XR/XDH pathway induces a severe redox cofactor imbalance (NADPH depletion and NADH accumulation)[2], while the XI pathway often fails to fully activate the yeast's fermentative program, leading to carbon bottlenecks in lower glycolysis[1].

The Role of 13C-Metabolic Flux Analysis (13C-MFA): Standard metabolomics only measures pool sizes, which cannot distinguish between a pathway that is stagnant and one that is highly active but turning over rapidly. 13C-MFA solves this by tracking the transition of heavy carbon isotopes through the metabolic network. By feeding yeast a defined 13C-labeled xylose substrate and measuring the resulting Mass Isotopomer Distributions (MIDs) of intracellular metabolites, researchers can computationally resolve the exact in vivo carbon routing, identifying hidden bottlenecks and futile cycles[3].

Experimental Workflow

The following workflow outlines the critical path from cultivation to computational flux modeling.

Workflow A 1. Strain Cultivation (13C-Xylose) B 2. Isotopic Steady State Confirmation A->B C 3. Rapid Quenching (-40°C Methanol) B->C D 4. Intracellular Metabolite Extraction C->D E 5. LC-MS/MS or GC-MS Isotopomer Analysis D->E F 6. 13C-Metabolic Flux Modeling (MFA) E->F

Fig 1. Step-by-step workflow for 13C-MFA in xylose-consuming yeast.

Detailed Step-by-Step Protocol

Phase A: Isotopic Labeling Cultivation

Causality Check: Complex media (e.g., YPD) contain unlabeled amino acids that yeast will scavenge, diluting the 13C label and confounding MID measurements. A chemically defined minimal medium is mandatory[4].

  • Media Preparation: Prepare a defined minimal medium (e.g., Verduyn medium) containing 20 g/L of a 13C-xylose tracer mixture. A common optimal ratio is 20%[U-13C]xylose and 80% naturally labeled xylose, which provides sufficient isotopic resolution for both the pentose phosphate pathway (PPP) and the TCA cycle[3].

  • Chemostat Cultivation: Inoculate the engineered S. cerevisiae strain into a continuously stirred tank reactor (CSTR). Set the dilution rate (e.g., D=0.05 h−1 ) to maintain a constant specific growth rate.

  • Steady-State Verification: Wait for at least 5 residence times. Verify metabolic steady state by confirming constant optical density (OD600) and constant extracellular xylose/ethanol concentrations via HPLC[2].

Phase B: Rapid Quenching & Sampling

Causality Check: Intracellular metabolite turnover rates occur in milliseconds. Slow sampling allows enzymatic reactions to alter the metabolome. Rapid quenching instantly arrests metabolism[5].

  • Preparation: Pre-chill 4 mL of 60% (v/v) aqueous methanol to -40°C in a 15 mL conical tube.

  • Quenching: Rapidly withdraw 1 mL of culture broth from the bioreactor and immediately inject it into the chilled methanol. Vortex for 2 seconds.

  • Separation: Centrifuge the mixture at 10,000 × g for 3 minutes at -20°C. Discard the supernatant to isolate the quenched cell pellet.

Phase C: Intracellular Metabolite Extraction

Causality Check: Boiling ethanol permanently denatures metabolic enzymes and permeabilizes the robust yeast cell wall, ensuring complete extraction without enzymatic degradation of the target metabolites[1].

  • Extraction: Resuspend the quenched cell pellet in 1 mL of 75% (v/v) aqueous ethanol pre-heated to 80°C.

  • Incubation: Incubate the suspension at 80°C for exactly 3 minutes, vortexing briefly every 60 seconds.

  • Clarification: Centrifuge at 15,000 × g for 5 minutes at 4°C. Collect the supernatant containing the extracted metabolites.

  • Concentration: Dry the extract using a vacuum centrifuge (SpeedVac) and reconstitute in 100 µL of LC-MS grade water prior to analysis.

Phase D: Targeted LC-MS/MS Analysis
  • Chromatography: Inject 5 µL of the reconstituted sample onto an Anion-Exchange or Hydrophilic Interaction Liquid Chromatography (HILIC) column to separate highly polar central carbon metabolites[4].

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the parent-to-daughter ion transitions for all possible mass isotopomers (M+0, M+1, M+2, etc.) of key intermediates (e.g., Xylulose-5-Phosphate, Citrate, Alpha-Ketoglutarate).

Xylose Assimilation & Carbon Routing

The diagram below illustrates how 13C-xylose enters the cell and is routed through the central carbon metabolism. Notice the critical divergence at the Pentose Phosphate Pathway.

Pathway Xyl_ext Extracellular Xylose (13C-Labeled) Xyl_int Intracellular Xylose Xyl_ext->Xyl_int Transporters Xylulose Xylulose Xyl_int->Xylulose XI or XR/XDH Xylulose5P Xylulose-5-Phosphate Xylulose->Xylulose5P XKS PPP Non-Oxidative PPP (High Flux) Xylulose5P->PPP Carbon Routing Glycolysis Lower Glycolysis (Potential Bottleneck) PPP->Glycolysis F6P / GAP TCA TCA Cycle (Maintenance Energy) Glycolysis->TCA Pyruvate

Fig 2. Xylose assimilation pathways and integration into central carbon metabolism.

Quantitative Data Presentation

13C-MFA reveals stark differences in carbon routing when S. cerevisiae is grown on xylose versus glucose. The table below summarizes typical normalized flux distributions observed in engineered XI-strains[1][2].

Metabolic Pathway / NodeNormalized Flux on GlucoseNormalized Flux on XyloseMechanistic Implication for Xylose Metabolism
Substrate Uptake 100100Baseline for normalization.
Oxidative PPP ~12< 5Low flux indicates reduced NADPH generation demand compared to glucose growth.
Non-Oxidative PPP ~5> 50Massive flux rewiring is required to push pentose carbons into glycolysis.
Lower Glycolysis (GAP PYR) ~150~110Incomplete activation of fermentation genes causes a bottleneck here.
TCA Cycle ~10~30Elevated TCA flux reflects a higher cellular maintenance energy burden[2].

Protocol Self-Validation & Quality Control

To ensure the trustworthiness of the generated flux maps, the protocol must validate itself through three distinct Quality Control (QC) gates:

  • QC1: Adenylate Energy Charge (AEC) Check (Quenching Efficiency): Calculate the AEC from the LC-MS/MS data using the formula: AEC=[ATP]+[ADP]+[AMP][ATP]+0.5[ADP]​ . Validation: An AEC>0.8 confirms that the quenching process was fast enough to prevent ATP hydrolysis, proving the extracted metabolome accurately reflects the in vivo state.

  • QC2: Isotopic Steady State Verification: Extract and analyze samples at t and t+1 residence time. Validation: The variance in the MIDs of central metabolites (e.g., Pyruvate, Citrate) must be <2% . If variance is higher, the system is in a dynamic state, and stationary 13C-MFA mathematics cannot be reliably applied[2].

  • QC3: Goodness-of-Fit (Statistical Closure): During computational modeling (e.g., using INCA or 13CFLUX2), calculate the variance-weighted Sum of Squared Residuals (SSR) between the experimentally measured MIDs and the model-simulated MIDs. Validation: The SSR must pass a χ2 (chi-square) statistical test at a 95% confidence interval. A failed test indicates that the metabolic network model is missing critical reactions (e.g., unmodeled compartmentalization or futile cycles) and must be refined[5].

References

  • Wasylenko, T. M., & Stephanopoulos, G. (2015). Metabolomic and 13C-Metabolic Flux Analysis of a Xylose-Consuming Saccharomyces cerevisiae Strain Expressing Xylose Isomerase. Biotechnology and Bioengineering.[Link]

  • Feng, X., & Zhao, H. (2013). Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis. Microbial Cell Factories.[Link]

  • Crown, S. B., et al. (2015). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. National Institutes of Health (NIH).[Link]

  • Stanchev, L. D., et al. (2023). Screening of Saccharomyces cerevisiae metabolite transporters by 13C isotope substrate labeling. Frontiers in Microbiology.[Link]

Sources

Method

Application Note: L-[2-13C]Xylose as a Next-Generation Internal Standard for Precision Mass Spectrometry

Introduction & Scope Accurate quantification of D-xylose in complex biological matrices—such as active fermentation broths, plant biomass hydrolysates, and clinical plasma/urine samples—is a critical analytical requireme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Accurate quantification of D-xylose in complex biological matrices—such as active fermentation broths, plant biomass hydrolysates, and clinical plasma/urine samples—is a critical analytical requirement. Applications range from evaluating lignocellulosic bioprocess efficiency to clinical diagnostics like the D-xylose absorption test [1].

Historically, structural analogs (e.g., arabinose) or isotopically labeled natural enantiomers (e.g., D-[U-13C]xylose) have been utilized as internal standards (IS) [2]. However, these traditional standards introduce significant analytical vulnerabilities. L-[2-13C]Xylose (CAS: 478506-63-7) emerges as a superior, self-validating internal standard that leverages both isotopic mass-shifting and enantiomeric enzyme evasion to guarantee absolute quantification accuracy [4].

Expertise & Experience: The Mechanistic Rationale

As analytical scientists, we must design assays that are resilient against matrix effects and pre-analytical degradation. The selection of L-[2-13C]Xylose is driven by the strict causality of enzyme kinetics and chromatographic behavior:

  • The Vulnerability of Structural Analogs (Arabinose): Arabinose does not perfectly co-elute with xylose in Hydrophilic Interaction Liquid Chromatography (HILIC) or Gas Chromatography (GC). Differential retention times mean the analyte and the IS experience different matrix effects and ion suppression zones in the mass spectrometer source, violating the core principle of Isotope Dilution Mass Spectrometry (IDMS).

  • The Vulnerability of D-[U-13C]Xylose: While it perfectly co-elutes, D-[U-13C]Xylose is biologically active. In unquenched biological samples (e.g., active yeast cultures or crude cell lysates), endogenous enzymes like D-xylose isomerase and xylulokinase rapidly metabolize the D-enantiomer [3]. If sample quenching is even slightly delayed during extraction, the spiked D-[U-13C]Xylose is consumed, artificially inflating the calculated concentration of the endogenous D-xylose.

  • The L-[2-13C]Xylose Advantage: L-xylose is an unnatural enantiomer. It is sterically incompatible with the active sites of D-xylose isomerase and other pentose-metabolizing enzymes. Spiking L-[2-13C]Xylose ensures 100% IS recovery regardless of quenching efficiency. Furthermore, in achiral chromatography, L-xylose perfectly co-elutes with D-xylose, experiencing identical ionization conditions. The single 13C label at the C2 position provides a clean +1 Da mass shift (m/z 150 vs. 149 in negative ESI), allowing for distinct MS/MS transitions without isobaric interference.

G cluster_0 Biological Sample (Active Enzymes) D_Xylose Endogenous D-Xylose Enzyme D-Xylose Isomerase D_Xylose->Enzyme Metabolized Extraction Quenching & Extraction D_Xylose->Extraction L_13C_Xylose Spiked L-[2-13C]Xylose (IS) L_13C_Xylose->Enzyme Steric Hindrance (No Reaction) L_13C_Xylose->Extraction LCMS HILIC-LC-MS/MS Analysis Extraction->LCMS

Fig 1. Enzymatic stability of L-[2-13C]Xylose compared to endogenous D-Xylose during sample prep.

Data Presentation: Internal Standard Comparison

To summarize the analytical performance metrics, the following table compares the three most common IS strategies used in xylose quantification.

Internal StandardAchiral Co-elutionEnzymatic StabilityMass ShiftIDMS Suitability
L-Arabinose No (RT offset)HighN/A (Different m/z)Poor (Fails matrix matching)
D-[U-13C]Xylose Yes (Exact match)Low (Metabolized)+5 DaModerate (Requires instant quench)
L-[2-13C]Xylose Yes (Exact match)High (Steric block)+1 DaExcellent (Self-validating)

Trustworthiness: Self-Validating LC-MS/MS Protocol

This protocol outlines the extraction and quantification of D-xylose from biological matrices using L-[2-13C]Xylose. It is designed as a self-validating system: the exact co-elution of the IS confirms chromatographic stability, while the IS peak area consistency across samples validates extraction recovery and the absence of enzymatic degradation.

Step 1: Reagent Preparation & Spiking
  • Prepare a 1 mg/mL stock solution of L-[2-13C]Xylose in 50% LC-MS grade Methanol.

  • Dilute to a working IS solution of 10 µg/mL in water.

  • Aliquot 50 µL of the biological sample (e.g., plasma or fermentation broth) into a microcentrifuge tube.

  • Critical Causality Step: Immediately add 10 µL of the working IS solution before any precipitation or quenching reagents. Adding the enantiomeric IS at the very beginning ensures that any subsequent volumetric losses, incomplete extractions, or matrix effects apply equally to the analyte and IS, preserving the quantitative ratio.

Step 2: Quenching and Extraction
  • Add 200 µL of ice-cold Acetonitrile (ACN) to the sample to precipitate proteins and quench residual enzymatic activity.

  • Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial containing 900 µL of ACN:Water (80:20, v/v) to match the initial HILIC mobile phase conditions.

Step 3: HILIC-LC-MS/MS Analysis
  • Column: Amide HILIC column (e.g., 2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (adjusted to pH 9.0 with ammonium hydroxide).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Isocratic at 80% B for 5 minutes, or a shallow gradient from 90% B to 70% B over 8 minutes to separate isobaric pentoses.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode.

  • MRM Transitions:

    • D-Xylose: m/z 149.0 → 89.0 (Quantifier), 149.0 → 59.0 (Qualifier)

    • L-[2-13C]Xylose (IS): m/z 150.0 → 90.0 (Quantifier)

G Sample Sample containing D-Xylose (m/z 149[M-H]-) Coelution Achiral Chromatography Exact Co-elution Sample->Coelution Spike Add L-[2-13C]Xylose IS (m/z 150 [M-H]-) Spike->Coelution Ionization ESI Negative Mode Identical Ion Suppression Coelution->Ionization Quant Ratio: Area(m/z 149) / Area(m/z 150) Absolute Quantification Ionization->Quant

Fig 2. Isotope Dilution Mass Spectrometry (IDMS) workflow utilizing L-[2-13C]Xylose.

Step 4: System Suitability and Data Analysis

Calculate the peak area ratio of D-Xylose to L-[2-13C]Xylose. Because the achiral HILIC column does not separate enantiomers, the retention time (RT) of m/z 149.0 and m/z 150.0 must match within ±0.05 minutes . A deviation in RT indicates isobaric interference from other pentoses (e.g., ribose or arabinose) co-eluting with the target, triggering a self-validation failure and necessitating gradient adjustment.

References

  • Labeled acetate to assess intestinal absorption in critically ill patients PubMed URL
  • Measuring the Composition and Stable-Isotope Labeling of Algal Biomass Carbohydrates via Gas Chromatography/Mass Spectrometry ACS Publications URL
  • Heterologous xylose isomerase pathway and evolutionary engineering improve xylose utilization in Saccharomyces cerevisiae Frontiers URL
  • An In-depth Technical Guide on D-Xylose-1-13C versus L-Xylose-1-13C in Biological Systems Benchchem URL
Application

Application Notes &amp; Protocol: The Pediatric ¹³C-Xylose Breath Test for Small Intestinal Bacterial Overgrowth (SIBO)

Introduction: A Non-Invasive Window into Pediatric Gut Health The landscape of pediatric gastroenterology diagnostics is continually evolving towards non-invasive, safe, and reliable methods. The ¹³C-Xylose Breath Test (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Non-Invasive Window into Pediatric Gut Health

The landscape of pediatric gastroenterology diagnostics is continually evolving towards non-invasive, safe, and reliable methods. The ¹³C-Xylose Breath Test (¹³C-XBT) represents a significant advancement in this area, offering a powerful tool for investigating functional gut disorders in children, most notably Small Intestinal Bacterial Overgrowth (SIBO).[1][2] Unlike methods that require sedation, radiation, or invasive sampling, the ¹³C-XBT relies on the simple analysis of a child's exhaled breath.[3]

This guide provides a comprehensive overview of the ¹³C-XBT, grounded in scientific principles and field-proven insights. It is designed for researchers, clinicians, and drug development professionals seeking to implement this test with technical accuracy and confidence. We will delve into the biochemical basis of the test, provide detailed step-by-step protocols for its application in pediatric studies, and explain the causality behind critical experimental choices.

The core principle of the ¹³C-XBT is the administration of D-xylose, a five-carbon sugar, which has been labeled with the stable, non-radioactive isotope Carbon-13 (¹³C).[4][5] While D-xylose is poorly absorbed by the human small intestine, it is readily fermented by gram-negative bacteria.[6] In a state of SIBO, where there is an abnormal proliferation of these bacteria in the small intestine, the ingested ¹³C-xylose is rapidly metabolized. This bacterial fermentation releases ¹³CO₂, which is absorbed into the bloodstream, transported to the lungs, and subsequently exhaled.[6][7] By measuring the concentration of ¹³CO₂ in sequential breath samples, we can quantify the extent and timing of this bacterial metabolic activity, providing a reliable diagnosis of SIBO.[1]

Scientific & Methodological Rationale

A successful and interpretable breath test is a self-validating system. This is achieved not by merely following steps, but by understanding the scientific integrity behind each phase of the protocol.

The Critical Role of Patient Preparation

The accuracy of the ¹³C-XBT is fundamentally dependent on minimizing confounding variables. The primary goal of patient preparation is to reduce baseline ¹³CO₂ and hydrogen levels to ensure that any measured increase is a direct result of the metabolism of the ¹³C-xylose substrate by small intestinal bacteria.

  • Dietary Restrictions: A specific diet is required the day before the test.[8][9] Patients should avoid fermentable foods such as complex carbohydrates, fiber, and dairy. These foods can be metabolized by bacteria in the colon, producing hydrogen and CO₂ that can lead to an elevated, unstable baseline and a potential false positive result.[2] A diet of plain steamed white rice, baked or broiled chicken or fish, and water is often recommended.[8][9]

  • Fasting: An overnight fast is crucial. For children, this is typically 8-12 hours, while a shorter duration of 4-6 hours may be acceptable for infants.[2][10] Fasting ensures that the gastrointestinal tract is empty, allowing for predictable transit of the xylose substrate and establishing a stable baseline ¹³CO₂ exhalation rate.

  • Medication Washout: The use of antibiotics must be discontinued for at least two weeks prior to the test, as they directly alter the gut microbiota that the test aims to measure.[10]

  • Avoiding Confounding Activities: Physical exercise should be avoided immediately before and during the test, as hyperventilation can decrease the concentration of exhaled gases.[2][9] Likewise, exposure to cigarette smoke should be prevented.[8]

Substrate Dosing: The Pediatric Consideration

The selection of the ¹³C-xylose dose is a critical parameter. The dose must be large enough to be detected after metabolism but small enough to avoid inducing osmotic diarrhea or other gastrointestinal symptoms. A landmark pediatric study evaluated doses of 10, 25, and 50 mg in healthy children aged 3 to 12. The 50-mg dose was found to be optimal, producing the highest median peak and the smallest range of ¹³CO₂ excretion, thereby providing the most reliable results.[1] This study provides a strong, evidence-based rationale for this specific dosage in this age group.[1]

Sample Collection and Analysis: Capturing the Metabolic Signature

The timing and method of breath sample collection are designed to create a kinetic picture of substrate metabolism.

  • Baseline Samples: At least two baseline samples are collected before administering the substrate. This establishes the patient's natural ¹³C/¹²C isotopic ratio, against which all subsequent samples are compared.[11] An elevated baseline may indicate improper test preparation.[10]

  • Timed Collections: Breath samples are collected at regular intervals, typically every 30 minutes for a total of 4 hours.[1] This duration is critical. An early rise in ¹³CO₂ (e.g., before 90 minutes) is a hallmark of bacteria being present in the proximal small intestine (SIBO).[2][4] A later rise, after 90-120 minutes, typically represents the substrate reaching the colon and being fermented by the normal colonic microbiota.[12]

  • Analytical Method: The gold standard for analysis is Isotope Ratio Mass Spectrometry (IRMS).[1][7] This technique provides a highly precise measurement of the ¹³CO₂/¹²CO₂ ratio. The results are expressed as a "delta over baseline" (DOB), which quantifies the change in ¹³C enrichment over time.

Visualized Experimental Workflow

The following diagram outlines the complete workflow for the pediatric ¹³C-xylose breath test, from initial patient preparation through final data interpretation.

G cluster_prep Phase 1: Patient Preparation (Pre-Test) cluster_test Phase 2: Test Administration & Sampling cluster_analysis Phase 3: Analysis & Interpretation prep1 2 Weeks Prior: Discontinue all antibiotics. prep2 1 Day Prior: Implement restricted, low-fermentation diet. prep1->prep2 prep3 8-12 Hours Prior: Begin overnight fast (water only). (4-6 hours for infants) prep2->prep3 test1 Step 1: Patient arrives rested. No exercise or smoking. prep3->test1 test2 Step 2: Collect two baseline breath samples (t=0). test1->test2 test3 Step 3: Administer 50 mg ¹³C-Xylose dissolved in water. test2->test3 test4 Step 4: Collect breath samples every 30 mins for 4 hours. test3->test4 test5 Step 5: Monitor and record any symptoms during the test. test4->test5 analysis1 Sample Analysis: Measure ¹³CO₂/¹²CO₂ ratio using IRMS. test5->analysis1 analysis2 Data Calculation: Calculate Delta Over Baseline (DOB) for each time point. analysis1->analysis2 analysis3 Interpretation: Compare ¹³CO₂ peak time and magnitude to diagnostic criteria. analysis2->analysis3

Caption: Workflow of the pediatric ¹³C-Xylose Breath Test.

Quantitative Data & Interpretation

Clear quantitative parameters are essential for accurate interpretation. The following tables summarize key data points for protocol execution and result analysis.

Table 1: Pediatric Dosing and Preparation Guidelines
ParameterInfants (< 2 years)Children (2-12 years)Adolescents (> 12 years)Rationale & Citations
¹³C-Xylose Dose Clinical judgment required50 mg 50 mg Optimal dose determined for children 3-12 years old to maximize signal and minimize variability.[1]
Pre-Test Diet Low-fermentation diet for 24hLow-fermentation diet for 24hLow-fermentation diet for 24hReduces baseline gas production from colonic fermentation, preventing false positives.[2][8]
Fasting Duration 4 - 6 hours8 - 12 hours8 - 12 hoursEnsures an empty GI tract for stable baseline and predictable substrate transit.[2][10]
Antibiotic Washout 2 weeks2 weeks2 weeksAllows gut microbiota to return to a representative state.[10]
Table 2: Interpretation of ¹³C-Xylose Breath Test Results
Test Outcome¹³CO₂ Excretion PatternInterpretation
Normal (Negative) No significant rise in ¹³CO₂ above baseline within the first 90-120 minutes. A later, gradual rise may occur as xylose reaches the colon.No evidence of small intestinal bacterial overgrowth.
SIBO (Positive) A significant rise in ¹³CO₂ excretion above baseline, with a peak occurring early in the test (typically before 90 minutes).Consistent with the presence of abnormal bacterial populations in the small intestine metabolizing the ¹³C-xylose.[1]
Rapid Transit An early and sharp rise in ¹³CO₂ that may be difficult to distinguish from a true positive.Suggests the xylose substrate moved very quickly to the colon. This can be a source of false-positive results and requires careful clinical correlation.[6]
Invalid Test High or unstable baseline ¹³CO₂ reading.Often indicates improper patient preparation (e.g., failure to fast or adhere to diet). The test should be repeated.[10]

Detailed Experimental Protocols

This section provides a step-by-step methodology for conducting the ¹³C-XBT in a pediatric research or clinical setting.

Protocol 1: Patient Preparation
  • Two Weeks Prior to Test:

    • Discontinue all antibiotic medications. Consult with the referring physician for guidance on other medications.

  • 24 Hours Prior to Test:

    • The patient must adhere strictly to the prescribed preparatory diet.

    • Allowed Foods: Baked or broiled chicken, turkey, or fish (seasoned only with salt and pepper); plain steamed white rice; eggs; water.[8][9]

    • Forbidden Foods: All dairy products, fruits, vegetables, nuts, seeds, beans, whole grains, high-fiber foods, juices, and sodas.[8]

  • Evening Before the Test (Begin Fast):

    • The patient must stop all food and drink, except for plain water, 8-12 hours before the scheduled test time.[2][8] For infants, a 4-6 hour fast is recommended.[10]

  • Morning of the Test:

    • Do not eat or drink anything, including water (unless specified by the clinic).

    • The patient may brush their teeth, but must be careful not to swallow any toothpaste and should rinse their mouth thoroughly with water.[8]

    • The patient should be at rest and avoid any physical exercise.[2][9]

    • There must be no exposure to tobacco smoke.[8]

Protocol 2: Test Administration and Sample Collection

Materials:

  • ¹³C-D-Xylose (50 mg)

  • 100-150 mL of water

  • Breath collection bags/kits (labeled for each time point: Baseline 1, Baseline 2, 30 min, 60 min, etc.)

  • Timer

  • Symptom log sheet

Procedure:

  • Baseline Collection (t=0):

    • Explain the collection procedure to the child in an age-appropriate manner.

    • Collect the first baseline breath sample into a labeled bag.

    • Wait 5-10 minutes and collect a second baseline sample into a separate labeled bag.

  • Substrate Administration:

    • Dissolve the 50 mg of ¹³C-xylose in 100-150 mL of water. Ensure it is fully dissolved.

    • Have the child drink the entire solution within 5 minutes.[8]

    • Start the timer immediately after the child finishes the drink.

  • Post-Substrate Sample Collection:

    • Collect one breath sample every 30 minutes for a total of 4 hours.[1]

    • Label each bag with the exact time of collection (e.g., 30 min, 60 min, 90 min, 120 min, 150 min, 180 min, 210 min, 240 min).

  • Patient Monitoring:

    • Throughout the 4-hour test, the child should remain at rest (e.g., reading, quiet play).[8][9]

    • Record any gastrointestinal symptoms (e.g., bloating, pain, gas) that occur during the test and the time of onset.

    • The patient should not eat, drink, chew gum, or sleep during the test.[8]

  • Test Completion:

    • After the final breath sample is collected, the test is complete. The patient may resume their normal diet and activities.[8]

    • Store the collected breath samples according to the laboratory's specifications until analysis.

References

  • The 13C-xylose breath test for the diagnosis of small bowel bacterial overgrowth in children. (1997).
  • Breath Testing - Golisano Children's Hospital. University of Rochester Medical Center.
  • Test Code LAB2390 Breath Tolerance Bacterial Overgrowth.
  • Diagnosis and pharmacological management of small intestinal bacterial overgrowth in children with intestinal failure. (2016). PMC.
  • ¹³C-Sucrose Breath Test: Novel Use of a Noninvasive Biomarker of Environmental Gut Health. (2009).
  • Optimisation, validation and field applicability of a ¹³C-sucrose breath test to assess intestinal function in environmental enteropathy among children in resource poor settings. (2020). PMC.
  • Hydrogen Breath Test.
  • Pediatric lactose and urea bre
  • An ESPGHAN Position Paper on the Use of Breath Testing. (2022).
  • GENERAL GUIDELINES FOR CARBOHYDRATE BRE
  • General methodology of breath test analysis using ¹³C-labelled substrates.
  • Tricks for interpreting and making a good report on hydrogen and ¹³C breath tests. (2014). European Review for Medical and Pharmacological Sciences.
  • Protocols - ¹³C Bre
  • Pediatric GI Breath Testing: A Revolution in Child-Friendly Diagnostics.
  • Overview of Breath Testing in Clinical Practice in North America. (2021). DigitalCommons@TMC.
  • Overview of Breath Testing in Clinical Practice in North America. (2021). PMC.

Sources

Method

Application Note: High-Resolution 13C-Isotopomer Distribution Analysis in Xylose Fermentation

Executive Summary & Mechanistic Context Xylose utilization remains a critical bottleneck in the biomanufacturing of lignocellulosic biomass. When engineering microbes (such as Saccharomyces cerevisiae or Escherichia coli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Xylose utilization remains a critical bottleneck in the biomanufacturing of lignocellulosic biomass. When engineering microbes (such as Saccharomyces cerevisiae or Escherichia coli) for xylose fermentation, the introduction of heterologous pathways—such as the xylose reductase-xylitol dehydrogenase (XR-XDH) pathway—frequently disrupts native host metabolism. This disruption manifests as redox cofactor imbalances (e.g., NADPH depletion versus NADH accumulation) and restricted carbon flux through the non-oxidative Pentose Phosphate Pathway (PPP)[1].

To systematically debug these metabolic bottlenecks, researchers must move beyond static metabolite concentration measurements. 13C-Metabolic Flux Analysis (13C-MFA) utilizing Gas Chromatography-Mass Spectrometry (GC-MS) provides an authoritative framework to map intracellular carbon fluxes dynamically. By feeding cells position-specific 13C-labeled tracers, the resulting Mass Isotopomer Distributions (MIDs) of proteinogenic amino acids and intracellular intermediates act as a highly specific fingerprint of intracellular pathway usage[2].

This application note details the theoretical causality, experimental design, and self-validating step-by-step protocols for executing 13C-isotopomer analysis during xylose fermentation.

Experimental Design: The Causality of Tracer Selection

The foundation of a robust 13C-MFA study is the strategic selection of the isotopic tracer.

  • [U-13C]Xylose: Uniformly labeled xylose is excellent for determining absolute intracellular pool sizes and quantifying biomass turnover rates[1]. However, it provides limited resolution for parallel pathway fluxes because all carbon atoms are uniformly heavy.

  • [1,2-13C]Xylose or [5-13C]Xylose: To resolve the flux split between the oxidative and non-oxidative PPP, or to detect the activation of the phosphoketolase pathway, position-specific tracers are required. A blended feed (e.g., 20% [1,2-13C]xylose and 80% natural abundance xylose) creates distinct cleavage patterns that uniquely identify whether a 5-carbon sugar was processed through transketolase/transaldolase rearrangements or direct cleavage[2][3].

Workflow N1 1. Cultivation [1,2-13C] Xylose Feeding N2 2. Rapid Quenching Cold Methanol (-70°C) N1->N2 N3 3. Metabolite Extraction Boiling Ethanol/Water N2->N3 N4 4. Derivatization MOX + TBDMS N3->N4 N5 5. GC-MS/MS Analysis Isotopomer Quantification N4->N5 N6 6. 13C-MFA Modeling Flux Map Generation N5->N6

Caption: Workflow for 13C-Metabolic Flux Analysis in microbial xylose fermentation.

Step-by-Step Protocol: 13C-Isotopomer Analysis

This protocol is designed as a self-validating system. To ensure data integrity, control samples grown on naturally abundant xylose must be processed side-by-side with the 13C-labeled samples. This allows for the mathematical correction of natural isotope abundance (e.g., naturally occurring 13C, 15N, and 29Si from derivatization reagents)[1].

Phase A: Isotopic Labeling & Cultivation
  • Pre-culture: Inoculate the engineered strain into minimal medium (e.g., Yeast Nitrogen Base without amino acids) containing 10 g/L natural abundance xylose. Grow to the mid-exponential phase.

  • Main Culture Inoculation: Inoculate the main culture (e.g., 50 mL in a 250 mL baffled flask) to a starting OD600 of 0.05. The medium must contain the specific tracer blend (e.g., 20% [1,2-13C]xylose and 80% natural xylose)[2].

  • Steady-State Verification: Allow the cells to grow for at least 5 to 6 generations. This duration ensures that the proteinogenic amino acid pools have reached isotopic steady state. Harvest the culture at an OD600 of ~0.5–1.0[1].

Phase B: Rapid Quenching & Extraction

Causality: Intracellular metabolite turnover occurs on a millisecond timescale. Rapid quenching arrests enzymatic activity instantly, preventing the distortion of MIDs during the harvesting process.

  • Quenching: Rapidly transfer 1 mL of the active culture into 4 mL of pre-chilled 60% methanol held between -40°C and -70°C[4].

  • Centrifugation: Centrifuge the quenched sample for 3 minutes at 4500 × g at -9°C. Discard the supernatant immediately.

  • Extraction: Resuspend the cell pellet in 75% boiling ethanol containing 10 mM ammonium acetate. Incubate at 80°C for 3 minutes[4].

  • Internal Standard Addition: Spike the extraction mixture with 100 µL of fully labeled[U-13C] biomass extract. This internal standard validates extraction recovery and enables the quantification of absolute pool sizes[1].

  • Clarification & Drying: Centrifuge to pellet the cell debris. Transfer the supernatant to a new vial and dry it completely under a gentle nitrogen stream or in a vacuum centrifuge.

Phase C: Protein Hydrolysis & GC-MS Derivatization
  • Hydrolysis (For Proteinogenic Amino Acids): Resuspend a separate, washed cell pellet in 6 M HCl. Incubate at 105°C for 12–24 hours to hydrolyze proteins into free amino acids. Dry completely at 95°C under a constant air stream[4].

  • Methoximation: Resuspend the dried extract in 20 µL of 2% methoxyamine hydrochloride in pyridine. Incubate at 37°C for 90 minutes. Causality: This step protects unstable carbonyl groups and prevents ring cyclization[1].

  • Silylation: Add 30 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) containing 1% tert-Butyldimethylchlorosilane (TBDMCS). Incubate at 55°C for 60 minutes[1]. Causality: Silylation increases the volatility and thermal stability of the metabolites, making them suitable for GC-MS analysis.

Phase D: GC-MS Data Acquisition
  • Injection: Inject 1 µL of the derivatized sample into a GC-MS system (e.g., Agilent 6890N GC combined with a 5975 MS) operating in Selected Ion Monitoring (SIM) mode to maximize signal-to-noise ratio[4][5].

  • Separation: Utilize a DB-5MS capillary column. Set the temperature program: 60°C for 2 min, ramp at 10°C/min to 280°C, and hold for 5 min.

  • Detection: Record the mass spectra of the [M-15]+ and [M-57]+ fragment ions for each target amino acid[6].

Data Presentation & Quantitative Analysis

The raw MS data must be corrected for the natural abundance of isotopes to yield the true Mass Isotopomer Distribution (MID). The MIDs are expressed as fractional percentages (M+0, M+1, M+2, etc.), representing the number of 13C atoms incorporated into the fragment.

Table 1: Example Mass Isotopomer Distribution (MID) of Key Amino Acids under [1,2-13C]Xylose Fermentation

Metabolite (Fragment)m/z (Unlabeled)M+0 (%)M+1 (%)M+2 (%)M+3 (%)Pathway Indicator
Alanine [M-57]+ 26045.238.515.11.2Pyruvate node
Valine [M-57]+ 28830.140.222.57.2Pyruvate/Acetyl-CoA
Phenylalanine [M-57]+ 33615.425.635.123.9Erythrose-4-P / PEP
Glutamate [M-57]+ 43222.333.128.416.2TCA Cycle (α-KG)

Data Interpretation Note: High M+2 fractions in Alanine indicate the direct cleavage of the 5-carbon xylose skeleton into 3-carbon (glycolysis) and 2-carbon intermediates, a hallmark of phosphoketolase pathway activity[3].

Pathway Xyl Xylose (C5) Xylitol Xylitol Xyl->Xylitol XR (NADPH) Xylulose Xylulose Xylitol->Xylulose XDH (NAD+) Xyl5P Xylulose-5-Phosphate Xylulose->Xyl5P XK (ATP) PPP Non-Oxidative PPP (Transketolase/Transaldolase) Xyl5P->PPP Glycolysis Glycolysis (F6P & GAP) PPP->Glycolysis Carbon Rearrangement TCA TCA Cycle Glycolysis->TCA

Caption: Xylose assimilation pathway and integration into central carbon metabolism.

Conclusion & Best Practices

By leveraging 13C-MFA, researchers can transition from phenomenological observations to deterministic metabolic engineering. For accurate flux evaluation:

  • Algorithmic Correction: Always correct MIDs for natural isotope abundances using established mathematical frameworks (e.g., Elementary Metabolite Units (EMU) basis vector methodology)[2].

  • Sample Integrity: Ensure the extraction protocol prevents metabolite degradation; the use of cold methanol quenching is strictly required for intracellular pool stability[4].

  • Instrument Validation: Validate GC-MS/MS linearity by running standard curves of natural abundance amino acids alongside the 13C-labeled samples[6].

References

  • Source: nih.
  • Source: osti.
  • Source: asm.
  • Source: rwth-aachen.
  • Source: oup.
  • Source: springernature.

Sources

Technical Notes & Optimization

Troubleshooting

minimizing isotopic scrambling in L-[2-13C]Xylose experiments

Technical Support Center: Minimizing Isotopic Scrambling in L-[2-13C]Xylose Tracing Welcome to the Advanced Tracer Support Center. As drug development and metabolic engineering increasingly rely on rare sugar metabolism,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing Isotopic Scrambling in L-[2-13C]Xylose Tracing

Welcome to the Advanced Tracer Support Center. As drug development and metabolic engineering increasingly rely on rare sugar metabolism, L-[2-13C]xylose has emerged as a critical stable isotope tracer. However, tracing pentose metabolism is notoriously susceptible to isotopic scrambling —a phenomenon where the 13 C label redistributes across carbon positions (e.g., from C2 to C1, C3, or C5) or between metabolites independent of the primary forward flux[1].

This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you preserve the integrity of your positional isotopomer data.

Part 1: Core Concepts & Causality (FAQ)

Q: Why does the 13 C label from the C2 position of L-xylose scramble so rapidly compared to standard glucose tracers? A: L-xylose is typically assimilated via a multi-step conversion to L-xylulose, xylitol, and eventually D-xylulose-5-phosphate, which directly enters the non-oxidative Pentose Phosphate Pathway (PPP). The non-oxidative PPP is driven by transketolase and transaldolase—enzymes that catalyze highly reversible, bidirectional carbon-skeleton rearrangements[1]. Because transketolase transfers 2-carbon units and transaldolase transfers 3-carbon units, a single 13 C atom at the C2 position is rapidly shuffled into various positions of fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (GAP) before a true metabolic steady state is reached.

Q: How does the TCA Cycle contribute to scrambling if my pentose tracer reaches downstream metabolism? A: If the 13 C label from L-[2-13C]xylose makes its way into glycolysis and enters the mitochondria as labeled acetyl-CoA, it encounters the Tricarboxylic Acid (TCA) cycle. The TCA cycle is a major hub of metabolic scrambling. Because intermediates like succinate and fumarate are molecularly symmetrical, the enzymes cannot distinguish between the ends of the molecules, resulting in a 50/50 randomization of the positional labeling pattern with every turn of the cycle[2].

Q: How do we differentiate true metabolic flux from isotopic scrambling? A: By shifting from stationary 13 C Metabolic Flux Analysis (MFA) to Isotopically Nonstationary MFA (INST-MFA) . Stationary MFA waits for isotopic steady state, by which time reversible reactions have completely scrambled the label. INST-MFA measures the transient labeling trajectory (seconds to minutes post-tracer introduction). By capturing the mass isotopologues before they reach equilibrium, INST-MFA mathematically deconvolutes the forward flux from the bidirectional scrambling noise[3].

Part 2: Troubleshooting Guide

Issue 1: Extensive label redistribution in downstream glycolytic intermediates (Unexpected M+1/M+2 mixtures)
  • Root Cause: Bidirectional exchange in the PPP and lack of correction for natural 13 C abundance[1].

  • Causality: When transketolase operates near equilibrium, the forward and reverse fluxes are much faster than the net flux. The 13 C label "washes" back and forth between the pentose and hexose pools, creating complex isotopologue mixtures that mimic alternative pathway usage.

  • Resolution:

    • Shorten your labeling time to capture the linear phase of isotope incorporation.

    • Utilize Nuclear Magnetic Resonance (NMR) or LC-MS/MS fragmentation to resolve positional isotopomers (e.g., distinguishing [2- 13 C]pyruvate from[3- 13 C]pyruvate) rather than relying solely on mass isotopologues (M+1)[4].

Issue 2: Post-sampling enzymatic scrambling (Labeling patterns vary by extraction batch)
  • Root Cause: Residual enzyme activity continuing to shuffle carbons during cell harvesting and metabolite extraction.

  • Causality: Isomerases and transketolases have high turnover numbers. If cellular metabolism is not halted instantaneously, these enzymes will continue to scramble the 13 C label during the seconds it takes to centrifuge or filter your samples.

  • Resolution: Implement ultra-rapid cold quenching (Protocol A). Metabolism must be halted in <1 second to physically freeze the kinetic energy of the system below the activation energy of the scrambling enzymes.

Part 3: Self-Validating Experimental Protocols

Protocol A: Ultra-Rapid Cold Quenching for Pentose Tracers

This protocol acts as a self-validating system: if quenching is successful, the energy charge (ATP/ADP ratio) will remain stable, and scrambling of the L-[2-13C]xylose label in the first 15 seconds will be near zero.

  • Preparation: Pre-chill a quenching solution of 80% Methanol / 20% HPLC-grade Water to -80°C using a dry ice/ethanol bath.

  • Tracer Introduction: Introduce L-[2-13C]xylose to the culture medium at the desired concentration (typically 5-10 mM to ensure pathway saturation without osmotic shock).

  • Rapid Sampling: At precise time intervals (e.g., 15s, 30s, 60s), rapidly withdraw 1 mL of the culture.

  • Instant Quench: Immediately inject the 1 mL sample directly into 4 mL of the -80°C quenching solution. Causality: The 1:4 ratio ensures the final temperature drops below -40°C instantly, halting all enzymatic carbon-shuffling.

  • Extraction: Vortex for 30 seconds, then centrifuge at 15,000 x g for 10 minutes at -4°C to pellet proteins and cellular debris.

  • Validation Check: Analyze the ATP/ADP ratio via LC-MS. A ratio >10 indicates successful quenching without ATP hydrolysis, validating that enzymatic activity was halted.

Protocol B: INST-MFA Time-Course Execution
  • Baseline Establishment: Sample unlabeled cells at t=0 to establish the natural 13 C abundance baseline.

  • Pulse: Apply the L-[2-13C]xylose tracer.

  • Transient Sampling: Execute Protocol A at highly resolved early time points (5s, 15s, 30s, 1m, 2m, 5m, 10m). Causality: Capturing the transient phase is mandatory for INST-MFA to calculate fluxes before large intermediate pools become fully scrambled[3].

  • Computational Deconvolution: Export LC-MS/MS isotopologue distributions to an INST-MFA software suite (e.g., INCA or Metran) to fit the transient data to your metabolic network model[5].

Part 4: Visualizations

G L_Xylose L-[2-13C]Xylose (Tracer) L_Xylulose L-Xylulose L_Xylose->L_Xylulose Isomerase Xylitol Xylitol L_Xylulose->Xylitol Reductase D_Xylulose D-Xylulose Xylitol->D_Xylulose Dehydrogenase D_Xylulose_5P D-Xylulose-5-P (C2 Labeled) D_Xylulose->D_Xylulose_5P Kinase PPP_Hub Non-Oxidative PPP (Transketolase / Transaldolase) SCRAMBLING HUB D_Xylulose_5P->PPP_Hub Entry F6P Fructose-6-P (Scrambled 13C) PPP_Hub->F6P Reversible Exchange GAP Glyceraldehyde-3-P (Scrambled 13C) PPP_Hub->GAP Reversible Exchange

L-[2-13C]Xylose assimilation pathway highlighting the non-oxidative PPP as the primary scrambling hub.

Workflow Pulse 1. Tracer Pulse L-[2-13C]Xylose Sample 2. Transient Sampling (5s - 10m) Pulse->Sample Quench 3. Cold Quench (-80°C Methanol) Sample->Quench Extract 4. Metabolite Extraction Quench->Extract MS 5. LC-MS/MS INST-MFA Extract->MS

INST-MFA experimental workflow designed to halt enzymatic activity and minimize isotopic scrambling.

Part 5: Quantitative Data Presentation

Table 1: Comparison of 13 C Tracer Strategies and Scrambling Susceptibility

Tracer StrategyTarget PathwayScrambling Risk LevelPrimary Mechanism of ScramblingRecommended Analytical Approach
L-[2- 13 C]Xylose Pentose Assimilation / PPPHigh Bidirectional Transketolase/Transaldolase exchangeINST-MFA + Positional NMR
[U- 13 C]Glucose Glycolysis / TCA CycleModerate TCA Cycle symmetry (Succinate/Fumarate)[2]Stationary MFA (Mass Isotopologues)
[1,2- 13 C]Acetate Lipid Synthesis / TCAModerate TCA Cycle cycling and recyclingStationary MFA
[1- 13 C]Xylose Oxidative PPPVery High Rapid loss of C1 as 13 CO 2​
  • PPP exchange
INST-MFA (High temporal resolution)

Part 6: References

  • Fan, Teresa W-M et al. "Stable isotope-resolved metabolomics and applications for drug development." Pharmacology & therapeutics vol. 133,3 (2012): 366-91.[Link]

  • Ahn, W. S., & Antoniewicz, M. R. "Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels." Industrial & Engineering Chemistry Research (2019).[Link]

  • Young, J. D. "Isotopically Nonstationary 13C Metabolic Flux Analysis." Methods in molecular biology vol. 1083 (2014): 113-29.[Link]

  • Antoniewicz, M. R. "High-resolution 13C metabolic flux analysis." Nature Protocols 14(10):1-22 (2019).[Link]

Sources

Optimization

improving signal-to-noise in 13C NMR with L-[2-13C]Xylose

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the fundamental physical limitations of 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the fundamental physical limitations of 13C Nuclear Magnetic Resonance (NMR) spectroscopy. While utilizing an isotopically enriched molecule like L-[2- 13C ]Xylose intrinsically bypasses the 1.1% natural abundance bottleneck at the C2 position, achieving an optimal Signal-to-Noise ratio (S/N) requires a holistic approach to spin physics, relaxation dynamics, and hardware utilization.

This guide provides field-proven, self-validating methodologies to maximize your spectrometer's sensitivity.

I. Core Principles & Optimization Logic

The S/N in an NMR experiment is governed by the total detectable magnetization and the thermal noise of the receiver system. Even with >99% 13C enrichment at the C2 position of L-Xylose, researchers frequently encounter sensitivity bottlenecks due to exceptionally long longitudinal relaxation times ( T1​ ) and the low gyromagnetic ratio ( γ ) of carbon-13.

The decision matrix below outlines the causal pathways for overcoming these limitations in both solution and solid-state environments.

Workflow Start L-[2-13C]Xylose Sample Phase Determine Analytical Phase Start->Phase Sol Solution-State NMR Phase->Sol SS Solid-State NMR Phase->SS Rel Add Cr(acac)3 (Shorten T1 Relaxation) Sol->Rel CP Cross-Polarization (CP-MAS) (1H -> 13C Transfer) SS->CP Cryo Cryoprobe & 1H-Decoupling (NOE Enhancement) Rel->Cryo Opt Optimized Signal-to-Noise Cryo->Opt DNP Dynamic Nuclear Polarization (Microwave Irradiation) CP->DNP DNP->Opt

Workflow for optimizing 13C NMR signal-to-noise ratio in liquid and solid states.

II. Troubleshooting Guide & FAQs

Q: My solution-state L-[2- 13C ]Xylose spectrum still requires hours to achieve a clean baseline. Why is the S/N poor despite isotopic labeling? A: This is a classic relaxation bottleneck. The T1​ relaxation time of 13C nuclei can be extremely long. If your recycle delay ( d1​ ) is shorter than 5×T1​ , the bulk magnetization does not fully return to the z-axis between scans, leading to signal saturation. The Fix: Introduce a paramagnetic relaxation agent. The unpaired electrons in agents like Chromium(III) acetylacetonate ( Cr(acac)3​ ) provide a highly efficient dipole-dipole relaxation pathway, drastically shortening T1​ and allowing for rapid pulsing without saturation[1].

Q: How do I maximize S/N for solid-state L-[2- 13C ]Xylose samples (e.g., studying xylose metabolism in intact plant cell walls)? A: Solid-state samples suffer from severe line broadening due to chemical shift anisotropy. You must utilize Cross-Polarization Magic Angle Spinning (CP-MAS) . CP transfers the higher Boltzmann population of abundant 1H spins to the dilute 13C spins, enhancing sensitivity and allowing the experiment to be dictated by the much shorter 1H

T1​ [2]. For extreme S/N gains, couple this with Dynamic Nuclear Polarization (DNP) .

DNP_Mechanism E Electron Spin H 1H Spin (Matrix) E->H Microwave (104 K) C 13C Spin (Xylose) H->C CP-MAS Transfer

Mechanistic pathway of DNP-enhanced CP-MAS NMR for isotopic signal amplification.

III. Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a closed-loop system where the success of the intervention is mathematically verifiable before committing to long acquisition times.

Protocol A: Solution-State S/N Optimization via T1​ Quenching

Objective: Reduce acquisition time by shortening longitudinal relaxation using Cr(acac)3​ .

  • Baseline Measurement: Prepare 10-25 mg of L-[2- 13C ]Xylose in D2​O . Run a standard Inversion-Recovery sequence (t1ir on Bruker) to calculate the intrinsic T1​ of the C2 carbon.

  • Agent Introduction: Add 0.05 M of Cr(acac)3​ to the NMR tube. Ensure the solvent is degassed or saturated with O2​ to prevent competing paramagnetic interference[3].

  • Parameter Adjustment: Set the recycle delay ( d1​ ) to 1.5×T1​ (newly established). Enable inverse-gated 1H decoupling to suppress the Nuclear Overhauser Effect (NOE) if quantitative integration is required, or use broadband decoupling (WALTZ-16) to maximize S/N via NOE enhancement.

  • Self-Validation Step: Re-run the Inversion-Recovery sequence. Validation Criteria: The T1​ of the C2 carbon must drop by at least an order of magnitude (e.g., from 2.0 seconds to <0.2 seconds). If T1​ remains unchanged, the relaxation agent has precipitated or degraded.

Protocol B: Solid-State DNP-CP-MAS Enhancement

Objective: Achieve multi-order-of-magnitude S/N gains for insoluble L-[2- 13C ]Xylose complexes.

  • Sample Formulation: Impregnate the solid L-[2- 13C ]Xylose sample with a biradical dopant (e.g., AMUPol) dissolved in a glass-forming matrix (typically D2​O / H2​O /Glycerol-d8).

  • Cryogenic Spinning: Pack the sample into a sapphire rotor and spin at 8 kHz under cryogenic conditions (~104 K) inside the DNP-NMR probe.

  • Microwave Irradiation: Irradiate the sample at the electron paramagnetic resonance (EPR) frequency of the biradical using a gyrotron to transfer electron polarization to the 1H nuclei[4].

  • Self-Validation Step: Acquire a 1D CP-MAS spectrum with the microwave source turned OFF, followed by an identical scan with the microwave ON. Calculate the enhancement factor ( ϵon/off​ ). Validation Criteria: A successful DNP transfer will yield an ϵon/off​>20 . If ϵ<5 , the glass-forming matrix has crystallized, and the sample must be reformulated.

IV. Quantitative Data Summary

The following table synthesizes the expected S/N enhancements and time reductions when applying these techniques to L-[2- 13C ]Xylose. (Note: NMR acquisition time scales with the square of the S/N ratio; a 10x S/N gain yields a 100x time reduction).

Optimization TechniqueTarget PhaseTypical S/N EnhancementAcquisition Time ReductionMechanistic Driver
Isotopic Labeling (L-[2- 13C ]Xylose) Liquid & Solid~70x – 90x (at C2)> 5,000xIncreases 13C abundance from 1.1% to >99%.
RINEPT + Relaxation Agent ( Cr(acac)3​ ) Liquid9.4x – 9.7x88x – 94xQuenches T1​ relaxation via unpaired electron dipole interactions and transfers polarization[1].
Cryogenic Probe Liquid3x – 4x9x – 16xReduces thermal Johnson-Nyquist noise in RF coils and preamplifiers.
Cross-Polarization (CP-MAS) Solid~4x~16xTransfers Boltzmann polarization from abundant 1H to dilute 13C [2].
Dynamic Nuclear Polarization (DNP) Solid20x – 100x+400x – 10,000xTransfers electron spin polarization to nuclei via microwave irradiation[4].

V. References

  • 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups | Organic Letters - ACS Publications | 3

  • Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer | PubMed - NIH |1

  • Solid-State NMR at Natural Isotopic Abundance for Bioenergy Applications | National Renewable Energy Laboratory (NREL) | 2

  • Sensitivity-enhanced solid-state NMR detection of expansin's target in plant cell walls | PNAS | 4

Sources

Troubleshooting

troubleshooting low 13C enrichment in metabolic flux analysis

Welcome to the 13C-MFA Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve issues related to low 13C isotopic enrichment in your metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the 13C-MFA Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve issues related to low 13C isotopic enrichment in your metabolic flux workflows.

Metabolic flux analysis relies on the precise tracking of heavy isotopes through cellular networks. When downstream metabolites exhibit unexpectedly low 13C enrichment, the root cause typically falls into one of three categories: pre-cellular dilution (media/tracer issues), kinetic/biological factors (steady-state delays or alternative pathways), or post-harvest degradation (quenching vulnerabilities).

Use the diagnostic workflow below to isolate your specific failure point, and consult the targeted FAQs and self-validating protocols to optimize your experimental design.

MFA_Troubleshooting Start Low 13C Enrichment Detected CheckMedia 1. Check Media & Tracer Formulation Start->CheckMedia CheckSteadyState 2. Assess Isotopic Steady State Start->CheckSteadyState CheckQuenching 3. Evaluate Quenching & Extraction Start->CheckQuenching MediaIssue Unlabeled Carbon Competition (e.g., FBS) CheckMedia->MediaIssue TimeIssue Pre-Steady State Sampling CheckSteadyState->TimeIssue QuenchIssue Metabolite Turnover During Harvest CheckQuenching->QuenchIssue MediaFix Use Dialyzed FBS & Verify Tracer Purity MediaIssue->MediaFix TimeFix Extend Time or Use INST-MFA TimeIssue->TimeFix QuenchFix Rapid -80°C Methanol Quenching QuenchIssue->QuenchFix

Diagnostic workflow for isolating the root cause of low 13C enrichment in MFA.

Section 1: Tracer Formulation & Media Optimization

Q: Why is the maximum fractional enrichment of my downstream metabolites plateauing at 50-60% despite using 100% 13C-labeled glucose? A: This is almost always caused by competitive pre-cellular dilution from unlabeled carbon sources in your media. Standard Fetal Bovine Serum (FBS) contains approximately 5 mM of endogenous, unlabeled glucose, along with various amino acids and lipids. If you supplement your basal media with 10 mM of 13C-glucose but retain 10% standard FBS, the unlabeled carbons competitively dilute your tracer pool before it even enters the cell, artificially capping your maximum observable Mass Isotopomer Distribution (MID). Causality & Fix: You must switch to dialyzed FBS (dFBS) for all 13C-labeling experiments. Dialysis removes low-molecular-weight compounds (<10 kDa), eliminating this background carbon competition and allowing true isotopic enrichment to be measured[1][2].

Q: My glycolytic intermediates show high enrichment, but TCA cycle intermediates (e.g., citrate, malate) show near-zero 13C incorporation. Why? A: This discrepancy highlights biological compartmentalization and alternative carbon anaplerosis. Many cancer cell lines and engineered bioprocess organisms rely heavily on glutaminolysis to fuel the TCA cycle. In this scenario, unlabeled glutamine enters the mitochondria as alpha-ketoglutarate, effectively diluting the 13C-labeling coming from glucose-derived acetyl-CoA[3]. Causality & Fix: This is a biological reality, not an experimental error. To resolve the flux map accurately, you must quantify the uptake rates of all potential extracellular carbon sources (glucose, glutamine, fatty acids) and ensure your computational model accounts for these parallel influxes[4].

Section 2: Biological Kinetics & Steady-State Factors

Q: I am studying a slow-growing cell line, and I cannot maintain cell viability long enough to reach isotopic steady state. How do I resolve low enrichment in large metabolite pools? A: Classical 13C-MFA requires the system to reach "isotopic steady state," meaning the 13C labeling pattern of intracellular metabolites is constant over time[3]. However, metabolites with large intracellular pool sizes (like glutamate) can take multiple cell doublings to fully label. If sampled too early, their enrichment will appear artificially low. Causality & Fix: If prolonged labeling causes nutrient depletion or toxicity, you must abandon classical steady-state assumptions and utilize Isotopically Nonstationary MFA (INST-MFA) . INST-MFA mathematically models the transient, pre-steady-state labeling phase, allowing you to extract highly precise flux data from early time points before steady state is achieved[5][6].

Section 3: Quenching & Extraction Vulnerabilities

Q: My intracellular metabolites show unexpectedly low enrichment, but the extracellular media shows the tracer is being consumed. Is my extraction failing? A: Yes, you are likely experiencing post-harvest metabolic turnover. Intracellular metabolic reactions—especially glycolysis and ATP turnover—occur on the order of milliseconds to seconds. If cells are centrifuged or washed at room temperature (or even 4°C) without an immediate metabolic halt, enzymes like enolase and pyruvate kinase continue to process metabolites. Because the cells are no longer taking up the 13C tracer from the media during this harvest window, the continued enzymatic activity scrambles the label and rapidly dilutes the enrichment of upstream metabolites[7][8]. Causality & Fix: You must implement a rapid cold-quenching protocol. The goal is to drop the cellular temperature below -20°C in under 5 seconds to instantly denature/halt all enzymatic activity[8].

Quenching_Protocol Culture Cell Culture (13C Labeled) Filter Rapid Filtration (< 5 seconds) Culture->Filter Quench Submersion in -80°C 100% MeOH Filter->Quench Extract Metabolite Extraction & Centrifugation Quench->Extract LCMS LC-MS/MS Analysis Extract->LCMS

Step-by-step rapid quenching and extraction workflow for suspension cells.

Self-Validating Experimental Protocols

Protocol 1: Validating Isotopic Steady State & Tracer Uptake

To ensure your low enrichment is not simply an artifact of premature sampling, you must mathematically prove that isotopic steady state has been reached.

  • Plate cells in media containing dialyzed FBS and the appropriate 13C-tracer.

  • Harvest parallel biological replicates at multiple time points (e.g., 6h, 12h, 18h, and 24h).

  • Extract metabolites and analyze the Mass Isotopomer Distribution (MID) via LC-MS.

  • Self-Validation Check: Compare the MID of large-pool-size metabolites (e.g., glutamate or aspartate) at the 18h and 24h time points. If the variance in fractional enrichment between these two time points is <5% , isotopic steady state has been successfully achieved[3]. If the enrichment is still rising, you must either extend the labeling time or transition to INST-MFA[5][6].

Protocol 2: Rapid Cold-Quenching & Extraction for Suspension Cells

This protocol prevents post-harvest metabolic turnover, which is the leading cause of scrambled labeling patterns.

  • Set up a vacuum filtration apparatus with a glass fiber or PVDF filter membrane.

  • Rapidly filter 1-2 mL of the suspension culture. Critical: This step must take < 5 seconds from incubator to filter[8].

  • Immediately submerge the filter containing the cell pellet into 2 mL of pre-cooled 100% methanol at -80°C[8].

  • Incubate at -80°C for 15 minutes to ensure complete protein precipitation and enzymatic halt.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cellular debris, and collect the supernatant for LC-MS analysis.

  • Self-Validation Check: Calculate the adenylate energy charge (AEC) of your extracted sample using the formula: AEC = ([ATP] + 0.5[ADP]) / ([ATP] + [ADP] + [AMP]). An AEC > 0.8 confirms that metabolic turnover was successfully halted instantaneously without degradation[7]. If AEC < 0.8, your quenching was too slow.

Quantitative Data Summary: Troubleshooting Matrix

Use the following table to benchmark your expected labeling kinetics against your observed data.

Metabolite ClassExample MetabolitesTypical Turnover TimeExpected Time to Isotopic Steady StatePrimary Cause of Low EnrichmentRecommended Corrective Action
Glycolytic Intermediates G6P, FBP, PEP< 1 - 10 seconds1 - 2 hoursPoor quenching (post-harvest turnover)Implement rapid -80°C MeOH quenching workflow.
TCA Cycle Intermediates Citrate, Malate10 - 60 seconds2 - 6 hoursAnaplerotic dilution (e.g., glutamine influx)Quantify unlabeled carbon influx rates; use INST-MFA if necessary.
Amino Acids (Intracellular) Glutamate, AspartateMinutes to Hours12 - 24+ hoursInsufficient labeling durationExtend tracer exposure to >24h and validate steady state.
Nucleotides ATP, GTP, UTPSeconds to Minutes6 - 12 hoursIon suppression in LC-MS detectionOptimize chromatography; spike fully labeled internal standards.

References

  • Jazmin LJ, Young JD. Isotopically nonstationary 13C metabolic flux analysis - PubMed. nih.gov.
  • Young JD. Isotopically Nonstationary 13C Metabolic Flux Analysis. vanderbilt.edu.
  • Antoniewicz MR. A guide to 13C metabolic flux analysis for the cancer biologist. d-nb.info.
  • BenchChem. Technical Support Center: Optimizing Quenching Methods for 13C Metabolic Flux Analysis. benchchem.com.
  • de Falco B, et al. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. rsc.org.
  • Wang Z, et al. 13C tracer analysis suggests extensive recycling of endogenous CO2 in vivo. nih.gov.
  • Yuan W, et al. Comprehensive Isotopic Targeted Mass Spectrometry: Reliable Metabolic Flux Analysis with Broad Coverage. acs.org.
  • Lu X, et al. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. acs.org.

Sources

Optimization

optimizing L-[2-13C]Xylose concentration for cell culture studies

Welcome to the Technical Support Center for Isotope-Labeled Carbohydrate Metabolism . As a Senior Application Scientist, I have designed this guide to address the complex biochemical and analytical challenges associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isotope-Labeled Carbohydrate Metabolism . As a Senior Application Scientist, I have designed this guide to address the complex biochemical and analytical challenges associated with using L-[2-13C]Xylose in mammalian and engineered cell culture systems.

Unlike its natural enantiomer (D-xylose), L-xylose is a rare sugar that interacts uniquely with cellular transport mechanisms and metabolic networks[1]. Optimizing its concentration is a delicate balance: too low, and your 13C Metabolic Flux Analysis (13C-MFA) will suffer from poor signal-to-noise ratios; too high, and you risk osmotic stress or competitive inhibition of essential hexose transporters.

This center is divided into mechanistic FAQs, a diagnostic troubleshooting guide, quantitative reference data, and self-validating experimental protocols.

I. Fundamental FAQs: Mechanisms & Causality

Q: Why does L-[2-13C]Xylose require different concentration optimization than D-Xylose? A: The fundamental difference lies in stereospecific cellular transport. Mammalian cells do not efficiently transport L-xylose via standard high-capacity Glucose Transporters (GLUTs)[2]. Instead, L-xylose uptake is primarily mediated by the Sodium/myo-inositol cotransporter 1 (SMIT1), which specifically transports L-xylose and L-fucose, but strictly rejects their D-isomers[2]. Because SMIT1 has a different kinetic profile ( Km​ and Vmax​ ) compared to the GLUT-mediated transport of D-xylose (via SMIT2 or GLUTs), empirical optimization of the extracellular L-xylose concentration is required to achieve sufficient intracellular 13C enrichment without saturating the transporter.

Q: What is the optimal starting concentration for L-[2-13C]Xylose in 13C-MFA studies? A: For most mammalian cell lines, a starting concentration of 10 mM to 20 mM is recommended. Concentrations below 5 mM often fail to outcompete endogenous unlabeled carbon pools, leading to diluted isotopic transients. Concentrations exceeding 25 mM can induce osmotic stress and trigger non-specific stress response pathways, confounding your flux data.

Q: How does the position of the 13C label (C2) impact downstream flux analysis? A: The[2-13C] labeling strategy is specifically chosen to trace carbon transitions through the non-oxidative pentose phosphate pathway (PPP) and transketolase/transaldolase reactions[3]. When L-[2-13C]Xylose is isomerized and phosphorylated (in engineered cells) to xylulose-5-phosphate, the C2 label provides a distinct mass isotopomer distribution (MID) in downstream metabolites like fructose-6-phosphate and glyceraldehyde-3-phosphate, allowing computational algorithms to resolve bidirectional flux ratios with high precision[4].

Pathway A Extracellular Space L-[2-13C]Xylose B SMIT1 Transporter (Stereospecific Uptake) A->B C Intracellular Pool L-[2-13C]Xylose B->C D Metabolic Flux Analysis (13C-MFA) C->D E 13C-Labeled Downstream Metabolites D->E

Extracellular uptake and intracellular routing of L-[2-13C]Xylose via SMIT1 transporters.

II. Troubleshooting Guide: Diagnostics & Resolutions

Issue 1: Low 13C Isotopic Enrichment in Intracellular Metabolites

  • Symptom: GC-MS or LC-MS analysis reveals that the Mass Isotopomer Distribution (MID) of downstream metabolites (e.g., pyruvate, lactate) is predominantly M+0 (unlabeled).

  • Causality: The intracellular L-[2-13C]Xylose pool is being diluted by a massive influx of unlabeled carbon, or the tracer is failing to enter the cell.

  • Resolution:

    • Reduce Competing Sugars: Lower the concentration of unlabeled glucose in the culture media to 1-2 mM during the labeling phase. High glucose outcompetes xylose for promiscuous transporters and floods glycolysis with unlabeled carbon.

    • Verify Transporter Expression: Ensure your cell line expresses SMIT1. If using engineered yeast or bacteria, verify the functional expression of heterologous xylose transporters[2].

Issue 2: Cell Viability Drops Post-Tracer Addition

  • Symptom: Cells exhibit morphological changes, detachment, or reduced proliferation within 12-24 hours of adding L-[2-13C]Xylose.

  • Causality: High concentrations of L-xylose (>25 mM) can cause hyperosmotic shock. Additionally, L-xylose can competitively inhibit the uptake of essential myo-inositol via SMIT1, leading to inositol depletion and impaired lipid signaling.

  • Resolution: Titrate the tracer concentration down to 10 mM. Supplement the media with trace amounts of myo-inositol to rescue lipid synthesis pathways without outcompeting the xylose tracer.

Issue 3: Poor Signal-to-Noise Ratio in GC-MS/LC-MS

  • Symptom: The absolute peak areas for 13C-labeled metabolites are too close to the baseline noise, preventing accurate flux calculation.

  • Causality: High-turnover metabolites (like ATP or glycolytic intermediates) degrade within seconds if enzymatic activity is not halted instantly.

  • Resolution: Optimize your metabolic quenching step. Use pre-chilled (-80°C) 80% methanol to instantly denature enzymes and lock the metabolic state[1].

Troubleshooting Start Issue: Low 13C Enrichment Q1 Is L-Xylose < 5 mM? Start->Q1 A1 Increase to 10-20 mM Q1->A1 Yes Q2 High Unlabeled Glucose? Q1->Q2 No A2 Reduce Glucose in Media Q2->A2 Yes A3 Check SMIT1 Expression Q2->A3 No

Troubleshooting logic tree for resolving low 13C enrichment in cell culture studies.

III. Quantitative Data: Transporter & Tracer Parameters

To design a robust experiment, you must understand the kinetic constraints of your system. The table below summarizes the critical parameters differentiating L-xylose from its natural counterpart.

ParameterL-[2-13C]XyloseD-[1-13C]XyloseBiological Rationale
Primary Transporter SMIT1[2]SMIT2, GLUTs[2]Stereospecificity dictates transporter binding affinity.
Optimal Tracer Concentration 10 mM – 20 mM5 mM – 10 mML-xylose requires higher driving forces due to lower baseline transport velocity.
Competitive Inhibitors L-Fucose, myo-inositolD-Glucose, D-GalactoseStructurally similar stereoisomers compete for the same transporter active sites.
Isotopic Steady-State Time 24 – 48 Hours12 – 24 HoursSlower uptake rates delay the equilibration of intracellular 13C pools.

IV. Self-Validating Experimental Protocol: 13C-MFA Labeling & Extraction

This protocol is designed as a self-validating system. By running a parallel "unlabeled" control, you establish the natural isotopic background, ensuring that any M+1 or M+2 shifts observed in the experimental group are definitively caused by the L-[2-13C]Xylose tracer[4].

Phase 1: Cell Adaptation & Isotope Labeling

  • Media Preparation: Prepare a custom basal media containing 2 mM unlabeled D-glucose and 15 mM L-[2-13C]Xylose. Prepare a parallel control media with 15 mM unlabeled L-xylose.

  • Inoculation: Seed cells at 1×106 cells/mL. The low glucose concentration forces the cells to upregulate alternative sugar transporters, maximizing SMIT1 activity.

  • Incubation: Incubate for 24-48 hours. Validation Check: Monitor cell density and viability via Trypan Blue exclusion. Viability must remain >90% to ensure flux data represents healthy metabolism, not apoptosis.

Phase 2: Rapid Metabolic Quenching Causality: Intracellular metabolites have half-lives on the order of milliseconds. Slow washing steps will alter the isotopic distribution.

  • Harvest: Rapidly aspirate the culture media.

  • Quench: Immediately flood the adherent cell layer (or resuspend the pellet) with 1 mL of pre-chilled (-80°C) 80% Methanol/20% Water[1]. The extreme cold and organic solvent instantly precipitate proteins, halting all enzymatic flux.

  • Incubation: Incubate the quenched cells at -80°C for 15 minutes to ensure complete cell lysis and protein denaturation.

Phase 3: Metabolite Extraction & Analysis

  • Phase Separation: Add 400 µL of cold chloroform to the methanol mixture. Vortex vigorously for 60 seconds. Add 400 µL of cold HPLC-grade water.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Causality: This creates a biphasic system. The upper aqueous layer contains polar metabolites (sugars, amino acids), while the lower organic layer contains lipids.

  • Collection: Carefully transfer the upper aqueous phase to a fresh vial and dry under a gentle stream of nitrogen gas.

  • Derivatization & MS: Derivatize the dried metabolites (e.g., using MOX-TMS) and analyze via GC-MS or LC-MS[4]. Use specialized 13C-MFA software (e.g., INCA or Metran) to correct for natural isotope abundance and calculate absolute flux values[3].

V. References

1.1 2.3 3.4 4. 2

Sources

Troubleshooting

Technical Support Center: Isotope Correction in L-[2-13C]Xylose Tracing Experiments

Introduction This resource is designed to be a practical guide, explaining not just the "how" but also the "why" behind the essential data correction steps. Frequently Asked Questions (FAQs) Q1: What is the natural abund...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This resource is designed to be a practical guide, explaining not just the "how" but also the "why" behind the essential data correction steps.

Frequently Asked Questions (FAQs)

Q1: What is the natural abundance of ¹³C, and why is it critical to correct for it in my L-[2-¹³C]Xylose experiment?

A1: Carbon in nature is a mixture of stable isotopes, primarily ¹²C (~98.9%) and ¹³C (~1.1%). This means that in any carbon-containing molecule, including your analyte of interest derived from L-Xylose, a small fraction will naturally contain one or more ¹³C atoms. This naturally occurring ¹³C contributes to the signal of ions that are one or more mass units heavier (M+1, M+2, etc.) than the monoisotopic peak (M+0).

In a stable isotope tracing experiment using L-[2-¹³C]Xylose, you are intentionally introducing a ¹³C label at a specific position to trace its metabolic fate. The goal is to measure the incorporation of this specific label into downstream metabolites. However, the mass spectrometer detects the total ¹³C content, which is a combination of the tracer-derived ¹³C and the naturally abundant ¹³C. Therefore, it is crucial to mathematically subtract the contribution of the naturally occurring ¹³C to isolate the signal originating solely from your L-[2-¹³C]Xylose tracer. Without this correction, you will overestimate the true enrichment from your tracer, leading

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challenges in quantifying low levels of L-[2-13C]Xylose metabolites

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when quantifying trace levels of L-[2-13C]Xylose in co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when quantifying trace levels of L-[2-13C]Xylose in complex biological matrices.

Quantifying low-abundance stable isotope tracers requires more than just a sensitive mass spectrometer; it demands a self-validating analytical system that accounts for isobaric interference, matrix-induced ion suppression, and isotopic background noise. Below, you will find field-proven troubleshooting strategies, step-by-step methodologies, and the causality behind every experimental choice.

Section 1: Core Challenges & Troubleshooting (FAQs)

Q1: Why is my trace L-[2-13C]Xylose signal completely obscured in biological matrices, even with high-resolution MS? The Causality: The masking effect is caused by endogenous D-xylose. Xylose (C5H10O5) has five carbon atoms. Because the natural abundance of 13C is approximately 1.1%, roughly 5.5% of all endogenous D-xylose naturally exists as an M+1 isotopologue. L-xylose and D-xylose are enantiomers; they are isobaric and co-elute on standard reversed-phase or HILIC columns. If your L-[2-13C]Xylose tracer is present at low levels (e.g., <5% of total xylose pool), the natural M+1 peak of the abundant D-xylose will completely mask your signal, making accurate 13C metabolic flux analysis impossible[1]. The Solution: You cannot rely on mass resolution alone because the molecules have the exact same chemical formula. You must achieve baseline chromatographic separation of the L- and D- enantiomers using a chiral stationary phase prior to MS/MS detection.

Q2: Why does the ESI signal for xylose drop exponentially in complex tissue extracts? The Causality: Underivatized xylose is a highly polar, low-molecular-weight metabolite. In standard reversed-phase liquid chromatography, it elutes in the void volume alongside a massive influx of salts, lipids, and other polar matrix components. In the electrospray ionization (ESI) source, these co-eluting compounds aggressively compete for available charge on the droplet surface, leading to severe ion suppression. The Solution: Chemical derivatization via reductive amination. By tagging the reducing end of the sugar with a hydrophobic moiety like 3-amino-9-ethylcarbazole (AEC), you drastically increase its hydrophobicity. This shifts its retention time out of the suppression zone and provides a basic nitrogen that readily acquires a proton in positive ESI mode, significantly lowering the limit of detection[2].

Q3: How do I correct for the natural 13C contribution within my labeled L-xylose pool? The Causality: Even after chiral separation, the raw MRM signal for the +1 Da transition contains a mixture of your true L-[2-13C]Xylose tracer and the natural 13C abundance of any unlabeled L-xylose present in the system. The Solution: Apply a mass isotopomer distribution analysis or the MIRACLE (Mass Isotopomer Ratio Analysis of U-13C-Labeled Extracts) matrix approach. This mathematical deconvolution subtracts the theoretical natural isotope envelope from your raw data to yield the absolute tracer concentration[3].

Section 2: Analytical Workflow & Logical Relationships

To successfully quantify L-[2-13C]Xylose, your workflow must integrate hydrophobic tagging, chiral resolution, and isotopic deconvolution.

Workflow A 1. Biological Matrix (Trace L-[2-13C]Xylose) B 2. Reductive Amination (Hydrophobic Tagging) A->B Extract C 3. Chiral LC Separation (Enantiomer Resolution) B->C Derivatize D 4. ESI-MS/MS (MRM) (Target m/z Transitions) C->D Resolve E 5. Isotope Deconvolution (Abundance Correction) D->E Quantify

Workflow for quantifying trace L-[2-13C]Xylose via reductive amination and chiral LC-MS/MS.

Section 3: Quantitative Data Comparison

The following table summarizes the performance metrics of various analytical strategies for xylose quantification. Notice how derivatization paired with chiral LC provides the only viable path for trace enantiomer analysis.

Analytical StrategyDerivatization MethodLimit of Detection (LOD)Matrix Effect (Ion Suppression)Enantiomeric Resolution (L vs D)
HILIC-MS/MS None~50 - 100 ng/mLSevere (>80%)No
GC-MS TMS / Acetylation~10 - 20 ng/mLModerateRequires Chiral Column
Reversed-Phase LC-MS/MS AEC (Reductive Amination)0.06 - 1.97 ng/mLLow (<15%)No
Chiral LC-MS/MS AEC (Reductive Amination)~0.1 ng/mL Low (<15%) Yes (Rs > 1.5)

Data synthesized from foundational MS methodologies and reductive amination performance metrics[2].

Section 4: Self-Validating Experimental Protocols

Protocol 1: Sample Preparation and AEC Reductive Amination

This protocol utilizes reductive amination to lock the sugar in its open-chain form and append a hydrophobic, easily ionizable tag[2].

Step 1: Quenching and Internal Standard Addition

  • Aliquot 50 µL of biological fluid or tissue homogenate into a microcentrifuge tube.

  • Critical Step: Immediately spike in 10 µL of L-[U-13C5]Xylose (1 µg/mL) as the internal standard (IS).

    • Self-Validation Checkpoint: Adding the IS before extraction ensures that any downstream variations in derivatization efficiency or matrix suppression are mathematically canceled out when calculating the analyte/IS area ratio.

  • Add 200 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness under a gentle nitrogen stream.

Step 2: Derivatization Reaction

  • Reconstitute the dried extract in 50 µL of a derivatization cocktail consisting of 3-amino-9-ethylcarbazole (AEC) (0.1 M) and sodium cyanoborohydride (NaCNBH3) (0.1 M) in methanol/acetic acid (9:1, v/v).

  • Incubate the mixture at 70°C for 60 minutes. The NaCNBH3 reduces the Schiff base intermediate to a stable secondary amine.

  • Cool the reaction to room temperature and evaporate to dryness under nitrogen.

Step 3: Liquid-Liquid Extraction (Clean-up)

  • Reconstitute the dried residue in 100 µL of HPLC-grade water and 100 µL of dichloromethane.

  • Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Carefully extract the upper aqueous layer (containing the derivatized xylose) and transfer it to an LC vial for analysis.

Protocol 2: Chiral LC-MS/MS Acquisition Strategy

This protocol ensures the baseline separation of the L- and D- enantiomers to prevent isotopic masking[4].

Step 1: Chromatographic Setup

  • Column: Use a chiral stationary phase column (e.g., Chiralpak IC, 2.1 x 150 mm, 3 µm).

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in water.

    • Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Run an isocratic elution at 25% Phase B at a flow rate of 0.3 mL/min to maximize enantiomeric interaction with the stationary phase.

    • Self-Validation Checkpoint: Before analyzing biological cohorts, inject a racemic mixture of derivatized D-xylose and L-xylose. The system is only validated for low-abundance L-[2-13C]Xylose quantification if the chromatographic resolution (Rs) between the D- and L- peaks is ≥ 1.5.

Step 2: MS/MS MRM Transitions

  • Operate the mass spectrometer in Positive ESI mode.

  • Monitor the following Multiple Reaction Monitoring (MRM) transitions:

    • Unlabeled L-Xylose (M+0): m/z [M+H]+ -> Specific AEC fragment.

    • L-[2-13C]Xylose (M+1): m/z[M+1+H]+ -> Specific AEC fragment carrying the C2 label.

    • L-[U-13C5]Xylose (IS, M+5): m/z [M+5+H]+ -> Specific AEC fragment.

Step 3: Data Processing

  • Integrate the peak area for the L-[2-13C]Xylose transition at the specific retention time of the L-enantiomer.

  • Apply natural abundance correction algorithms to subtract the theoretical M+1 contribution from any unlabeled L-xylose present in the sample[4].

Sources

Troubleshooting

13C Metabolomics Technical Support Center: Optimizing Quenching &amp; Extraction

Welcome to the 13C Metabolomics Support Center. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals who require absolute precision in their stable isotope t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the 13C Metabolomics Support Center. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals who require absolute precision in their stable isotope tracing experiments.

In 13C-Metabolic Flux Analysis (13C-MFA), the moment you sample your cells, you are racing against enzymatic turnover rates that operate on the millisecond scale. Poor quenching leads to isotope scrambling, while suboptimal extraction causes the degradation of labile metabolites (like ATP and NADH), skewing your fractional enrichment data. This guide moves beyond basic steps to address the mechanistic causality behind sample preparation, providing self-validating workflows to ensure the physiological validity of your metabolomic data.

Part 1: Self-Validating Experimental Protocols

To generate trustworthy 13C data, your extraction pipeline must act as a self-validating system. The following protocols incorporate built-in validation steps to mathematically prove that your isotopic ratios are biological, not artifactual.

Protocol A: Rapid Osmotic-Stabilized Quenching (Suspension Cells)

Standard cold methanol can cause severe membrane poration ("cold shock"), leading to the leakage of intracellular 13C-metabolites. This protocol utilizes an osmotic buffer to preserve membrane integrity.

  • Preparation : Pre-chill a quenching solution of 60% Methanol (LC-MS grade) supplemented with 0.85% Ammonium Bicarbonate (AMBIC) to -40°C.

  • Thermal Arrest : Rapidly inject the live cell culture directly into the quenching solution at a 1:4 ratio (Culture:Quench) to instantly drop the temperature below -20°C.

  • Separation : Centrifuge the quenched suspension at 1,000 × g for 1 minute at -9°C.

  • Isolation : Rapidly aspirate the supernatant to remove the extracellular matrix and unassimilated 13C-tracers. Keep the pellet on dry ice.

  • Validation Step: Analyze the discarded supernatant via LC-MS. The absence of high-energy intracellular markers (e.g., 13C-Fructose-1,6-bisphosphate) validates that the AMBIC successfully prevented cold-shock leakage.

Protocol B: Acidic 40:40:20 Extraction for Labile Metabolites

Traditional extraction solvents fail to protect nucleotide triphosphates and redox cofactors from hydrolysis. This protocol utilizes an acidic ternary solvent system to instantly denature phosphatases.

  • Solvent Preparation : Prepare an ice-cold mixture of 40:40:20 Acetonitrile:Methanol:Water (v/v/v) supplemented with 0.1 M Formic Acid.

  • Internal Standardization : Spike the extraction solvent with a known concentration of unlabeled (12C) analytical standards (e.g., 12C-ATP, 12C-NADH).

  • Extraction : Add 1 mL of the spiked solvent to the quenched cell pellet. Vortex vigorously for 15 seconds and incubate at -20°C for 2 hours.

  • Precipitation : Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Neutralization (Critical) : Transfer the supernatant to a new vial and immediately neutralize the pH using a calculated titration of NH₄OH.

  • Validation Step: Post-LC-MS analysis, calculate the recovery and integrity of your spiked 12C standards. If 12C-ATP has degraded into 12C-ADP, or 12C-NADH has oxidized to 12C-NAD+, you have a quantifiable metric of extraction-induced artifact to correct your 13C data against.

Part 2: Workflow Visualization

Workflow A 1. 13C-Labeled Biological Sample B 2. Metabolic Quenching (-40°C MeOH + AMBIC) A->B Rapid Thermal Arrest C 3. Metabolite Extraction (40:40:20 ACN:MeOH:H2O) B->C Prevent Leakage D 4. Protein Precipitation & Centrifugation C->D Denature Enzymes E 5. LC-MS/MS Isotope Analysis D->E Extract 13C Pool

13C Metabolomics Workflow: From biological sample quenching to LC-MS/MS isotope analysis.

Part 3: Troubleshooting Guides & FAQs

Q: My 13C-labeled ATP and other nucleotide triphosphates are showing massive degradation into ADP/AMP. How do I prevent this? A: Nucleotide triphosphates are highly susceptible to hydrolysis during the extraction phase. Traditional methanol/water extractions fail to completely precipitate active phosphatases rapidly enough to protect the phosphoanhydride bonds. Switching to an acidic 40:40:20 Acetonitrile:Methanol:Water (AMW) extraction solvent significantly reduces triphosphate decomposition (1)[1]. The acidic environment instantly drops the pH below the functional range of these enzymes, while the high organic content permanently denatures them.

Q: I am trying to measure 13C-NADH/NAD+ ratios, but my data shows artifactual oxidation of NADH during extraction. What is the mechanistic fix? A: The hydride transfer in NADH is highly sensitive to its microenvironment. In neutral or basic aqueous extracts, spontaneous oxidation of NADH to NAD+ occurs rapidly, artificially skewing your 13C-NADH/NAD+ ratio. Utilizing the acidic 40:40:20 AMW solvent protonates the environment, thermodynamically arresting this oxidation (2)[2]. However, prolonged exposure to acid causes the nicotinamide ring to undergo acid-catalyzed degradation, which is why immediate neutralization post-extraction is mandatory.

Q: During cold methanol quenching, I am observing significant leakage of intracellular 13C-metabolites into the quenching buffer. Why? A: This is a classic "cold shock" phenomenon. When cells (especially bacteria or yeast) hit -40°C methanol, the lipid bilayer undergoes a rapid phase transition, creating transient pores that leak intracellular pools into the buffer (3)[3]. You can mitigate this by supplementing the methanol with buffering agents like AMBIC to stabilize the osmotic gradient (4)[4], or by using a non-solvent approach like fast-filtration followed by Liquid Nitrogen (LN2) snap-freezing to avoid organic-induced poration entirely (5)[5].

Q: How do I ensure my 13C fractional enrichment data isn't skewed by background carbon contamination? A: 13C-MFA relies heavily on precise fractional enrichment calculations. Any 12C introduced post-experiment (isotope dilution) will artificially lower your enrichment values. Common culprits include sample drying in standard, un-filtered vacuum concentrators, which pull volatile lab organics into your sample. Drying in a HEPA-filtered concentrator, or avoiding drying entirely by directly injecting the 40:40:20 extract into the LC-MS, dramatically improves signal-to-noise and prevents 12C contamination (6)[6].

Part 4: Quantitative Performance of Extraction Solvents

The choice of extraction solvent dictates the survival of your 13C-labeled metabolites. The table below summarizes the quantitative performance of standard solvent systems based on authoritative metabolomics benchmarking.

Extraction Solvent SystemATP/NTP Yield & StabilityNAD(P)H / NAD(P)+ PreservationProtein Precipitation EfficiencyMetabolite Leakage Risk (Quenching)
80% Methanol (Neutral) Moderate (Prone to hydrolysis)Poor (High spontaneous oxidation)GoodHigh (in microbes/yeast)
40:40:20 ACN:MeOH:H₂O (Neutral) GoodModerateExcellentLow
40:40:20 ACN:MeOH:H₂O (0.1M Formic Acid) Excellent Excellent (Requires immediate neutralization)Excellent Low
Cold Isotonic Saline + LN2 Snap Freeze N/A (Quenching only)N/A (Quenching only)N/ALowest (Preserves membrane)

Part 5: Mechanistic Pathways of Metabolite Preservation

RedoxLogic NADH In Vivo 13C-NADH Pool Neutral Neutral Extraction (e.g., 80% MeOH) NADH->Neutral Acidic Acidic Extraction (0.1M Formic Acid) NADH->Acidic Oxidation Spontaneous Oxidation (Artifactual 13C-NAD+) Neutral->Oxidation High Interconversion Degradation Acid-Catalyzed Degradation Acidic->Degradation Prolonged Exposure Neutralize Immediate Neutralization (NH4OH) Acidic->Neutralize Arrests Oxidation Preserved Preserved 13C-NADH (Accurate Ratio) Neutralize->Preserved Stabilizes Extract

Mechanistic logic of 13C-NADH/NAD+ preservation using acidic extraction and neutralization.

References

  • Rabinowitz, J.D. & Kimball, E. "Acidic acetonitrile for cellular metabolome extraction from Escherichia coli." Analytical Chemistry, PubMed - NIH.1

  • Lu, W. et al. "Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors." Antioxidants & Redox Signaling, PubMed - NIH. 2

  • "Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies." Analytical Chemistry, PMC - NIH. 5

  • "Effective Quenching Processes for Physiologically Valid Metabolite Profiling of Suspension Cultured Mammalian Cells." Analytical Chemistry, ACS Publications.4

  • "Improved Sample Preparation for Untargeted Metabolomics Profiling of Escherichia coli." Frontiers in Microbiology, PubMed - NIH. 3

  • Agathocleous, T. et al. "Metabolomic profiling of rare cell populations isolated by flow cytometry from tissues." eLife. 6

Sources

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Technical Support Center: Dealing with Overlapping Peaks in 13C NMR of Carbohydrates

Welcome to the technical support center for carbohydrate analysis using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for carbohydrate analysis using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of overlapping peaks in their 13C NMR spectra. The structural complexity and stereochemical diversity of carbohydrates often lead to spectra with closely spaced or superimposed signals, complicating unambiguous assignment and structural elucidation.[1][2]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you systematically diagnose and resolve peak overlap. The methodologies presented here range from simple adjustments in sample preparation and data acquisition to advanced multi-dimensional NMR techniques and computational approaches.

Frequently Asked Questions (FAQs)

Q1: Why is peak overlapping so common in the 13C NMR spectra of carbohydrates?

A1: Even though 13C NMR offers a significantly wider chemical shift range compared to 1H NMR, peak overlap is a frequent issue in carbohydrate analysis for several reasons:[3]

  • High Structural Similarity: Monosaccharide units within an oligo- or polysaccharide have very similar carbon backbones, leading to carbons in comparable chemical environments with close chemical shifts.[3]

  • Stereochemical Nuances: Subtle differences in the stereochemistry of glycosidic linkages and the configuration of hydroxyl groups can result in only minor variations in the chemical shifts of corresponding carbons.

  • Molecular Complexity: As the size of the carbohydrate increases, so does the number of signals, increasing the statistical probability of overlap.[3]

  • Signal Broadening: Factors such as high sample viscosity, the presence of paramagnetic impurities, or dynamic processes like conformational exchange can cause peaks to broaden, further contributing to overlap.[3]

Q2: What is the most straightforward initial step to try and resolve overlapping 13C peaks?

A2: The simplest first approach is to alter the sample's chemical environment by changing the deuterated solvent.[3] Different solvents can induce changes in chemical shifts through varying solute-solvent interactions, such as hydrogen bonding or aromatic solvent-induced shifts (ASIS).[3] This can shift the resonance frequencies of the overlapping carbons to different extents, potentially leading to their resolution.[3]

Q3: Can adjusting the experimental temperature resolve peak overlap?

A3: Yes, Variable Temperature (VT) NMR is a valuable technique. Modifying the temperature can affect the spectrum in several ways:[3]

  • Conformational Dynamics: Carbohydrates can exist as a mixture of conformers in solution. Changing the temperature can alter the equilibrium between these forms, which may have slightly different chemical shifts, potentially resolving overlap.

  • Improving Resolution: In some cases, increasing the temperature can decrease the solvent viscosity, leading to narrower lines and better resolution.[1]

Q4: My sample is fully 13C-labeled. Should I still expect to see overlapping peaks?

A4: Yes, while uniform 13C labeling is a powerful tool, especially for enabling advanced NMR experiments, it does not eliminate the fundamental issue of similar chemical environments within the carbohydrate structure.[4][5] Therefore, peak overlap can still occur. However, 13C labeling opens the door to a suite of powerful 2D and 3D NMR experiments that can effectively resolve this overlap by spreading the signals into additional dimensions.[5][6]

Troubleshooting Guides

When simple adjustments to sample conditions are insufficient to resolve peak overlap, a more systematic approach involving advanced NMR techniques is necessary. The following guides provide detailed protocols and explanations to help you navigate these more complex experiments.

Initial Troubleshooting Workflow

The diagram below outlines a logical progression for tackling overlapping peaks, from basic checks to more advanced experimental solutions.

G cluster_2D 2D NMR Options A Problem: Overlapping Peaks in 13C NMR Spectrum B Re-evaluate Sample Preparation (Concentration, Purity, Solvent) A->B Start Here C Adjust Acquisition Parameters (Temperature, Acquisition Time) B->C If overlap persists D Perform Spectral Editing (DEPT) C->D If overlap persists E Acquire 2D NMR Spectra D->E For definitive assignment F Consider Advanced Techniques E->F For highly complex cases G HSQC E->G H HMBC E->H I COSY E->I J TOCSY E->J

Caption: Initial troubleshooting workflow for overlapping NMR peaks.

Guide 1: Spectral Editing with DEPT

Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments that differentiate carbon signals based on the number of attached protons (CH, CH₂, CH₃).[7] This can be invaluable for resolving overlap between carbons of different multiplicities.

When to Use DEPT:
  • When you suspect that overlapping signals arise from carbons with a different number of attached protons (e.g., a CH overlapping with a CH₂).

  • As a preliminary step before more complex 2D NMR analysis to simplify spectral assignment.

Experimental Protocol:
  • Acquire a Standard 1D 13C Spectrum: This will show all carbon signals, including quaternary carbons (C).

  • Run DEPT-90 and DEPT-135 Experiments:

    • DEPT-90: This spectrum will only show signals from CH (methine) carbons.

    • DEPT-135: This spectrum will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.

  • Analyze the Spectra: By comparing the standard 13C spectrum with the DEPT-90 and DEPT-135 spectra, you can unambiguously determine the multiplicity of each carbon signal.

ExperimentCH (methine)CH₂ (methylene)CH₃ (methyl)C (quaternary)
Standard 13C PositivePositivePositivePositive
DEPT-90 PositiveNo SignalNo SignalNo Signal
DEPT-135 PositiveNegativePositiveNo Signal

Table 1: Summary of expected signals in DEPT experiments.

Guide 2: Leveraging 2D NMR for Peak Dispersion

Two-dimensional (2D) NMR spectroscopy is arguably the most powerful tool for resolving severe peak overlap in carbohydrate analysis.[8][9] These experiments add a second frequency dimension, which separates signals based on correlations between different nuclei.

A. Heteronuclear Correlation: HSQC and HMBC

These experiments correlate carbon signals with proton signals, taking advantage of the generally better resolution in the 1H NMR spectrum.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon with its directly attached proton(s).[10] It is often the first 2D experiment to be performed as it provides a clear "fingerprint" of C-H one-bond connectivities.[10]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds.[10] This is crucial for piecing together the carbon skeleton and determining glycosidic linkages.[10]

Experimental Workflow for Heteronuclear 2D NMR:

G A Acquire 1D Proton and Carbon Spectra B Acquire 2D HSQC Spectrum A->B C Assign Direct C-H Correlations B->C D Acquire 2D HMBC Spectrum C->D E Identify 2-3 Bond C-H Correlations D->E F Combine Data for Structural Elucidation E->F

Caption: Workflow for structural elucidation using HSQC and HMBC.

B. Homonuclear Correlation: COSY and TOCSY

These experiments provide information about proton-proton coupling networks within individual monosaccharide spin systems.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two to three bonds.[10] This is useful for "walking" along the carbon backbone of a sugar ring.[10]

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a coupled spin system.[10] This is particularly powerful for identifying all the proton signals belonging to a single monosaccharide residue, even if some are overlapped.[10]

Comparison of Key 2D NMR Techniques:
TechniqueInformation ProvidedPrimary Use in Carbohydrate Analysis
HSQC Direct one-bond ¹H-¹³C correlations.[10]Assigning carbons to their attached protons. Resolving carbon overlap by spreading signals along the proton dimension.
HMBC Long-range (2-3 bond) ¹H-¹³C correlations.[10]Determining glycosidic linkages and the sequence of monosaccharides.
COSY Through-bond ¹H-¹H correlations (2-3 bonds).[10]Tracing proton-proton connectivities within a sugar ring.
TOCSY Through-bond ¹H-¹H correlations within an entire spin system.[10]Identifying all protons belonging to a single monosaccharide residue.

Table 2: Comparison of common 2D NMR experiments for carbohydrate analysis.

Guide 3: Advanced and Complementary Approaches

For particularly challenging cases of peak overlap, more specialized techniques may be required.

A. Chemical Shift Reagents

Lanthanide-based chemical shift reagents can be added to the NMR sample to induce large changes in the chemical shifts of nearby nuclei.[11] The magnitude of the induced shift is dependent on the distance of the nucleus from the lanthanide ion, which can help to resolve overlapping signals. This technique is more common in specialized applications and requires careful experimental setup.[11]

B. Solid-State NMR (SSNMR)

For carbohydrates that are difficult to dissolve or that exist in a solid or semi-solid state, solid-state NMR can be a powerful alternative. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution 13C spectra of solid samples.[12][13] In some cases, the solid-state spectrum may exhibit different chemical shifts and better resolution compared to the solution-state spectrum due to the fixed conformation of the molecule.[14]

C. Computational Methods

The prediction of 13C NMR chemical shifts using computational methods, such as Density Functional Theory (DFT), is becoming increasingly accurate.[15][16]

  • Structure Validation: If you have a few possible structures for your carbohydrate, you can calculate the theoretical 13C NMR spectrum for each candidate structure and compare it to your experimental data.[17]

  • Peak Assignment: Computational tools can aid in the assignment of complex spectra by providing predicted chemical shifts.[18][19] Several online platforms and software packages are available for this purpose.[18]

References

  • Patt, S. L. (1984). 2-DIMENSIONAL NMR IN CARBOHYDRATE STRUCTURAL ANALYSIS. J.
  • Canadian Glycomics Network (GlycoNet). (2020, April 9). Carbohydrate Chemistry Part 8.
  • CCRC Analytical Services. (n.d.). Techniques. University of Georgia.
  • Serianni, A. S. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity.
  • Toukach, P. V., & Egorova, K. S. (2016). Simulation of 2D NMR Spectra of Carbohydrates Using GODESS Software.
  • Wang, T., et al. (2016).
  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy.
  • Pfeffer, P. E. (1984). High Resolution Solid State 13C NMR and its Applications in Carbohydrate Chemistry.
  • BenchChem. (2025). Technical Support Center: Navigating Overlapping Peaks in ¹³C NMR of Labeled Extracts.
  • Clendinen, C. S., et al. (2015). Quantitative Analysis of Metabolic Mixtures by 2D 13C-Constant-Time TOCSY NMR Spectroscopy. Journal of Magnetic Resonance, 257, 46-55.
  • Richardson, P. M., et al. (2019). Rapid 13C NMR hyperpolarization delivered from para-hydrogen enables the low concentration detection and quantification of sugars. Chemical Science, 10(45), 10583-10592.
  • Nestor, G., et al. (2017). Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate–Protein Interactions by NMR Spectroscopy. Journal of the American Chemical Society, 139(16), 5897-5906.
  • Domagala, P., & Szeja, W. (2012). NMR of carbohydrates. In Nuclear Magnetic Resonance (Vol. 41, pp. 297-347). Royal Society of Chemistry.
  • Jayawickrama, D. A., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18562-18573.
  • University of Ottawa. (n.d.). 13 Carbon NMR.
  • Pfeffer, P. E. (1984). HIGH RESOLUTION SOLID STATE 13C NMR AND ITS APPLICATIONS IN CARBOHYDRATE CHEMISTRY. J.
  • ResearchGate. (n.d.). (PDF) Computational studies of C-13 NMR chemical shifts of saccharides.
  • Nestor, G., et al. (2017). Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy.
  • Lodewyk, M. W., et al. (2012). Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives. Chemical Reviews, 112(11), 5779-5807.
  • NPTEL. (n.d.). SHIFT REAGENTS.
  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table.
  • Tian, R., et al. (2023). GlycoNMR: Dataset and Benchmark of Carbohydrate-Specific NMR Chemical Shift for Machine Learning Research. arXiv.
  • Saielli, G., & Bagno, A. (2024). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews.
  • Kim, H. S., et al. (2005). 13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates. Magnetic Resonance in Chemistry, 43(4), 331-336.
  • Toukach, P. V., & Ananikov, V. P. (2013). Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations. Chemical Society Reviews, 42(21), 8376-8415.
  • Bagno, A. (2019). Computational protocols for calculating 13C NMR chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 112-113, 103-156.

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Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Mapping PPP Flux Dynamics with L-[2-13C]Xylose vs.[U-13C]Glucose

The Application Scientist's Perspective: Contextualizing Tracer Selection In the realm of 13C-Metabolic Flux Analysis (13C-MFA), selecting the correct isotopic tracer is the most critical variable determining the resolut...

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Author: BenchChem Technical Support Team. Date: April 2026

The Application Scientist's Perspective: Contextualizing Tracer Selection

In the realm of 13C-Metabolic Flux Analysis (13C-MFA), selecting the correct isotopic tracer is the most critical variable determining the resolution of your metabolic map. When interrogating the Pentose Phosphate Pathway (PPP)—the cell's primary engine for NADPH generation and nucleotide biosynthesis—researchers often default to glucose tracers. However, specialized biological questions require specialized probes.

This guide provides an objective, mechanistic comparison between [U-13C]glucose , the universal gold standard for comprehensive flux analysis, and L-[2-13C]xylose , a highly specialized, non-canonical tracer used to bypass oxidative metabolism. While [U-13C]glucose is unparalleled for mapping the bifurcation of central carbon metabolism in mammalian and microbial systems (1[1]), L-[2-13C]xylose serves as a precision tool for isolating non-oxidative flux in organisms equipped with the Pentose Catabolic Pathway (PCP) (2[2]).

Mechanistic Causality: Isotopic Routing and Network Interrogation

The Universal Standard: [U-13C]Glucose

[U-13C]glucose enters the cell via GLUT transporters and is phosphorylated by hexokinase to form fully labeled [U-13C]Glucose-6-Phosphate (G6P). The power of this tracer lies in its ability to track the split between glycolysis and the oxidative PPP (oxPPP).

  • The Causality of the M+5 Shift: When [U-13C]G6P enters the oxPPP, glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD) strip the C1 carbon, releasing it as 13CO2. This leaves a 5-carbon skeleton, generating M+5 Ribulose-5-Phosphate.

  • The Glycolytic Contrast: Conversely,[U-13C]G6P traversing glycolysis is cleaved by aldolase into two M+3 triose phosphates. By quantifying the ratio of M+5 to M+3 isotopologues in downstream converging metabolites, researchers can mathematically derive the exact oxPPP flux ratio (3[3]).

The Niche Probe: L-[2-13C]Xylose

L-xylose is an unnatural isomer for most mammals, where it remains metabolically inert (4[4]). However, in specific fungi (e.g., Aspergillus niger) or engineered yeasts, it is assimilated via the Pentose Catabolic Pathway (PCP).

  • The Causality of oxPPP Bypass: L-xylose is sequentially converted to L-xylulose → Xylitol → D-xylulose → D-xylulose-5-Phosphate (Xu5P). Because it enters the metabolic network directly as Xu5P, it completely bypasses the oxidative, decarboxylating steps of the PPP.

  • Precision Tracing: The 13C label at the C2 position is injected directly into the transketolase (TKT) and transaldolase (TAL) reactions. This allows researchers to isolate the reversibility and carbon-exchange dynamics of the non-oxidative PPP without the confounding isotopic dilution caused by glycolytic flux or oxPPP decarboxylation.

Comparative Data & Tracer Dynamics

Parameter[U-13C]GlucoseL-[2-13C]Xylose
Primary Analytical Target Comprehensive Central Carbon & oxPPP splitIsolated Non-Oxidative PPP dynamics
Metabolic Entry Point Hexokinase (Glucose-6-Phosphate)Pentose Catabolic Pathway (D-Xylulose-5-P)
Oxidative PPP Activity Essential for generating M+5 pentosesBypassed completely
Biological Applicability Universal (Mammalian, Microbial, Plant)Niche (Fungi, Engineered Microbes, Mammalian negative control)
Isotopic Resolution High (Differentiates oxPPP vs Glycolysis via M+3/M+5)High for Transketolase/Transaldolase carbon exchange
Metabolic Perturbation PhysiologicalMay cause cofactor imbalance (NADPH/NAD+) in engineered yeasts

Self-Validating Experimental Workflows

To ensure data integrity, metabolic flux experiments must be designed as self-validating systems. Below are the optimized protocols for utilizing these tracers.

Protocol A: Mammalian PPP Flux via [U-13C]Glucose

Objective: Quantify the oxidative vs. non-oxidative PPP split in mammalian cells.

  • Isotope Labeling: Culture cells in glucose-free RPMI medium supplemented with 10 mM [U-13C]glucose.

  • Kinetic Sampling: Extract metabolites at 0.5h, 1h, 2h, and 4h. Causality: Time-course sampling is required to confirm isotopic steady-state, ensuring that the Mass Isotopomer Distribution (MID) reflects true flux rather than transient labeling kinetics.

  • Metabolic Quenching: Rapidly quench cells using cold 80% methanol (-80°C). Causality: Instantaneous temperature drop halts high-turnover enzymatic reactions (like isomerases) that would otherwise scramble the isotopic signature.

  • GC-MS/LC-MS Analysis: Derivatize and quantify the M+0 to M+6 isotopologues of G6P, and M+0 to M+5 of Ribulose-5-Phosphate.

  • Self-Validation Check: The MID of the G6P pool must reach a plateau (>95% M+6). If significant M+0 G6P persists, it indicates the mobilization of unlabeled intracellular glycogen stores, which must be accounted for in the Elementary Metabolite Unit (EMU) flux model.

Protocol B: Fungal Non-Oxidative PPP Flux via L-[2-13C]Xylose

Objective: Isolate transketolase/transaldolase flux in Aspergillus niger or engineered strains.

  • Strain Preparation: Cultivate the fungal strain in defined minimal media.

  • Tracer Administration: Introduce L-[2-13C]xylose via a continuous chemostat culture. Causality: Continuous culture prevents carbon catabolite repression and ensures the PCP enzymes are fully induced and operating at steady-state.

  • Biomass Extraction: Harvest mycelial biomass and immediately quench in cold methanol/chloroform to extract polar intracellular sugar phosphates.

  • Targeted LC-MS/MS: Analyze the M+1 enrichment specifically in D-xylulose-5-phosphate, sedoheptulose-7-phosphate, and erythrose-4-phosphate.

  • Self-Validation Check: Monitor the M+0 fraction of D-xylulose-5-P. If the M+0 fraction is high despite a 100% L-[2-13C]xylose feed, it indicates incomplete assimilation or alternative unlabeled carbon routing, requiring a reassessment of the PCP pathway efficiency.

Metabolic Routing Visualization

PPP_Comparison Glc [U-13C]Glucose G6P Glucose-6-Phosphate Glc->G6P OxPPP Oxidative PPP (Decarboxylation & NADPH) G6P->OxPPP Ru5P Ribulose-5-Phosphate OxPPP->Ru5P Xu5P D-Xylulose-5-Phosphate Ru5P->Xu5P LXyl L-[2-13C]Xylose PCP Pentose Catabolic Pathway (L-Xylulose -> Xylitol -> D-Xylulose) LXyl->PCP PCP->Xu5P NonOxPPP Non-Oxidative PPP (TKT / TAL Network) Xu5P->NonOxPPP Glycolysis Glycolysis (F6P / GAP) NonOxPPP->Glycolysis

Metabolic routing of [U-13C]Glucose vs. L-[2-13C]Xylose into the Pentose Phosphate Pathway.

Conclusion

For 95% of metabolic flux studies, [U-13C]glucose remains the mandatory tracer. It provides a holistic, mathematically robust view of the PPP's contribution to cellular redox and energy states. However, when the research objective narrows to the mechanistic operations of the non-oxidative PPP in specialized or engineered organisms, L-[2-13C]xylose offers an elegant, albeit niche, bypass. By injecting carbon directly into the pentose pool, it strips away the noise of oxidative decarboxylation, granting unprecedented resolution into transketolase and transaldolase dynamics.

References

  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - NIH/PMC.
  • Bayesian 13C-Metabolic Flux Analysis of Parallel Tracer Experiments in Granulocytes: A Directional Shift within the Non-Oxidative Pentose Phosphate Pathway Supports Phagocytosis - MDPI.
  • Dissecting the complex regulation of pentose utilization in Aspergillus niger - NIH/PMC.
  • An In-depth Technical Guide on D-Xylose-1-13C versus L-Xylose-1-13C in Biological Systems - BenchChem.

Sources

Comparative

A Comprehensive Guide to Cross-Validating L-[2-13C]Xylose: GC-MS vs. NMR Analytical Modalities

L-[2-13C]Xylose is a highly specialized stable isotope-labeled monosaccharide utilized extensively in metabolic flux analysis (MFA), structural biology, and the development of targeted therapeutics[1]. By introducing a h...

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Author: BenchChem Technical Support Team. Date: April 2026

L-[2-13C]Xylose is a highly specialized stable isotope-labeled monosaccharide utilized extensively in metabolic flux analysis (MFA), structural biology, and the development of targeted therapeutics[1]. By introducing a heavy carbon isotope specifically at the C2 position, researchers can trace distinct carbon transitions through the pentose phosphate pathway and alternative microbial metabolic routes[2].

However, the integrity of any metabolic tracing study relies entirely on the isotopic purity and strict positional fidelity of the tracer. A single-method analysis is often insufficient to guarantee that the 13 C label has not scrambled during synthesis. As a Senior Application Scientist, I recommend a self-validating cross-analytical approach . This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy as alternative modalities for validating L-[2-13C]Xylose, providing actionable, step-by-step methodologies.

Comparative Analysis of Analytical Alternatives

When validating a stable isotope-labeled sugar, researchers must choose between different analytical platforms. While LC-MS is excellent for high-throughput biofluid analysis, GC-MS and NMR remain the gold standards for structural and isotopic validation.

The table below summarizes the quantitative and qualitative parameters of these alternatives:

Analytical ModalityPrimary Data OutputPositional AccuracySensitivitySample Prep ComplexityBest Used For
GC-MS (MOX-TMS) Mass Isotopomer Distribution (MID)Moderate (Relies on fragmentation logic)High (Picomole to nanomole)High (Requires two-step derivatization)Quantifying overall % 13 C enrichment and detecting trace unlabeled impurities.
13 C / 2D NMR Chemical Shifts & Scalar CouplingsAbsolute (Direct observation of the C2 atom)Low (Micromole to millimole)Low (Simple dissolution in D 2​ O)Validating exact 13 C positional fidelity and overall structural integrity.
LC-MS/MS Intact Mass & MS/MS transitionsLow to ModerateVery HighLow to ModerateDownstream metabolic tracing in complex biological matrices.

The Cross-Validation Workflow

To establish a self-validating system, GC-MS and NMR must be run in parallel. GC-MS provides the precise percentage of isotopic enrichment, while NMR confirms that 100% of that enrichment is localized exclusively at the C2 position.

G cluster_GCMS GC-MS Analytical Modality cluster_NMR NMR Analytical Modality Sample L-[2-13C]Xylose Sample Deriv MOX-TMS Derivatization Sample->Deriv Prep D2O Dissolution Sample->Prep GCMS_Acq GC-EI-MS Acquisition Deriv->GCMS_Acq Frag Mass Isotopomer Distribution GCMS_Acq->Frag CrossVal Cross-Validated Profile (Purity & Position) Frag->CrossVal % Enrichment NMR_Acq 1D 13C & 2D 1H-13C HSQC Prep->NMR_Acq Shift C2 Positional Confirmation NMR_Acq->Shift Shift->CrossVal Structural Fidelity

Caption: Parallel cross-validation workflow utilizing GC-MS for enrichment quantification and NMR for positional fidelity.

Step-by-Step Methodologies & Experimental Causality

Protocol A: GC-MS Analysis via MOX-TMS Derivatization

Objective: Determine the Mass Isotopomer Distribution (MID) to quantify the total 13 C enrichment.

Causality of Experimental Choices: In aqueous solution, L-xylose exists as a dynamic equilibrium of α and β pyranose and furanose rings. If silylated directly, this mixture yields multiple overlapping GC peaks, destroying quantitative accuracy. To prevent this, we first perform methoximation (MOX) . Methoxyamine hydrochloride reacts with the anomeric aldehyde (C1), locking the sugar into a single open-chain conformation. Subsequent trimethylsilylation (TMS) caps all remaining hydroxyl groups, rendering the molecule highly volatile and thermally stable for GC-MS[3].

Step-by-Step Protocol:

  • Sample Preparation: Lyophilize 50 μ g of L-[2- 13 C]Xylose to complete dryness. Crucial: Any residual moisture will quench the TMS reaction.

  • Methoximation: Add 50 μ L of methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 37°C for 90 minutes to lock the open-chain oxime derivative.

  • Silylation: Add 50 μ L of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes.

  • Acquisition: Inject 1 μ L into a GC-EI-MS system equipped with a standard DB-5 capillary column. Operate in both full scan (m/z 50–600) and Selected Ion Monitoring (SIM) modes.

  • Data Interpretation: Under Electron Ionization (EI), the MOX-TMS derivative of xylose produces a characteristic fragment at m/z 284, which contains the C1, C2, C3, and C4 atoms[3]. For our L-[2- 13 C]Xylose sample, this peak must shift entirely to m/z 285 (M+1), proving the incorporation of exactly one heavy isotope within the C1-C4 backbone.

Protocol B: NMR Spectroscopy for Positional Confirmation

Objective: Prove that the 13 C isotope is located exclusively at the C2 position.

Causality of Experimental Choices: While GC-MS proves that the molecule contains one 13 C atom, it cannot easily differentiate between a C2 and a C3 label due to complex EI rearrangement pathways. NMR is required to directly observe the carbon skeleton. We use Deuterium Oxide (D 2​ O) as the solvent to provide a lock signal and to avoid the need for aggressive water suppression techniques, which can distort baseline signals near the anomeric region[4].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10 mg of L-[2- 13 C]Xylose in 600 μ L of 99.9% D 2​ O.

  • 1D 13 C NMR Acquisition: Acquire a proton-decoupled 1D 13 C spectrum at 298 K.

  • 2D HSQC Acquisition: Acquire a 2D 1 H- 13 C Heteronuclear Single Quantum Coherence (HSQC) spectrum to map the exact proton-carbon connectivity.

  • Data Interpretation: In an unlabeled xylose standard, the C2 and C3 carbons resonate closely between 72–76 ppm[4][5]. In the L-[2- 13 C]Xylose sample, the C2 resonance will appear as a massive, hyper-intense singlet (due to the ~99% isotopic enrichment), dwarfing the natural abundance signals of C1, C3, C4, and C5. The 2D HSQC will show a single dominant cross-peak correlating this ~74 ppm carbon shift to the H2 proton, definitively proving the label is at the C2 position without scrambling.

Conclusion: The Self-Validating System

By combining these two modalities, researchers create a closed, self-validating analytical loop. If the GC-MS data shows a 99% shift from m/z 284 to m/z 285[3], we know the sample is highly enriched. If the NMR data simultaneously shows a singular hyper-intense peak at ~74 ppm[4] with no corresponding enhancement at the C1 (~93-97 ppm) or C5 (~62-66 ppm) positions, we have absolute confirmation of L-[2- 13 C]Xylose. This rigorous cross-validation ensures that downstream metabolic flux models built upon this tracer are scientifically sound and free from artifactual errors[1].

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Validation

Sensitivity and Specificity of the 13C-Xylose Breath Test for Celiac Disease: A Technical Comparison Guide

Celiac disease (CeD) is an autoimmune enteropathy triggered by dietary gluten. While standard diagnostic pathways rely heavily on serological markers and duodenal biopsies, these methods do not provide a real-time, funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Celiac disease (CeD) is an autoimmune enteropathy triggered by dietary gluten. While standard diagnostic pathways rely heavily on serological markers and duodenal biopsies, these methods do not provide a real-time, functional readout of intestinal absorptive capacity.

The 13C-D-xylose breath test offers a non-invasive, functional assay that measures the mucosal surface area and absorptive integrity of the proximal small intestine. This guide objectively compares the sensitivity and specificity of the 13C-xylose breath test against traditional malabsorption assays, serology, and biopsy, providing researchers and drug development professionals with a validated framework for incorporating this protocol into clinical trials.

Mechanistic Grounding: The 13C-Xylose Pathway

D-xylose is a pentose sugar absorbed almost exclusively in the proximal small intestine. Unlike complex carbohydrates, its absorption does not require pancreatic enzymes, making it a highly specific marker for mucosal integrity.

In a healthy individual, orally ingested 13C-D-xylose is rapidly absorbed through intact intestinal villi, transported via the portal vein to the liver, and metabolized into 13CO2, which is subsequently exhaled. In patients with untreated celiac disease, villous atrophy drastically reduces the absorptive surface area. Consequently, proximal absorption is blunted, and the unabsorbed xylose transits to the colon, where it is fermented by the microbiome. This creates a distinct biphasic breath excretion curve: a depressed early phase and an elevated late phase.

Pathway Ingestion Oral Ingestion 100mg 13C-D-Xylose Intestine Proximal Small Intestine (Absorption Site) Ingestion->Intestine Portal Portal Vein Transport Intestine->Portal Healthy Mucosa VillousAtrophy Villous Atrophy (Celiac Disease) Intestine->VillousAtrophy Liver Hepatic Metabolism (13C-Xylose -> 13CO2) Portal->Liver Lungs Pulmonary Excretion (Exhaled 13CO2) Liver->Lungs Measurement IRMS / NDIRS Analysis Lungs->Measurement Malabsorption Impaired Absorption (Unabsorbed Xylose) VillousAtrophy->Malabsorption Colonic Colonic Bacterial Fermentation Malabsorption->Colonic Colonic->Lungs Delayed 13CO2 Peak

Diagram 1: 13C-Xylose metabolic pathway comparing healthy absorption vs. celiac malabsorption.

Comparative Performance: Sensitivity and Specificity

To evaluate the clinical utility of the 13C-xylose breath test, it must be benchmarked against legacy malabsorption assays and modern diagnostic standards.

Comparison with Traditional D-Xylose Tests

Historically, D-xylose absorption was measured via 1-hour plasma concentrations or 4-hour urinary excretion. These methods are notoriously unreliable due to variables like renal function, gastric emptying, and incomplete urine collection. A pivotal comparative study demonstrated that the 13C-xylose breath test vastly outperforms these legacy modalities [1]. The breath test achieved a sensitivity of 88% and a specificity of 84%, compared to 65%/71% for plasma testing and 55%/74% for urine testing [1].

Comparison with Serology and Biopsy

While the 13C-xylose breath test is a superior functional marker, it does not replace serology (e.g., tTG-IgA) or biopsy for primary diagnosis. Serological tests boast sensitivities and specificities exceeding 95%. However, serology can remain elevated for months after gluten withdrawal, and biopsies are invasive and subject to patchy sampling errors. The breath test serves as a complementary non-invasive tool for monitoring mucosal healing and functional recovery post-intervention.

Table 1: Diagnostic Performance Comparison for Celiac Disease
Diagnostic ModalitySensitivitySpecificityClinical Utility & Limitations
13C-Xylose Breath Test 84% – 95%84% – 94%Pros: Non-invasive, functional readout of mucosal healing.Cons: Requires specialized IRMS/NDIRS equipment.
1-h Plasma D-Xylose 65%71%Pros: Direct blood measurement.Cons: Highly variable due to gastric emptying rates.
4-h Urine D-Xylose 55%74%Pros: Traditional legacy assay.Cons: Cumbersome, highly dependent on renal clearance.
Serology (tTG-IgA) > 95%> 95%Pros: Excellent primary screening tool.Cons: Immunological marker; does not reflect real-time absorption.
Duodenal Biopsy Gold StandardGold StandardPros: Direct histological assessment (Marsh criteria).Cons: Invasive, expensive, subject to sampling error.

Data synthesized from comparative clinical evaluations of malabsorption modalities [1][2].

Experimental Protocol: The 13C-Xylose Breath Test Workflow

For researchers implementing this assay in drug development or clinical monitoring, standardizing the protocol is critical to ensuring reproducibility. The following self-validating workflow is based on optimized parameters established in the clinical literature [2].

Step-by-Step Methodology
  • Patient Preparation (Fasting): Subjects must undergo an overnight fast (minimum 8 hours) to ensure baseline endogenous 13CO2 levels are stable and the proximal intestine is clear of competing substrates.

  • Baseline Sampling: Collect a baseline breath sample ( t=0 ) into a specialized Exetainer tube or breath bag. This acts as the internal control for calculating the isotopic enrichment.

  • Substrate Administration: Dissolve 100 mg of 13C-D-xylose and 5 g of unlabeled D-xylose in 250 mL of tap water. Administer orally.

    • Causality Note: Why add 5 g of unlabeled D-xylose? The unlabeled sugar acts as a carrier. It provides a sufficient osmotic load to standardize gastric emptying and prevents the trace amount of 13C-xylose from being entirely consumed by upper gastrointestinal bacteria before it reaches the absorptive surface of the small intestine.

  • Serial Breath Collection: Collect breath samples every 30 minutes for a total duration of 210 to 240 minutes.

  • Isotopic Analysis: Analyze the samples using Isotope Ratio Mass Spectrometry (IRMS) to determine the 13CO2/12CO2 ratio, expressed as Delta Over Baseline (DOB).

  • Data Interpretation (The Gas Fraction Index): Instead of relying solely on peak excretion, calculate the Gas Fraction Index by dividing the 30-minute measurement by the 210-minute measurement.

    • Causality Note: The 30-minute mark captures the rapid proximal absorption (which is compromised in celiac disease), while the 210-minute mark captures the colonic fermentation of the malabsorbed substrate. This internal ratio ( 30 min/210 min ) normalizes individual metabolic variations and maximizes diagnostic discrimination, yielding an optimized sensitivity of up to 95% and specificity of 94% [2].

Workflow Fast Overnight Fast (≥ 8 hours) Baseline Baseline Breath Sample (t = 0 min) Fast->Baseline Substrate Substrate Administration (100mg 13C-Xylose + 5g D-Xylose) Baseline->Substrate Collection Serial Breath Collection (Every 30 min for 210 min) Substrate->Collection Analysis Isotope Ratio Mass Spec (13CO2 / 12CO2 Ratio) Collection->Analysis Index Calculate Gas Fraction Index (30 min / 210 min) Analysis->Index Interpretation Clinical Interpretation (< Cutoff = Malabsorption) Index->Interpretation

Diagram 2: Step-by-step experimental workflow for the 13C-xylose breath test.

Clinical and Research Utility

For drug development professionals, the 13C-xylose breath test offers a quantifiable, non-invasive endpoint for clinical trials evaluating novel celiac therapies (e.g., tight junction regulators, glutenases). Because breath test results improve significantly following the commencement of a gluten-free diet—often before histological normalization is visible via biopsy [1]—it serves as an excellent early biomarker for functional mucosal recovery. Furthermore, its non-invasive nature makes it highly suitable for pediatric populations, reducing the reliance on repeated endoscopies to monitor disease remission.

References

  • Tveito K, Brunborg C, Bratlie J, Askedal M, Sandvik L, Lundin KE, Skar V. "Intestinal malabsorption of D-xylose: comparison of test modalities in patients with celiac disease." Scandinavian Journal of Gastroenterology, 2010 Nov;45(11):1289-94. URL:[Link]

  • Tveito K, Brunborg C, Sandvik L, Løberg EM, Skar V. "13C-xylose and 14C-xylose breath tests for the diagnosis of coeliac disease." Scandinavian Journal of Gastroenterology, 2008;43(2):166-73. URL:[Link]

Comparative

comparing metabolic models based on L-[2-13C]Xylose data

A Senior Application Scientist’s Guide to Resolving Rare Pentose Metabolism The elucidation of rare sugar metabolism—such as the assimilation or bioconversion of L-xylose—requires high-resolution analytical techniques. W...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist’s Guide to Resolving Rare Pentose Metabolism

The elucidation of rare sugar metabolism—such as the assimilation or bioconversion of L-xylose—requires high-resolution analytical techniques. While D-xylose metabolism is well-characterized in lignocellulosic bioprocesses, L-xylose remains a specialized target, often studied in the context of specific isomerase specificities (e.g., E. coli L-fucose isomerase converting L-xylulose to L-xylose)[1].

To trace these complex intracellular carbon transitions, researchers utilize L-[2-13C]Xylose (CAS 478506-63-7)[2]. The strategic placement of the heavy carbon isotope at the C2 position is not arbitrary; it is a causal choice. In the Pentose Phosphate Pathway (PPP), transketolase cleaves the C1-C2 ketol group from pentose phosphates. A C2-labeled tracer specifically isolates this 2-carbon transfer, preventing the "label scrambling" that occurs with uniformly labeled [U-13C] tracers, thereby allowing precise mathematical deconvolution of transketolase versus transaldolase fluxes.

However, generating Mass Isotopomer Distribution (MID) data via LC-MS/MS is only half the battle. The choice of computational modeling framework dictates the biological insights you can extract. This guide objectively compares the three leading metabolic modeling frameworks—INCA , COBRApy , and COPASI —when applied to L-[2-13C]Xylose datasets.

The Modeling Frameworks: A Comparative Analysis

A. INCA (Isotopomer Network Compartmental Analysis)

INCA is a MATLAB-based computational platform universally recognized as the gold standard for 13C-Metabolic Flux Analysis (13C-MFA)[3].

  • Mechanism: It utilizes the Elementary Metabolite Unit (EMU) framework to simulate MIDs and regress them against experimental LC-MS/MS data to estimate intracellular fluxes[3].

  • Performance with L-[2-13C]Xylose: INCA is uniquely capable of resolving the cyclic, reversible fluxes of the PPP[4]. It can handle both steady-state and Isotopically Non-Stationary (INST-MFA) data, which is critical if the L-xylose assimilation rate is too slow to reach isotopic steady-state[3].

B. COBRApy (Genome-Scale Metabolic Models)

COBRApy (COnstraint-Based Reconstruction and Analysis for Python) is the premier tool for Genome-Scale Metabolic Models (GEMs)[5],[6].

  • Mechanism: It employs Flux Balance Analysis (FBA) to optimize a biological objective (e.g., biomass maximization) within a defined solution space[7].

  • Performance with L-[2-13C]Xylose: COBRApy does not directly simulate carbon transitions. Instead, the absolute L-xylose uptake and byproduct secretion rates derived from the 13C experiment are used to constrain the model's boundaries. It excels at predicting system-wide phenotypic shifts, such as identifying gene knockouts (e.g., pgi deletion) to enhance xylose-derived product yields[8].

C. COPASI (Kinetic Modeling)

COPASI (COmplex PAthway SImulator) is a standalone software designed for the dynamic simulation of biochemical networks[9],[10].

  • Mechanism: It automatically converts reaction networks into Ordinary Differential Equations (ODEs) or stochastic simulation algorithms (e.g., Gillespie's method) based on Michaelis-Menten or mass-action kinetics[11].

  • Performance with L-[2-13C]Xylose: COPASI is ideal for identifying transient kinetic bottlenecks. If L-xylose is being converted to L-xylulose, COPASI can model the transient accumulation of intermediates over time, providing insights into enzyme affinities ( Km​ ) and maximum velocities ( Vmax​ )[1].

Quantitative Performance Comparison

The following table summarizes the operational parameters of each framework when processing L-[2-13C]Xylose tracer data.

Feature / MetricINCA (13C-MFA)COBRApy (GEMs/FBA)COPASI (Kinetic ODEs)
Primary Output Absolute in vivo flux map (mmol/gDW/h)System-wide growth/yield predictionsDynamic concentration profiles (mM vs. time)
Data Requirement LC-MS/MS MIDs + Extracellular ratesExtracellular exchange rates onlyTime-course concentrations + Enzyme parameters
L-[2-13C]Xylose Utility High (Tracks C2 position directly)Low (Uses net carbon mass only)Medium (Tracks total intermediate pools)
Computational Scale Central Carbon Metabolism (~100 rxns)Genome-Scale (>2,000 rxns)Specific Pathways (~10-50 rxns)
Execution Speed Minutes to Hours (Non-linear regression)Milliseconds (Linear programming)Seconds to Minutes (ODE integration)

Visualizing the Workflow and Carbon Transitions

To understand how the C2 label propagates and how the data is utilized, we must visualize both the biological pathway and the computational pipeline.

Pathway L_Xylose L-[2-13C]Xylose (Extracellular) L_Xylulose L-[2-13C]Xylulose (Intracellular) L_Xylose->L_Xylulose L-fucose isomerase D_Xylulose5P D-[2-13C]Xylulose-5-P (PPP Intermediate) L_Xylulose->D_Xylulose5P Kinase/Epimerase F6P Fructose-6-Phosphate (Isotopomer Pool) D_Xylulose5P->F6P Transketolase (TK) GAP Glyceraldehyde-3-P (Isotopomer Pool) D_Xylulose5P->GAP Transaldolase (TA)

Carbon transition map of L-[2-13C]Xylose into the Pentose Phosphate Pathway.

Workflow Data LC-MS/MS MID Data (L-[2-13C]Xylose) INCA INCA (13C-MFA) Isotopomer Balances Data->INCA Steady-state MIDs COBRA COBRApy (GEMs) Flux Balance Analysis Data->COBRA Exchange Rates COPASI COPASI (Kinetic) ODE/Stochastic Data->COPASI Time-course MIDs Output1 In Vivo Flux Map INCA->Output1 Output2 System Phenotype COBRA->Output2 Output3 Dynamic Bottlenecks COPASI->Output3

Data integration workflow for INCA, COBRApy, and COPASI using 13C-tracer data.

Self-Validating Experimental Protocol: L-[2-13C]Xylose Labeling

To ensure scientific integrity, data fed into these models must be rigorously validated. The following protocol establishes a self-validating loop for generating high-fidelity 13C data.

Step 1: Isotopic Cultivation & Mass Balance Verification

  • Cultivate the target strain (e.g., engineered E. coli or S. cerevisiae) in M9 minimal medium containing 5 g/L L-[2-13C]Xylose as the sole carbon source.

  • Sample the bioreactor every 2 hours during the exponential growth phase.

  • Self-Validation Check: Quantify optical density (OD600) and extracellular xylose depletion via HPLC. Calculate the carbon mass balance: Total Carbon In (Xylose consumed) must equal Total Carbon Out (Biomass produced + CO2 evolved + secreted byproducts). A variance >5% indicates unmeasured byproduct formation, which will invalidate FBA and MFA models.

Step 2: Rapid Quenching and Metabolite Extraction

  • Extract 1 mL of culture and immediately quench in 4 mL of -80°C HPLC-grade methanol to halt enzymatic activity.

  • Self-Validation Check: Prior to cell lysis, spike the sample with a known concentration of a fully labeled [U-13C] cell extract (e.g.,[U-13C]Glucose extract). Post-extraction LC-MS/MS quantification of this internal standard allows you to calculate exact extraction recovery efficiencies, ruling out signal loss due to ion suppression.

Step 3: LC-MS/MS Data Acquisition & Quality Control

  • Analyze the intracellular extracts using a high-resolution Q-TOF or Orbitrap LC-MS/MS system to capture the Mass Isotopomer Distributions (MIDs) of key PPP intermediates (e.g., Fructose-6-Phosphate, Sedoheptulose-7-Phosphate).

  • Self-Validation Check: For every metabolite, sum the fractional abundances of all isotopologues (M+0, M+1, M+2, etc.). The sum must equal exactly 1.0. Correct the raw MIDs for natural isotope abundance (e.g., natural 13C, 15N, 18O) using standard matrix deconvolution algorithms before inputting the data into INCA.

Step 4: Computational Execution

  • For INCA: Input the corrected MIDs and the network stoichiometry. Run the parameter continuation algorithm to calculate 95% confidence intervals for the transketolase flux[12].

  • For COBRApy: Input the specific L-xylose uptake rate (mmol/gDW/h) as the lower bound for the xylose exchange reaction (model.reactions.EX_xyl_L_e.lower_bound) and run cobra.flux_analysis.pfba(model) to find the most efficient pathway utilization[5].

  • For COPASI: Input the time-course concentration data of L-xylulose and use the Parameter Estimation task (Evolutionary Programming algorithm) to fit the Vmax​ of the isomerase[9].

Conclusion

The choice of modeling framework depends entirely on the biological question. If your goal is to map the exact atomic routing of L-xylose through the pentose phosphate pathway, INCA is the mandatory choice. If you are engineering a whole-cell biocatalyst and need to predict how knocking out competing pathways will affect global yield, COBRApy provides the necessary macroscopic view. Finally, if you are optimizing an in vitro enzymatic cascade and need to eliminate a toxic intermediate buildup, COPASI offers the dynamic kinetic resolution required.

References

  • Production of L-xylose from L-xylulose using Escherichia coli L-fucose isomerase - PubMed. National Institutes of Health. Available at: [Link]

  • Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis - ResearchGate. ResearchGate.net. Available at: [Link]

  • Metabolic Engineering of E. coli for Xylose Production from Glucose as the Sole Carbon Source | ACS Synthetic Biology. ACS.org. Available at: [Link]

  • INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC. National Institutes of Health. Available at: [Link]

  • biosustain/incawrapper: A python wrapper for Metabolic Flux Analysis (MFA) using INCA with additional functionalities - GitHub. Github.com. Available at: [Link]

  • COBRApy: COnstraints-Based Reconstruction and Analysis for Python - PMC. National Institutes of Health. Available at: [Link]

  • COBRApy is a package for constraint-based modeling of metabolic networks. - GitHub. Github.com. Available at: [Link]

  • Genome-scale Metabolic Models - Systems Biology Research Group. UCSD.edu. Available at: [Link]

  • COPASI and its Applications in Biotechnology - PMC. National Institutes of Health. Available at: [Link]

  • COPASI—a COmplex PAthway SImulator | Bioinformatics - Oxford Academic. OUP.com. Available at: [Link]

  • Kinetic Modeling | IISER-Pune-India - iGEM 2023. iGEM.wiki. Available at: [Link]

Sources

Validation

assessing reproducibility of L-[2-13C]Xylose labeling experiments

Assessing Reproducibility of L-[2-13C]Xylose Labeling Experiments: A Comparative Guide for Tracing and Flux Analysis L-Xylose, the rare levorotatory isomer of the abundant wood sugar D-xylose, has emerged as a specialize...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing Reproducibility of L-[2-13C]Xylose Labeling Experiments: A Comparative Guide for Tracing and Flux Analysis

L-Xylose, the rare levorotatory isomer of the abundant wood sugar D-xylose, has emerged as a specialized tool in advanced metabolic and pharmacokinetic research. While D-xylose is readily metabolized via the pentose phosphate pathway (PPP), L-xylose is highly resistant to wild-type microbial and mammalian metabolism. This biological inertness makes stable-isotope labeled L-xylose—specifically L-[2-13C]Xylose —an ideal, non-metabolizable internal standard for Isotope Dilution Mass Spectrometry (IDMS) and an in vivo tracer for assessing glucose transport and intestinal permeability[1]. Furthermore, in synthetic biology, L-xylose is utilized to map fluxes in engineered strains designed to catabolize rare sugars via the L-fucose isomerase pathway[2]. Stable heavy isotopes of carbon are increasingly incorporated into these molecules as tracers for precise quantitation during drug development and metabolic profiling[3].

This guide objectively compares the analytical performance of High-Enrichment L-[2-13C]Xylose against standard alternatives, detailing the causality behind experimental choices and providing a self-validating protocol for reproducible data acquisition.

Mechanistic Context: Why the C2 Position?

Labeling at the C2 position provides distinct analytical advantages over uniform (U-13C) or C5 labeling. During collision-induced dissociation (CID) in LC-MS/MS, the carbon backbone of xylose predictably fragments. A 13C label at C2 allows researchers to track specific C2-C3 and C1-C2 cleavage events. If the label is retained in the fragment, the mass shifts by +1 Da (M+1). This precise mass shift is essential for generating accurate Mass Distribution Vectors (MDVs), the foundational data structures used in 13C-Metabolic Flux Analysis (13C-MFA)[4][5].

Comparative Performance Analysis

The reproducibility of any labeling experiment hinges on the isotopic and chemical purity of the tracer. Using a standard-purity tracer introduces "isotopomer leakage"—a phenomenon where unlabeled (M+0) molecules artificially inflate the baseline, confounding deconvolution algorithms and widening the confidence intervals of calculated fluxes.

Table 1: Performance Comparison of L-[2-13C]Xylose Variants in LC-MS/MS Tracing

ParameterHigh-Enrichment L-[2-13C]Xylose (The Product)Standard-Enrichment L-[2-13C]Xylose (Alternative 1)Unlabeled L-Xylose (Alternative 2)
Isotopic Enrichment ≥ 99% 13C~ 95% 13CNatural Abundance (~1.1% 13C)
Chemical Purity ≥ 99%95 - 98%≥ 99%
Isotopomer Leakage (M+0) < 1%~ 5%N/A (100% M+0)
Signal-to-Noise (LLOQ) > 50:115:1Baseline interference
MFA Flux CV% < 5%12 - 18%Cannot be used for MFA
Primary Application Precision IDMS, 13C-MFAQualitative tracingMatrix blank, bulk assays
Expertise & Experience: The Causality of Isotopic Purity

Why does a seemingly small 4% difference in isotopic enrichment (99% vs 95%) cause a massive 3x increase in the Coefficient of Variation (CV%) for flux calculations? The causality lies in the mathematics of isotope deconvolution. Biological matrices naturally contain ~1.1% 13C. When you introduce a tracer with 5% unlabeled (M+0) impurity, this impurity merges with the natural biological background. The deconvolution matrices must mathematically subtract this noise. Because error propagates non-linearly in matrix inversion, the 5% physical impurity translates into a >15% computational error in the final metabolic flux map[4]. High-enrichment L-[2-13C]Xylose eliminates this computational bottleneck at the source.

Self-Validating Experimental Protocol: LC-MS/MS IDMS Workflow

To ensure absolute trustworthiness, your experimental protocol must be a self-validating system. This means incorporating System Suitability Tests (SST) and matrix blanks to prove that the observed M+1 signal originates exclusively from the L-[2-13C]Xylose tracer and not from analytical artifacts.

Step 1: Matrix Blank Validation (The Baseline) Extract a biological sample (e.g., plasma or cell lysate) without the tracer. Analyze it via Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to MS/MS. Causality: Xylose is highly polar; standard reversed-phase C18 columns result in poor retention and severe ion suppression from the solvent front. HILIC ensures proper retention and separation from matrix salts. Verify that the background signal at m/z 151 (M+1) is below the Limit of Detection (LOD).

Step 2: Tracer Spiking & Extraction Spike the High-Enrichment L-[2-13C]Xylose into the sample at a known concentration (e.g., 10 µg/mL). Deproteinize using cold methanol (-20°C, 4:1 v/v). Causality: Cold methanol instantly quenches residual metabolic activity, preventing enzymatic degradation of the sugars while precipitating proteins that could foul the MS electrospray source.

Step 3: LC-MS/MS Acquisition Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific transitions: m/z 151 → 85 (labeled fragment) and m/z 150 → 85 (unlabeled fragment).

Step 4: Isotopomer Deconvolution (The Validation Gate) Export the raw peak areas and use a correction matrix to account for natural isotope abundance. Self-Validation: The calculated M+0 fraction in the spiked sample must match the certificate of analysis of the tracer (i.e., <1%). If it exceeds this threshold, it proves that matrix interference, contamination, or in-source fragmentation has occurred, invalidating the run.

Workflow and Mechanistic Visualizations

Workflow A Sample Prep (L-[2-13C]Xylose) B HILIC-MS/MS Acquisition A->B C Isotopomer Deconvolution B->C D Flux/PK Calculation C->D

Fig 1: Self-validating LC-MS/MS workflow for L-[2-13C]Xylose tracing.

Pathway L L-[2-13C]Xylose (m/z 151) C2 C2-C3 Cleavage Fragment (m/z 85) L->C2 MS/MS C4 C3-C4 Cleavage Fragment (m/z 115) L->C4 MS/MS Flux Metabolic Flux Map (13C-MFA Model) C2->Flux MDV Input C4->Flux MDV Input

Fig 2: Mechanistic tracking of the C2 label in mass isotopomer distribution analysis.

References

  • Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabo. OSTI.gov.
  • Advances in applications, metabolism, and biotechnological production of L-xylulose. NIH.gov.
  • Chemical exchange sensitive MRI of glucose uptake using xylose as a contrast agent. NIH.gov.
  • Co-utilization of glucose and xylose by evolved Thermus thermophilus LC113 strain elucidated by 13C metabolic flux analysis and whole genome sequencing. NIH.gov.
  • L-Xylose-5-13C | CAS#:478506-64-8. Chemsrc.com.

Sources

Safety & Regulatory Compliance

Safety

L-[2-13C]Xylose proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories mishandling stable isotope-labeled compounds. A common, costly error is treating stable isotopes like 13C as radioactive materials (like 14C ), or conv...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling stable isotope-labeled compounds. A common, costly error is treating stable isotopes like 13C as radioactive materials (like 14C ), or conversely, dismissing them as entirely benign and pouring them down the sink.

L-[2- 13C ]Xylose is a powerful, non-radioactive metabolic tracer used extensively in fluxomics, drug development, and cellular metabolism studies. While the compound itself is generally recognized as safe, its laboratory application inevitably mixes it with biological matrices, toxic derivatization reagents, or organic solvents. Therefore, proper disposal is not dictated merely by the xylose, but by the matrix and environmental regulations regarding biological oxygen demand (BOD).

This guide provides a definitive, step-by-step operational framework for the safe, compliant, and cost-effective disposal of L-[2- 13C ]Xylose and its associated experimental waste.

Physicochemical & Hazard Profile

Before executing a disposal protocol, we must understand the physicochemical properties that govern the compound's behavior in waste streams. L-[2- 13C ]Xylose is a stable isotope; it emits no ionizing radiation.

Table 1: Operational Waste Profile of L-[2- 13C ]Xylose

PropertyValue / ClassificationDisposal Implication
Isotope Stability Stable ( 13C )Do NOT route to radioactive waste. Routes to standard chemical waste.
Water Solubility Very High ( ≈1.25 g/mL )Readily dissolves in aqueous waste; high risk of elevating wastewater BOD.
Flammability Non-flammable (Aqueous) / Combustible Dust (Dry)Solid powder waste must be kept away from strong oxidizers.
EPA Waste Code None (Non-hazardous chemical)Regulated locally by Publicly Owned Treatment Works (POTW) limits.
Reactivity Stable under standard conditionsSafe to co-mingle with standard laboratory buffers (pH 4-9).

The Causality Behind the Protocols

Why can't we simply wash aqueous L-[2- 13C ]Xylose down the drain?

The answer lies in Biochemical Oxygen Demand (BOD) . Sugars are highly preferred carbon sources for environmental microorganisms. Introducing concentrated xylose solutions into municipal wastewater systems causes rapid microbial proliferation, which depletes dissolved oxygen and can cause localized ecological damage. Under the , local water authorities strictly limit the BOD that laboratories can discharge.

Furthermore, in metabolomics workflows, L-[2- 13C ]Xylose is rarely disposed of in its pure form. It is typically present in:

  • Spent Cell Culture Media: Contains biological hazards.

  • Derivatized GC-MS Samples: Contains highly toxic, flammable solvents (e.g., pyridine, MSTFA, methoxyamine).

  • NMR Samples: Contains deuterated solvents (e.g., D2​O ) which are expensive and often require separate recovery streams.

The Golden Rule of Tracer Disposal: The most hazardous component of the mixture dictates the disposal pathway.

Step-by-Step Disposal Methodologies

To ensure a self-validating and compliant waste management system, implement the following protocols based on the physical state of your L-[2- 13C ]Xylose waste.

Protocol A: Solid Waste Disposal (Powders, Vials, and Contaminated PPE)

Applicable to: Empty stock vials, weighing boats, spatulas, and spilled powder.

  • Segregation: Collect all solid items that have contacted the pure powder in a designated benchtop solid waste container lined with a clear, leak-proof hazardous waste bag.

  • Deactivation (Spills): If pure powder is spilled, do not dry-sweep (to avoid combustible dust generation). Lightly mist the spill with deionized water, wipe with an absorbent pad, and place the pad in the solid waste bag.

  • Labeling: Label the container as "Non-Hazardous Chemical Solid Waste - Contains Trace Sugars."

  • Transfer: Once the bag is 75% full, seal it using a gooseneck tie. Transfer to your facility's central chemical waste accumulation area for standard incineration by your EHS provider.

Protocol B: Aqueous Waste (Spent Media & Buffers)

Applicable to: LC-MS aqueous mobile phases, spent cell culture media, and wash buffers.

  • Biological Deactivation: If the xylose is mixed with mammalian or bacterial cell cultures, the biological hazard supersedes the chemical hazard. Treat the liquid waste with a final concentration of 10% household bleach (sodium hypochlorite) for a minimum contact time of 30 minutes.

  • pH Verification: Use pH test strips to ensure the deactivated waste is between pH 5.0 and 9.0. (Bleach addition may raise pH; neutralize with dilute HCl if necessary).

  • Containment: Pour the solution into a high-density polyethylene (HDPE) carboy designated for "Aqueous Chemical Waste."

  • EHS Handoff: Do not drain-dispose unless you have explicit, written authorization from your local EHS officer confirming that the concentration falls below your facility's daily BOD discharge limits.

Protocol C: Organic & Derivatized Waste (GC-MS / Extractions)

Applicable to: Chloroform/methanol extractions, pyridine, silanization reagents.

  • Fume Hood Segregation: All transfers must occur inside a certified chemical fume hood.

  • Compatibility Check: Ensure the waste carboy is compatible with the solvent. Use glass or PTFE-lined containers for halogenated solvents (e.g., chloroform) and strong organics (e.g., pyridine).

  • Halogenated vs. Non-Halogenated:

    • If the xylose was extracted using Chloroform, route to the Halogenated Organic Waste stream.

    • If derivatized in Pyridine/MSTFA, route to the Non-Halogenated Organic Waste stream.

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. List all solvents and note "Trace L-[2-13C]Xylose (<1%)".

Waste Stream Decision Matrix

To prevent cross-contamination of waste streams—which can lead to dangerous chemical reactions or exorbitant disposal fines—laboratories should post a visual decision tree near the metabolomics workstations.

XyloseDisposal Start L-[2-13C]Xylose Waste Generated State What is the physical state? Start->State Solid Solid Waste (Vials, PPE, Powder) State->Solid Liquid Liquid Waste (Solutions, Extracts) State->Liquid SolidDisp Incineration (Non-Hazardous Solid) Solid->SolidDisp Bio Contains Biologicals? (Cells, Media) Liquid->Bio Bleach Treat with 10% Bleach for 30 mins Bio->Bleach Yes Solvent What is the Primary Solvent? Bio->Solvent No Bleach->Solvent Aqueous Aqueous (Water, Buffers) Solvent->Aqueous Organic Organic (Methanol, Pyridine) Solvent->Organic Halogen Halogenated (Chloroform) Solvent->Halogen AqDisp Aqueous Waste Carboy (Check BOD limits) Aqueous->AqDisp OrgDisp Non-Halogenated Organic Waste Organic->OrgDisp HalDisp Halogenated Organic Waste Halogen->HalDisp

L-[2-13C]Xylose waste stream segregation and disposal decision matrix.

Validation and Safety Assurance

A protocol is only as good as its adherence. To ensure your laboratory maintains compliance with , implement a secondary containment strategy. All liquid waste carboys containing xylose mixtures must be kept in secondary containment bins capable of holding 110% of the largest container's volume.

By treating stable isotopes with the same logistical rigor as hazardous chemicals—while accurately classifying them to avoid the exorbitant costs of radioactive waste disposal—laboratories can maintain high-throughput metabolomics operations safely and sustainably.

References

  • Environmental Protection Agency (EPA). "Hazardous Waste Management System." EPA.gov. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard." OSHA.gov. Available at: [Link]

  • American Chemical Society (ACS). "Chemical Safety in the Laboratory." ACS.org. Available at: [Link]

  • National Institutes of Health (NIH). "Waste Disposal Guide." Office of Research Services. Available at: [Link]

Handling

Personal protective equipment for handling L-[2-13C]Xylose

As a Senior Application Scientist, I approach the handling of stable isotope-labeled compounds not just as a matter of regulatory compliance, but as an exercise in preserving experimental integrity. When handling L-[2-13...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of stable isotope-labeled compounds not just as a matter of regulatory compliance, but as an exercise in preserving experimental integrity. When handling L-[2-13C]Xylose (CAS: 478506-63-7) [4], researchers often misapply safety protocols designed for radioisotopes or highly toxic biologics.

Because Carbon-13 is a naturally occurring, non-radioactive stable isotope, it poses zero radiological hazard and exhibits no adverse physiological toxicity [2]. Unlabeled L-Xylose is not classified as a hazardous substance under GHS criteria [1]. Therefore, our operational directive shifts to bidirectional protection : protecting the operator from nuisance dust, and—crucially—protecting the highly enriched tracer (>99 atom % 13C) from natural-abundance carbon contamination.

Here is the definitive, causality-driven guide to PPE, handling, and disposal for L-[2-13C]Xylose.

Causality-Driven PPE Selection

In metabolic flux analysis and LC-MS/GC-MS workflows, introducing even microscopic amounts of unlabeled carbon (which contains ~98.9% 12C) will skew your isotopic enrichment ratios. Your PPE is your first line of defense against this contamination.

PPE CategorySpecification / StandardQuantitative ThresholdCausality / Rationale
Hand Protection Powder-free Nitrile (EN 374)>0.11 mm thicknessCritical: Powdered gloves contain cornstarch (a carbohydrate). Shedding cornstarch into your sample causes massive isotopic dilution. Nitrile also blocks the transfer of squalene and skin cells.
Eye Protection Safety glasses with side shields (ANSI Z87.1 / EN 166)100% lateral coverageProtects ocular mucosa from mechanical irritation caused by the aerosolization of fine carbohydrate dust[1].
Respiratory N95 / FFP2 mask (EN 149)95% filtration efficiencyOnly required if weighing >50g outside a draft shield. Prevents inhalation of nuisance particulates and prevents exhaled CO₂ condensation from contaminating the sample.
Body Protection Cotton/Poly Lab Coat100% torso/arm coveragePrevents electrostatic shedding of clothing fibers (cellulose/polymers) into the highly enriched tracer stock.

Operational Workflow & Self-Validating Protocols

To ensure a self-validating system, every step in the handling process must actively prevent both physical exposure and isotopic cross-talk.

G A 1. Risk Assessment Confirm non-radioactive stable isotope status B 2. PPE Verification Don powder-free nitrile gloves & ANSI glasses A->B C 3. Environmental Prep Decontaminate balance with 70% EtOH B->C D 4. Material Handling Weigh using anti-static, carbon-free tools C->D E 5. Dissolution & Sealing Add LC-MS grade solvent and cap immediately D->E F 6. Waste Segregation Route to non-radioactive chemical disposal E->F

Operational workflow for L-[2-13C]Xylose ensuring operator safety and tracer integrity.
Step-by-Step Methodology: High-Fidelity Weighing and Dissolution
  • Environmental Decontamination: Wipe down the analytical balance and draft shield with 70% LC-MS grade ethanol / 30% ultrapure water.

    • Causality: Removes natural-abundance carbon residues (ambient dust, fingerprint oils) from previous users that could skew your 13C/12C baseline.

  • Static Mitigation: Pass the L-[2-13C]Xylose vial through an anti-static ionizer before opening.

    • Causality: Fine lyophilized carbohydrate powders hold strong static charges. Opening a charged vial causes the powder to aerosolize, leading to inhalation risks and the loss of highly expensive tracer material.

  • Weighing: Use a disposable, virgin polypropylene spatula. Weigh the target mass into a pre-tared, sterile amber glass vial. Do not use metal spatulas that have been previously used for unlabeled biological extracts, as microscopic carbon scoring can remain even after washing.

  • Dissolution & Sealing: Immediately add the appropriate volume of degassed, sterile solvent (e.g., ultrapure water or buffer). Seal instantly with a PTFE-lined cap.

    • Causality: Leaving the solution exposed to the atmosphere allows ambient CO₂ to dissolve into the buffer, introducing trace amounts of unlabeled carbon over time.

Disposal & Logistics Plan

A common logistical failure in laboratories is routing stable isotopes into radioactive waste streams. This triggers unnecessary regulatory audits and incurs exorbitant disposal costs [3].

  • Classification Verification: L-[2-13C]Xylose is a stable isotope. Do not place it in acrylic pigs, lead-lined bins, or any container marked with the ionizing radiation trefoil symbol.

  • Solid Waste: Empty stock vials, contaminated polypropylene spatulas, and nitrile gloves should be disposed of in the standard solid chemical waste stream [3].

  • Liquid Waste: Aqueous solutions of L-[2-13C]Xylose can generally be disposed of down the drain with copious amounts of water, as carbohydrates degrade rapidly and pose no environmental toxicity. However, if the xylose is dissolved in hazardous organic solvents (e.g., methanol, acetonitrile for LC-MS preparation), the mixture must be routed to the non-halogenated organic waste stream .

  • Institutional Tracking: Always verify with your local Environmental Health and Safety (EHS) officer. Some research institutions actively track stable isotope disposal to prevent the contamination of local ecological carbon-dating studies.

References

  • Carl Roth. (2025). Safety Data Sheet: L-Xylose ≥99 %, for biochemistry. Retrieved from [Link]

  • Jones, P. J., et al. (2020). Stable isotopes: their use and safety in human nutrition studies. National Institutes of Health (PMC7012620). Retrieved from [Link]

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